Morpholine-4-carbodithioic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
morpholine-4-carbodithioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS2/c8-5(9)6-1-3-7-4-2-6/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMQMTQTYONMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
873-58-5 (hydrochloride salt) | |
| Record name | 4-Morpholinedithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60189345 | |
| Record name | 4-Morpholinedithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3581-30-4 | |
| Record name | 4-Morpholinedithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinedithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Crystal Architecture of Morpholin-4-ium Morpholine-4-carbodithioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of morpholin-4-ium morpholine-4-carbodithioate, a compound of interest in the field of chemical synthesis and materials science. This document outlines the precise crystallographic parameters, details the experimental protocols for its synthesis and characterization, and presents a visual representation of the synthetic workflow.
Core Crystallographic Data
The crystal structure of morpholin-4-ium morpholine-4-carbodithioate has been determined through single-crystal X-ray diffraction, revealing a monoclinic system. The fundamental crystallographic data and refinement details are summarized in the tables below, providing a quantitative overview of the compound's solid-state architecture.[1][2]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Chemical Formula | C₄H₁₀NO⁺ · C₅H₈NOS₂⁻ |
| Formula Weight | 250.37 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 290 K |
| Radiation, Wavelength | Mo Kα, 0.71073 Å |
| Unit Cell Dimensions | a = 7.938 (5) Å |
| b = 18.3232 (15) Å | |
| c = 8.8260 (5) Å | |
| β = 110.021 (5)° | |
| Cell Volume | 1206.2 (8) ų |
| Z (Formula units/cell) | 4 |
| Calculated Density | 1.379 Mg/m³ |
| Absorption Coefficient (μ) | 0.43 mm⁻¹ |
| Crystal Size | 0.3 × 0.15 × 0.15 mm |
Table 2: Data Collection and Refinement Statistics
| Parameter | Value |
| Diffractometer | Enraf–Nonius TurboCAD-4 |
| Data Collection Method | ω/2θ scans |
| Reflections Collected | 3705 |
| Independent Reflections | 3487 |
| Reflections with I > 2σ(I) | 2021 |
| R_int | 0.041 |
| R[F² > 2σ(F²)] | 0.050 |
| wR(F²) | 0.145 |
| Goodness-of-fit (S) | 1.00 |
| Parameters | 190 |
| H-atom Treatment | All H-atom parameters refined |
Molecular and Crystal Structure Insights
The asymmetric unit of the title compound consists of a morpholinium cation and a morpholine-4-carbodithioate anion.[1][3] In the crystal, two formula units are linked by N—H⋯S hydrogen bonds, forming an inversion dimer.[1][3] Both the cation and anion rings adopt a chair conformation.[1]
Experimental Protocols
This section details the methodologies employed for the synthesis and crystallographic analysis of morpholin-4-ium morpholine-4-carbodithioate.
Synthesis of Morpholin-4-ium Morpholine-4-carbodithioate
The synthesis of the title compound is achieved through the reaction of morpholine with carbon disulfide.[1]
Materials:
-
Morpholine (0.2 mol)
-
Carbon disulfide (CS₂) (0.1 mol)
-
Ethanol-water (1:1 v/v) solution (30 ml)
Procedure:
-
A solution of 0.2 mol of morpholine in 30 ml of an ethanol-water (1:1 v/v) mixture is prepared and cooled in an ice bath.
-
To this cold solution, 0.1 mol of carbon disulfide is added slowly.
-
The resulting solid precipitate is collected.
-
The crude product is recrystallized from an ethanol-water (1:1 v/v) solution.
-
The purified solid is dried in a vacuum oven at 323 K for 8 hours to yield colorless single crystals suitable for X-ray diffraction.[1]
Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using an Enraf–Nonius TurboCAD-4 diffractometer.[1]
Data Collection:
-
A suitable single crystal was mounted for data collection.
-
Data were collected at a temperature of 290 K using Mo Kα radiation.[1]
-
An absorption correction was applied using ψ scans.[1]
-
A total of 3705 reflections were measured.[1]
Structure Solution and Refinement:
-
The structure was solved using direct methods with the SIR92 program.[1]
-
Refinement was carried out using SHELXL97.[1]
-
All hydrogen atom positions were located in a difference Fourier map and refined freely.[2]
-
Molecular graphics were generated using ORTEP-3 for Windows and Mercury.[1]
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of morpholin-4-ium morpholine-4-carbodithioate.
Caption: Synthetic workflow for morpholin-4-ium morpholine-4-carbodithioate.
References
An In-depth Technical Guide to the Physicochemical Properties of Morpholine-4-carbodithioic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Morpholine-4-carbodithioic acid esters. This class of compounds, featuring the morpholine heterocycle linked to a dithiocarbamate ester group, is of growing interest in medicinal chemistry due to the versatile biological activities associated with the morpholine moiety.[1] This document summarizes available quantitative data, outlines general experimental protocols for their synthesis, and presents visualizations of their chemical synthesis and structural features.
Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP (Octanol/Water) | Water Solubility (log(mol/L)) | Reference |
| This compound methylsulfanyl ester | C₆H₁₁NOS₃ | 209.357 | n/a | n/a | n/a | n/a | [2] |
| This compound, 3,3'-dithiodipropyl ester | C₁₆H₂₈N₂O₂S₆ | 472.80 | n/a | n/a | 3.849 (Calculated) | -4.84 (Calculated) | [3] |
| 3-Amino-3-oxopropyl morpholine-4-carbodithioate | C₈H₁₄N₂O₂S₂ | 234.3 | n/a | n/a | -0.3 (Calculated) | n/a | [4] |
| Morpholin-4-ium morpholine-4-carbodithioate | C₄H₁₀NO⁺·C₅H₈NOS₂⁻ | 252.4 | Sublimes and decomposes | n/a | n/a | n/a | [5] |
n/a: Data not available in the cited sources.
Experimental Protocols
The synthesis of this compound esters generally follows a two-step procedure involving the formation of the dithiocarbamate salt followed by alkylation.
1. Synthesis of Morpholin-4-ium morpholine-4-carbodithioate (Dithiocarbamate Salt)
This procedure is based on the general reactivity of secondary amines with carbon disulfide.[6]
-
Materials: Morpholine, Carbon Disulfide, Diethyl Ether.
-
Procedure:
-
A solution of morpholine in diethyl ether is prepared in a flask and cooled in an ice bath.
-
An equimolar amount of carbon disulfide is added dropwise to the cooled solution with constant stirring.
-
The reaction mixture is stirred for a specified period, during which a precipitate of morpholin-4-ium morpholine-4-carbodithioate is formed.
-
The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
2. Synthesis of this compound Esters (Alkylation)
This is a general procedure for the S-alkylation of the dithiocarbamate salt.
-
Materials: Morpholin-4-ium morpholine-4-carbodithioate, Alkylating agent (e.g., alkyl halide), Solvent (e.g., acetone, ethanol, or DMF).
-
Procedure:
-
The morpholin-4-ium morpholine-4-carbodithioate is dissolved or suspended in a suitable solvent.
-
An equimolar or slight excess of the desired alkylating agent (e.g., methyl iodide, ethyl bromide, or a more complex halo-compound) is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated under reflux for a period determined by the reactivity of the alkylating agent. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and any precipitated salt (e.g., morpholinium halide) is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude ester.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to afford the pure this compound ester.
-
Visualizations
The following diagrams illustrate the general synthesis workflow and the key structural components of the target compounds.
Caption: General workflow for the synthesis of this compound esters.
Caption: Key structural components of this compound esters.
Biological and Pharmacological Context
The morpholine ring is a well-established pharmacophore in medicinal chemistry, known to be a component of various bioactive molecules with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][7] The inclusion of the dithiocarbamate moiety introduces a functional group that is also known for its diverse biological effects. While specific signaling pathways for this compound esters are not extensively detailed in the available literature, related dithiocarbamic acid esters have been investigated as anticancer agents.[8] The physicochemical properties, such as lipophilicity (logP) and solubility, are critical determinants of the pharmacokinetic profile of these compounds, influencing their absorption, distribution, metabolism, and excretion (ADME). The data presented in this guide can, therefore, be valuable for the rational design of new drug candidates based on this scaffold.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Morpholinecarbodithioic acid, 3,3'-dithiodipropyl ester (CAS 64226-39-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 3-Amino-3-oxopropyl morpholine-4-carbodithioate | C8H14N2O2S2 | CID 219439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of morpholine and its derivatives. The morpholine moiety is a crucial scaffold in medicinal chemistry, and a thorough understanding of its spectral characteristics is paramount for the unambiguous identification and characterization of novel compounds.
Fundamentals of NMR Spectroscopy for Morpholine Derivatives
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[1] When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. This allows chemists to differentiate between atoms in different parts of a molecule.
Another key parameter is the spin-spin coupling constant (J), which describes the interaction between neighboring magnetic nuclei.[2][3] This coupling causes the splitting of NMR signals into multiplets (e.g., doublets, triplets), providing valuable information about the connectivity of atoms within a molecule.[2][4]
¹H NMR Spectral Analysis of Morpholine Derivatives
The ¹H NMR spectrum of a morpholine derivative provides a wealth of information about its structure. The morpholine ring typically adopts a chair conformation at room temperature.[5][6] This results in two distinct chemical environments for the methylene protons: those adjacent to the oxygen atom (C2-H and C6-H) and those adjacent to the nitrogen atom (C3-H and C5-H).
The protons on the carbons next to the electronegative oxygen atom are deshielded and therefore resonate at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen.
Key ¹H NMR Spectral Features of the Morpholine Ring:
-
O-CH₂ Protons (H-2, H-6): These typically appear as a multiplet in the range of δ 3.6-3.8 ppm.[7]
-
N-CH₂ Protons (H-3, H-5): These protons are generally found further upfield, as a multiplet around δ 2.8-3.0 ppm.[7]
-
N-H Proton: In unsubstituted morpholine, the proton on the nitrogen atom is also observable, though its chemical shift can be highly variable depending on the solvent and concentration.[8][9]
The substitution on the nitrogen atom significantly influences the chemical shifts of the adjacent methylene protons. Electron-withdrawing groups will cause a downfield shift of the H-3 and H-5 signals, while electron-donating groups will result in an upfield shift.
Table 1: Representative ¹H NMR Data for Morpholine and a Derivative
| Compound | Solvent | H-2, H-6 (δ, ppm) | H-3, H-5 (δ, ppm) | N-H/N-Substituent (δ, ppm) |
| Morpholine | CDCl₃ | ~3.67 | ~2.86 | ~2.59 |
| 4-Phenylmorpholine | - | ~3.8 | ~3.1 | Aromatic Protons |
Data is approximate and can vary based on experimental conditions.[7][10]
¹³C NMR Spectral Analysis of Morpholine Derivatives
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon framework of the molecule. Due to the symmetry of the unsubstituted morpholine ring, only two signals are typically observed in its proton-decoupled ¹³C NMR spectrum.
Key ¹³C NMR Spectral Features of the Morpholine Ring:
-
O-CH₂ Carbons (C-2, C-6): These carbons are deshielded by the adjacent oxygen atom and typically resonate around δ 67 ppm.[10]
-
N-CH₂ Carbons (C-3, C-5): These carbons are found further upfield, generally in the region of δ 45-50 ppm.
Similar to the proton spectra, N-substitution significantly impacts the chemical shifts of the C-3 and C-5 carbons.
Table 2: Representative ¹³C NMR Data for Morpholine and a Derivative
| Compound | Solvent | C-2, C-6 (δ, ppm) | C-3, C-5 (δ, ppm) | N-Substituent (δ, ppm) |
| Morpholine | CDCl₃ | ~67.8 | ~46.2 | - |
| N-Methylmorpholine | - | - | - | ~46.1 |
Data is approximate and can vary based on experimental conditions.
Experimental Protocols
A. Sample Preparation for ¹H and ¹³C NMR
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the morpholine derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1][11]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial.[1][11] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[11]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating may be applied.[11]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, undamaged 8-inch NMR tube. Avoid transferring any solid particles.[1]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is defined as 0.00 ppm.[12][13]
-
Labeling: Clearly label the NMR tube with the sample identification.
B. NMR Data Acquisition
The following is a general procedure for acquiring 1D ¹H and ¹³C NMR spectra.
-
Instrument Setup: The NMR spectrometer is set up and calibrated according to the manufacturer's instructions.
-
Sample Insertion: The NMR tube is carefully inserted into the spinner turbine and placed into the magnet.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity, which is critical for high resolution.
-
¹H Spectrum Acquisition:
-
A standard pulse sequence for ¹H NMR is selected.
-
Key parameters such as the number of scans, acquisition time, and relaxation delay are set. Typically, a ¹H spectrum can be acquired in a few minutes.[11]
-
-
¹³C Spectrum Acquisition:
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain the final spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a novel morpholine derivative.
Caption: Workflow for NMR analysis of morpholine derivatives.
Advanced 2D NMR Techniques for Morpholine Derivatives
For complex morpholine derivatives with overlapping signals in the 1D spectra, 2D NMR techniques are indispensable for unambiguous structural assignment.[5][6]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify which protons are adjacent to each other in the molecule.[6][14]
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons.[5][6][10][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure and assigning quaternary carbons.[5][6]
Conclusion
¹H and ¹³C NMR spectroscopy are cornerstone analytical techniques for the characterization of morpholine derivatives. A systematic approach, combining 1D and, when necessary, 2D NMR experiments, allows for the detailed and unambiguous elucidation of their chemical structures. The data presented in this guide, along with the outlined experimental protocols, provide a solid foundation for researchers and scientists working with this important class of compounds.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. J-coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
FT-IR Spectroscopic Characterization of Morpholine-4-carbodithioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of morpholine-4-carbodithioate. This compound, belonging to the dithiocarbamate class of ligands, is of significant interest in medicinal chemistry and materials science due to its versatile chelating properties. A thorough understanding of its vibrational properties is crucial for its identification, characterization, and the study of its interactions with metal ions and other molecules.
Core FT-IR Spectral Data
The FT-IR spectrum of morpholine-4-carbodithioate is characterized by a series of distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The quantitative data, compiled from spectroscopic studies, is summarized in the table below for clear comparison and interpretation. The assignments are based on established group frequency correlations for dithiocarbamates and morpholine derivatives.
| Vibrational Frequency (cm⁻¹) | Assignment | Description of Vibrational Mode |
| ~2854-2877 | ν(C-H) | Symmetric and asymmetric stretching of the C-H bonds in the morpholine ring. |
| ~1450-1550 | ν(C-N) "Thioureide band" | Significant partial double bond character due to electron delocalization in the N-CSS moiety. This is a key characteristic band for dithiocarbamates. |
| ~1104-1148 | ν(C-O-C) | Asymmetric stretching of the ether linkage within the morpholine ring. |
| ~1104-1148 | ν(CS₂) | Stretching vibrations of the carbodithioate group. This band may overlap with the ν(C-O-C) band. |
| ~950-1000 | ν(C-S) | Stretching vibration of the carbon-sulfur single bond. |
Experimental Protocols
A detailed and reliable experimental protocol is essential for the successful synthesis and subsequent FT-IR analysis of morpholine-4-carbodithioate. The following methodologies are based on established procedures for the preparation of dithiocarbamate salts.
Synthesis of Potassium Morpholine-4-carbodithioate
This procedure details the synthesis of the potassium salt of morpholine-4-carbodithioate, a common and stable form of the ligand.
Materials:
-
Morpholine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Diethyl ether
-
Deionized water
Procedure:
-
Prepare a 1:1 (v/v) solution of ethanol and water.
-
Dissolve a stoichiometric amount of potassium hydroxide in the ethanol/water solvent system.
-
In a separate flask, cautiously add morpholine to the ethanol/water solution.
-
Cool the morpholine solution in an ice bath.
-
Slowly add a stoichiometric amount of carbon disulfide to the cooled morpholine solution with constant stirring. The reaction is exothermic.
-
Continue stirring the reaction mixture in the ice bath for a specified period to ensure complete reaction.
-
Place the reaction mixture in a freezer for 12 hours to facilitate precipitation of the product.[1]
-
Collect the precipitate by filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Recrystallize the crude product from a 1:1 (v/v) ethanol-water mixture to obtain purified potassium morpholine-4-carbodithioate.
-
Dry the purified product in a vacuum oven at an appropriate temperature.
FT-IR Spectroscopic Analysis
This protocol outlines the steps for acquiring the FT-IR spectrum of the synthesized morpholine-4-carbodithioate.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the synthesized potassium morpholine-4-carbodithioate to remove any residual water, which can interfere with the IR spectrum.
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder into a pellet-forming die.
-
Press the powder under high pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the sample holder with the KBr pellet into the spectrometer's sample beam.
-
Acquire the FT-IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Process the spectrum (e.g., baseline correction, smoothing) as required using the spectrometer's software.
Visualized Experimental Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of the synthesis and characterization process.
Caption: Synthesis and FT-IR analysis workflow.
References
Molecular formula and weight of Morpholine-4-carbodithioic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Morpholine-4-carbodithioic acid, a key organosulfur compound. It details its chemical properties, synthesis, and spectroscopic characterization, along with its applications in various scientific and industrial fields.
Core Chemical Data
This compound, with the molecular formula C5H9NOS2, is a dithiocarbamic acid derived from the secondary amine morpholine. Its structure incorporates a morpholine ring attached to a carbodithioic acid group.
| Property | Data |
| Molecular Formula | C5H9NOS2 |
| Molecular Weight | 163.26 g/mol |
| 1H NMR Chemical Shifts (ppm) | ~3.77 (t, 4H, -N-CH2-), ~4.36 (t, 4H, -O-CH2-) |
| 13C NMR Chemical Shifts (ppm) | ~51.40 (-N-CH2-), ~66.13 (-O-CH2-), ~208.36 (CS2) |
| Key IR Absorptions (cm-1) | ~1414 (C-N stretch), ~992-1007 (C-S stretch) |
Note: NMR and IR data are based on the morpholine dithiocarbamate anion, which is structurally analogous to the free acid.[1]
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a dithiocarbamate salt by reacting morpholine with carbon disulfide in the presence of a base. This is followed by acidification to yield the free dithiocarbamic acid. Dithiocarbamic acids themselves are often unstable, so they are frequently generated in situ or used as their more stable salt forms.
Experimental Protocol: Synthesis of Morpholinium Morpholine-4-carbodithioate
This protocol outlines the synthesis of the morpholinium salt of this compound, a stable precursor to the free acid.[2]
Materials:
-
Morpholine (0.2 mol)
-
Carbon disulfide (CS2) (0.1 mol)
-
Ethanol-water solution (1:1 v/v, 30 ml)
-
Ice bath
Procedure:
-
A solution of morpholine (0.2 mol) in 30 ml of a 1:1 (v/v) ethanol-water mixture is prepared in a flask and cooled in an ice bath.
-
Carbon disulfide (0.1 mol) is added dropwise to the cold, stirred morpholine solution.
-
The resulting solid precipitate, morpholinium morpholine-4-carbodithioate, is collected.
-
The crude product can be recrystallized from a 1:1 (v/v) ethanol-water mixture.
-
The purified solid is dried in a vacuum oven at 323 K for 8 hours.
Conversion to this compound
Dithiocarbamate salts can be converted to their corresponding dithiocarbamic acids by careful acidification.[3]
Procedure:
-
The synthesized morpholinium morpholine-4-carbodithioate is dissolved in a minimal amount of cold water.
-
The solution is cooled in an ice bath.
-
A dilute, cold acid (e.g., HCl) is added dropwise with vigorous stirring until the solution becomes acidic.
-
The precipitated this compound is quickly filtered, washed with cold water, and dried under vacuum.
Note: Dithiocarbamic acids can be unstable and decompose, particularly when heated or in aqueous solutions.[3] The decomposition is often accelerated by acids.[3]
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives is primarily achieved through NMR and IR spectroscopy.
-
¹H NMR Spectroscopy: The proton NMR spectrum of the morpholine dithiocarbamate ligand shows two characteristic triplets for the methylene protons of the morpholine ring. The protons on the carbons adjacent to the nitrogen atom appear at approximately 3.77 ppm, while the protons on the carbons adjacent to the oxygen atom are shifted downfield to around 4.36 ppm.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum of the morpholine dithiocarbamate ligand displays three distinct signals. The carbons of the morpholine ring adjacent to the nitrogen and oxygen atoms appear at approximately 51.40 ppm and 66.13 ppm, respectively. The carbon of the dithiocarbamate group (CS2) is significantly deshielded and appears at around 208.36 ppm.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum of morpholine dithiocarbamate exhibits a strong absorption band around 1414 cm⁻¹, which is attributed to the thioureide (C-N) stretching vibration.[1] The C-S stretching vibration is typically observed in the region of 992-1007 cm⁻¹.[1]
Applications and Reactivity
This compound and its salts and esters have a range of applications in both industrial and research settings.
-
Industrial Applications: Morpholine dithiocarbamate derivatives are utilized in the rubber industry as vulcanization accelerators.[4]
-
Agriculture: Certain dithiocarbamates have been investigated for their use as herbicides and fungicides.
-
Medicinal Chemistry: Metal complexes of morpholine dithiocarbamate have garnered attention for their potential as anticancer and antimicrobial agents.[1] Studies have indicated that the presence of the morpholine ring can enhance the cytotoxic activity of these compounds.[1]
-
Organic Synthesis: Dithiocarbamates are versatile intermediates in organic synthesis. They can be readily S-alkylated to form dithiocarbamate esters. Oxidation of dithiocarbamates yields thiuram disulfides.[5]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
References
- 1. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholin-4-ium morpholine-4-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiocarbamate Esters and Salts/Dithiocarbamate Esters and Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Cas 103-34-4,Morpholine, 4,4'-dithiobis- | lookchem [lookchem.com]
- 5. Dithiocarbamate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the IUPAC Nomenclature of Dithiocarbamate Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for dithiocarbamate compounds. It covers the fundamental principles for naming dithiocarbamate anions, salts, and esters, supplemented with examples, experimental protocols, and diagrams to illustrate key concepts and applications relevant to research and development.
Introduction to Dithiocarbamates
Dithiocarbamates are a class of organosulfur compounds characterized by the functional group >N−C(=S)−S−.[1] They are analogues of carbamates where both oxygen atoms have been replaced by sulfur atoms.[1] These compounds are generated from the reaction of primary or secondary amines with carbon disulfide in an alkaline medium.[1][2] Dithiocarbamates are versatile molecules with wide-ranging applications. They are extensively used in agriculture as broad-spectrum fungicides (e.g., mancozeb, ziram, thiram), in the rubber industry as vulcanization accelerators, and are increasingly being investigated in medicine for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[2][3][4] Their biological activity often stems from their ability to chelate metal ions and interact with thiol groups in enzymes.[2][3][5]
Core Principles of IUPAC Nomenclature for Dithiocarbamates
The systematic naming of dithiocarbamates follows the principles of substitutive nomenclature established by IUPAC.[6] The nomenclature is based on the parent structure, dithiocarbamic acid (H₂NCS₂H), although this acid is unstable.[4] The corresponding anion, H₂NCS₂⁻, is named carbamodithioate .[7]
The key steps in naming a dithiocarbamate derivative are:
-
Identify the core dithiocarbamate structure.
-
Determine if it is a salt (ion), an ester, or an acid.
-
Identify and name the substituents on the nitrogen atom.
-
For esters, identify and name the organic group attached to the second sulfur atom.
-
Assemble the name according to IUPAC rules, using locants (e.g., N, S) to specify substituent positions.
Nomenclature of Dithiocarbamate Anions and Salts
Dithiocarbamate anions (R₂NCS₂⁻) are the conjugate bases of dithiocarbamic acids. The systematic name is formed by naming the alkyl or aryl groups on the nitrogen atom as prefixes to the parent name "carbamodithioate".
-
Rule: (Name of N-substituents)carbamodithioate
For salts, the name of the cation precedes the name of the anion, separated by a space.
-
Rule: (Cation) (Name of N-substituents)carbamodithioate
Examples:
-
(CH₃CH₂)₂NCS₂⁻ : N,N-diethylcarbamodithioate[8]
-
Na⁺[(CH₃CH₂)₂NCS₂]⁻ : sodium N,N-diethylcarbamodithioate[9][10]
-
Zn²⁺[(CH₃CH₂)₂NCS₂]₂⁻ : zinc bis(N,N-diethylcarbamodithioate)[11]
Nomenclature of Dithiocarbamate Esters
Dithiocarbamate esters have the general structure R₂NC(=S)SR', where an organic group (R') is attached to the thiol sulfur atom. Their nomenclature is analogous to that of carboxylic esters.[12][13] The name of the S-alkyl or S-aryl group (R') is given first as a separate word. This is followed by the name of the dithiocarbamate portion, constructed as described for the anion.
-
Rule: (S-substituent) (N-substituents)carbamodithioate
Examples:
-
(CH₃)₂NC(=S)SCH₃ : methyl N,N-dimethylcarbamodithioate
-
(CH₃CH₂)₂NC(=S)SCH₂CH₃ : ethyl N,N-diethylcarbamodithioate
Classification and Nomenclature of Common Dithiocarbamates
Dithiocarbamates used in agriculture and industry are often referred to by common names. They can be classified based on their chemical structure.[2][14]
| Classification | Common Name | Chemical Structure | IUPAC Name |
| Dimethyl-dithiocarbamates | Ziram | Zn[S₂CN(CH₃)₂]₂ | zinc bis(N,N-dimethylcarbamodithioate) |
| Ferbam | Fe[S₂CN(CH₃)₂]₃ | iron(III) tris(N,N-dimethylcarbamodithioate) | |
| Thiram | [SCSN(CH₃)₂]₂ | bis(N,N-dimethylthiocarbamoyl) disulfide | |
| Ethylene-bis-dithiocarbamates | Nabam | Na₂[S₂CNHCH₂CH₂NHCS₂] | disodium N,N'-ethane-1,2-diylbis(carbamodithioate) |
| Zineb | Zn[S₂CNHCH₂CH₂NHCS₂] | zinc N,N'-ethane-1,2-diylbis(carbamodithioate) | |
| Maneb | Mn[S₂CNHCH₂CH₂NHCS₂] | manganese N,N'-ethane-1,2-diylbis(carbamodithioate) | |
| Mancozeb | Polymer of Maneb and Zineb | A coordination complex of zinc and manganese N,N'-ethane-1,2-diylbis(carbamodithioate)[15] | |
| Propylene-bis-dithiocarbamates | Propineb | Zn[S₂CNHCH(CH₃)CH₂NHCS₂] | zinc N,N'-propane-1,2-diylbis(carbamodithioate) |
Data Presentation
The following table summarizes acute toxicity data for selected dithiocarbamate fungicides.
| Compound | Type | Acute Oral LD₅₀ (mg/kg, rat) |
| Maneb | Ethylene-bis-dithiocarbamate | > 7000[15] |
| Mancozeb | Ethylene-bis-dithiocarbamate | > 7000[15] |
| Zineb | Ethylene-bis-dithiocarbamate | > 7000[15] |
| Captan | Related Organic Fungicide | > 10000[15] |
Experimental Protocols
This protocol describes the synthesis of sodium N,N-diethyldithiocarbamate, adapted from procedures described in the literature.[10][16]
Materials:
-
Diethylamine (HN(C₂H₅)₂)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Absolute ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker or round-bottom flask
Procedure:
-
In a beaker placed in an ice bath, dissolve 0.1 mol of diethylamine in 50 mL of absolute ethanol.
-
While stirring the cold solution, slowly add a solution of 0.1 mol of sodium hydroxide in a minimal amount of water (or 0.1 mol of solid NaOH pellets).
-
Continue stirring and add 0.1 mol of carbon disulfide dropwise to the cold solution. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture mechanically for approximately 30-60 minutes. A precipitate of the sodium salt of the dithiocarbamate will form.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold ethanol or diethyl ether to remove unreacted starting materials and impurities.[17]
-
Dry the resulting white or pale yellow crystalline product, sodium N,N-diethyldithiocarbamate, in a desiccator over a suitable drying agent.
This protocol describes the subsequent synthesis of a copper(II) dithiocarbamate complex.[16]
Materials:
-
Sodium N,N-diethyldithiocarbamate (prepared as above)
-
Copper(II) chloride (CuCl₂)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
Prepare an aqueous solution of the sodium N,N-diethyldithiocarbamate salt (0.02 mol) in a beaker with distilled water.
-
In a separate beaker, prepare an aqueous solution of copper(II) chloride (0.01 mol).
-
While stirring the dithiocarbamate solution at room temperature, slowly add the copper(II) chloride solution.
-
A colored precipitate of the copper(II) bis(N,N-diethyldithiocarbamate) complex will form immediately.
-
Continue stirring the reaction mixture for 1-2 hours to ensure the reaction goes to completion.
-
Collect the precipitate by filtration.
-
Wash the solid product thoroughly with distilled water and then with methanol to remove any soluble impurities.
-
Dry the final product in a desiccator.
Visualizations
The following diagram illustrates the general workflow for the synthesis of dithiocarbamate salts and their conversion to metal complexes.
Caption: Workflow for the synthesis of dithiocarbamate compounds.
Dithiocarbamates exert their biological effects, particularly as fungicides and enzyme inhibitors, through a multi-site mode of action.[2] This diagram illustrates the core mechanisms.
Caption: Mechanism of action for dithiocarbamate compounds.
References
- 1. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. iupac.org [iupac.org]
- 7. Dithiocarbamate | CH2NS2- | CID 3037131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diethyldithiocarbamate | C5H10NS2- | CID 28343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 11. Zinc Diethyldithiocarbamate | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 14. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control [mdpi.com]
- 15. eagri.org [eagri.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Morpholine-4-carbodithioic Acid: Chemical Identifiers, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Morpholine-4-carbodithioic acid, a sulfur-containing organic compound with significant potential in various scientific domains. This document details its chemical identifiers, synthesis protocols, and known biological activities, presenting data in a structured format for ease of reference and comparison.
Chemical Identifiers and Physicochemical Properties
This compound is most commonly handled and studied in the form of its salts, such as the morpholinium, sodium, or potassium salts, due to the higher stability of the dithiocarbamate anion in these forms. The free acid is less stable.
| Identifier | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 5327-10-6 (as a compound with morpholine) | [1] |
| Molecular Formula (Acid) | C₅H₉NOS₂ | |
| Molecular Weight (Acid) | 163.26 g/mol | |
| Synonyms | 4-Morpholinedithiocarboxylic acid |
Salts and Esters:
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| Morpholin-4-ium morpholine-4-carbodithioate | 5327-10-6 | C₉H₁₈N₂O₂S₂ | 250.37 g/mol [2] |
| Potassium Morpholine-4-carbodithioate | 16022-65-4 | C₅H₈KNOS₂ | 201.35 g/mol [3] |
| Sodium Morpholine-4-carbodithioate | 873-58-5 | C₅H₈NNaOS₂ | 185.24 g/mol |
| Methyl morpholine-4-carbodithioate | 62604-08-4 | C₆H₁₁NOS₂ | 177.29 g/mol |
Experimental Protocols
Synthesis of Morpholin-4-ium morpholine-4-carbodithioate
A common and straightforward method for the synthesis of the morpholinium salt of this compound is through the reaction of morpholine with carbon disulfide.
Materials:
-
Morpholine
-
Carbon disulfide (CS₂)
-
Ethanol
-
Water
-
Ice bath
Procedure:
-
Prepare a cold solution (using an ice bath) of 0.2 mol of morpholine dissolved in 30 ml of an ethanol-water mixture (1:1 v/v).[4]
-
Slowly add 0.1 mol of carbon disulfide (CS₂) to the cold morpholine solution with continuous stirring.[4]
-
A solid precipitate of morpholin-4-ium morpholine-4-carbodithioate will form.
-
The obtained solid can be recrystallized from an ethanol-water (1:1 v/v) solution.[4]
-
Dry the recrystallized product in a vacuum oven at 323 K (50 °C) for 8 hours.[4]
General Synthesis of Metal Complexes (e.g., Copper (II) and Zinc (II))
The sodium or potassium salt of this compound can be used as a ligand to synthesize metal complexes.
Materials:
-
Sodium or Potassium Morpholine-4-carbodithioate
-
A water-soluble metal salt (e.g., Copper (II) chloride dihydrate, Zinc chloride)
-
Distilled water
-
Methanol
Procedure for Copper (II) Complex:
-
Dissolve the sodium or potassium salt of morpholine-4-carbodithioate in distilled water.
-
In a separate container, dissolve the copper (II) salt in distilled water.
-
Add the aqueous solution of the copper (II) salt dropwise to the morpholine dithiocarbamate solution while stirring.
-
A precipitate of the copper (II) morpholine dithiocarbamate complex will form.
-
Continue stirring for a specified period (e.g., 1 hour) at room temperature.
-
Filter the precipitate, wash it with methanol, and dry it in a desiccator.[5]
Quantitative Data
Spectral Data
| Spectral Data Type | Morpholine-4-carbodithioate Ligand | Reference |
| FTIR (cm⁻¹) | C-N stretching vibration: 1414 | [5] |
| C-S stretching vibration: 1007 | [5] | |
| ¹H-NMR (DMSO-d₆, ppm) | 3.77 (t, N-CH₂) and 4.36 (t, O-CH₂) | [5] |
| ¹³C-NMR (DMSO-d₆, ppm) | 208.36 (CS₂), 51.40 (N-CH₂), 66.13 (O-CH₂) | [5] |
Anticancer Activity
The morpholine dithiocarbamate ligand has demonstrated notable in vitro anticancer activity.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| TK10 | Renal | 1.51 | [5] |
| UACC62 | Melanoma | 4.64 | [5] |
| MCF7 | Breast | 2.65 | [5] |
Signaling Pathways and Mechanism of Action
The biological activity of dithiocarbamates, including this compound, is generally attributed to their ability to chelate metal ions and inhibit various enzymes.[4] Their mechanism of action can be multifaceted and context-dependent.
General Mechanism of Dithiocarbamates
Dithiocarbamates are known to exert their effects through several mechanisms:
-
Enzyme Inhibition: They can inhibit enzymes that contain sulfhydryl (-SH) groups or metal ions.[4]
-
Metal Chelation: Their ability to bind to metal ions can disrupt the function of metalloenzymes and other metal-dependent cellular processes.
Apoptosis Induction by Dithiocarbamate Metal Complexes
While the specific signaling pathway for free this compound is not extensively detailed in the available literature, studies on related dithiocarbamate complexes suggest the induction of apoptosis as a key mechanism of their anticancer effect. The following diagram illustrates a generalized workflow for the synthesis of a dithiocarbamate ligand and its subsequent use in inducing apoptosis in cancer cells, a likely mechanism for its observed anticancer activity.
Caption: Workflow from synthesis to the evaluation of anticancer activity.
The induction of apoptosis by small molecules in cancer cells often involves complex signaling cascades. A plausible, though generalized, pathway for dithiocarbamate-induced apoptosis involves the activation of stress-related pathways and the subsequent engagement of the cell's apoptotic machinery.
Caption: A potential signaling pathway for apoptosis induction.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. Morpholine dithiocarbamate | C5H12N2OS2 | CID 87118001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholin-4-ium morpholine-4-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Dithiocarbamate Ligand Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction to Dithiocarbamates
Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the functional group >N−C(=S)−S−.[1] They are analogues of carbamates where both oxygen atoms have been replaced by sulfur.[1] First developed as catalysts for rubber vulcanization, their applications have since expanded significantly into agriculture as fungicides and pesticides, and more recently, into medicine.[2][3] Their utility stems from their exceptional ability to act as versatile, mono-anionic chelating ligands that form stable complexes with a vast array of metals, including transition metals, main group elements, lanthanides, and actinides.[4][5][6] This guide provides a comprehensive overview of the fundamental principles of dithiocarbamate chemistry, focusing on their synthesis, structure, bonding, characterization, and applications in the biomedical field.
Synthesis of Dithiocarbamate Ligands and Metal Complexes
Synthesis of Dithiocarbamate Ligands
The synthesis of dithiocarbamate salts is a straightforward and well-established process. The most common method involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, such as sodium hydroxide or potassium hydroxide, typically in a cold alcoholic or aqueous solution.[2][7] The base serves to deprotonate the resulting dithiocarbamic acid, forming the stable dithiocarbamate salt.[2]
R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O[7]
The choice of the amine's R groups allows for electronic and steric tuning of the ligand, which can influence the properties of its subsequent metal complexes, such as solubility and biological activity.[4][5]
Synthesis of Metal-Dithiocarbamate Complexes
Metal-dithiocarbamate complexes are typically prepared via a salt metathesis (replacement) reaction.[7][8] This involves adding an aqueous solution of a metal salt (e.g., a metal chloride) to a solution of the dithiocarbamate ligand salt.[2][9] The resulting metal complex is often insoluble and precipitates rapidly from the solution, allowing for easy isolation in high yields by filtration.[6][10]
n Na(R₂NCS₂) + MClₙ → M(R₂NCS₂)ₙ + n NaCl[7]
Structure and Bonding
Resonance and Electronic Structure
The chemical properties of the dithiocarbamate ligand are governed by three main resonance structures.[7][11]
Caption: Resonance structures of the dithiocarbamate anion.
The delocalization of the nitrogen lone pair across the N-C-S₂ fragment gives the C-N bond partial double bond character (the "thioureide" form), resulting in a planar ligand with a high rotational barrier.[1][7] This electronic flexibility is crucial to their function. The "soft" dithiocarbamate forms (I and III) are effective at stabilizing soft, low-valent metals, while the "hard" thioureide form (II) can stabilize hard, high-valent metal centers.[2][4][11] This versatility allows DTCs to form stable complexes with metals in a wide range of oxidation states.[4][5]
Coordination Modes
Dithiocarbamates are highly versatile ligands that can adopt numerous coordination modes. The most common is a symmetrical, bidentate chelation through the two sulfur atoms, forming a stable four-membered ring with the metal center.[4][5] This is favored by the small "bite angle" of the ligand.[2] Other known coordination modes include monodentate, anisobidentate (unequal M-S bond lengths), and bridging between two or more metal centers.[4][5][10]
Experimental Protocols and Characterization
A general workflow for the synthesis and characterization of metal-dithiocarbamate complexes is outlined below.
Caption: General workflow for synthesis and characterization.
Protocol: Synthesis of Sodium Diethyldithiocarbamate
-
Preparation: Dissolve diethylamine (0.1 mol) in 50 mL of absolute ethanol in a beaker placed in an ice bath to maintain a low temperature.
-
Addition of Base: To the cold amine solution, slowly add an aqueous solution of sodium hydroxide (0.1 mol).
-
Reaction: Add carbon disulfide (0.1 mol) dropwise to the solution with constant, vigorous stirring. The reaction is exothermic and should be controlled by the ice bath.
-
Precipitation: Continue stirring for approximately 30-60 minutes. The sodium salt of diethyldithiocarbamate will precipitate as a white solid.[12]
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether to remove unreacted starting materials, and dry in a desiccator. The product can be recrystallized from ethanol if higher purity is needed.[12]
Protocol: Synthesis of a Metal(II) Bis(diethyldithiocarbamate) Complex
-
Preparation: Prepare an aqueous solution of the desired metal(II) chloride (0.05 mol). Prepare a separate aqueous solution of the sodium diethyldithiocarbamate ligand (0.10 mol, a 2:1 molar ratio to the metal).[12]
-
Reaction: Add the metal chloride solution dropwise to the stirred ligand solution at room temperature.[12] A colored precipitate of the metal complex should form immediately.[6]
-
Digestion: Continue stirring the reaction mixture for 1-2 hours to ensure complete reaction.
-
Isolation: Collect the solid complex by vacuum filtration.
-
Washing and Drying: Wash the precipitate thoroughly with water, followed by a small amount of methanol or ethanol, and finally with diethyl ether to facilitate drying.[10][12] Dry the final product in a desiccator over a suitable drying agent (e.g., calcium chloride).[12]
Key Characterization Techniques
The synthesized ligands and their metal complexes are characterized using a suite of analytical techniques to confirm their identity, structure, and purity.[2][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is a primary tool for characterizing DTCs. The two most important vibrational bands are the ν(C-N) (thioureide band) and the ν(C-S) stretching frequencies. The position of the ν(C-N) band, typically in the 1470-1520 cm⁻¹ range, indicates the degree of double bond character in the C-N bond.[13] A single sharp band for the ν(C-S) vibration around 980-1030 cm⁻¹ is indicative of a symmetric, bidentate coordination of the ligand to the metal center.[13][14] The appearance of new bands in the far-IR region (typically 300-450 cm⁻¹) can be assigned to the M-S stretching vibration, confirming coordination.[10][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the diamagnetic DTC ligands and their complexes. In ¹³C NMR, the chemical shift of the carbon atom in the NCS₂ moiety is particularly informative and correlates with the bonding within that fragment.[15]
-
UV-Visible Spectroscopy: The electronic spectra of DTC ligands typically show three absorption bands in the UV region, corresponding to π-π* and n-π* intramolecular transitions within the N-C=S and S-C=S groups.[2] Upon complexation, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals) may appear in the visible region, which is responsible for the often vibrant colors of the complexes.[10]
-
Other Techniques: Elemental analysis is used to confirm the empirical formula.[10] Single-crystal X-ray crystallography provides definitive structural information, including bond lengths, bond angles, and coordination geometry.[2] Mass spectrometry confirms the molecular weight of the synthesized compounds.[10]
Data Presentation: Spectroscopic and Structural Parameters
Quantitative data is crucial for the precise characterization of dithiocarbamate complexes.
Table 1: Typical Infrared Frequencies (cm⁻¹) for Dithiocarbamate Complexes
| Vibration Mode | Frequency Range | Significance |
| ν(C-N) (Thioureide) | 1460 - 1520 | Indicates partial double bond character of the C-N bond.[8][10][13] |
| ν(C-S) | 980 - 1030 | A single band suggests symmetric bidentate coordination.[10][13][14] |
| ν(M-S) | 300 - 450 | Confirms the formation of a metal-sulfur bond.[14] |
Table 2: Representative ¹³C NMR and Bond Length Data
| Parameter | Typical Value | Significance |
| δ(N¹³CS₂) (ppm) | 190 - 215 | Chemical shift is sensitive to the metal and its oxidation state.[15] |
| C-N Bond Length (Å) | 1.32 - 1.35 | Shorter than a typical C-N single bond (~1.47 Å), confirming double bond character.[8] |
| C-S Bond Length (Å) | 1.70 - 1.74 | Intermediate between a C-S single (~1.82 Å) and C=S double (~1.61 Å) bond.[8] |
Applications in Drug Development and Medicine
The unique chemical properties of dithiocarbamates and their metal complexes have made them attractive candidates for various therapeutic applications. Their biological activity is often linked to their ability to chelate essential metal ions or their high reactivity with thiol groups in enzymes and proteins.[3][16]
-
Anticancer Agents: This is one of the most explored areas. DTCs can induce apoptosis (programmed cell death) in cancer cells through several mechanisms.[3] A key target is the ubiquitin-proteasome system (UPS). DTC-copper complexes can inhibit the 26S proteasome, leading to an accumulation of misfolded proteins and triggering cell death.[3][17] Gold(III)-DTC complexes have also shown potent cytotoxic activity, in some cases exceeding that of cisplatin, and can overcome cisplatin resistance.[3][17][18]
-
Enzyme Inhibition: DTCs are effective inhibitors of various enzymes. They can inhibit zinc-containing enzymes like carbonic anhydrase, which is a target for antiglaucoma drugs.[19] They also inhibit superoxide dismutase (SOD) and catalase, which can modulate the levels of reactive oxygen species (ROS) in cells, a mechanism also relevant to their anticancer effects.[3][16]
-
Antimicrobial and Antiviral Agents: The ability of DTCs to disrupt metabolic processes in microbes makes them effective antibacterial and antifungal agents.[20] They have also been investigated for the treatment of parasitic diseases like leishmaniasis and Chagas disease, and as potential therapies for HIV.[20][21][22]
-
Medical Imaging: Technetium and copper DTC complexes have been utilized as radiopharmaceuticals in Positron Emission Tomography (PET) imaging.[4][5] Their lipophilicity allows them to cross cell membranes, including the blood-brain barrier, making them suitable for certain imaging applications.[3]
Caption: DTC-mediated inhibition of the proteasome pathway.
Conclusion
Dithiocarbamate ligands are exceptionally versatile building blocks in coordination chemistry. Their ease of synthesis, tunable electronic properties, and robust metal-chelating capabilities have established their importance in fields ranging from materials science to medicine. For drug development professionals, the ability of DTCs and their metal complexes to modulate key biological pathways, such as the proteasome system and various enzymatic activities, presents a rich platform for the design of novel therapeutics for cancer, infectious diseases, and other conditions. A thorough understanding of their fundamental chemistry is paramount to harnessing their full potential.
References
- 1. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metal-dithiocarbamate-complexes-chemistry-and-biological-activity - Ask this paper | Bohrium [bohrium.com]
- 5. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 8. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Synthesis and study of dithiocarbamate transition metal complexes. [wisdomlib.org]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. mdpi.com [mdpi.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. ajrconline.org [ajrconline.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 21. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a ubiquitous scaffold in medicinal chemistry and drug design. Its conformational preferences play a pivotal role in determining the three-dimensional shape of molecules, thereby influencing their biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the conformational analysis of the morpholine ring, detailing its preferred structures, the energetic landscapes of its conformers, and the key experimental and computational methodologies employed in its study.
Core Concepts in Morpholine Conformation
The morpholine ring, akin to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. This chair form is significantly more stable than the higher-energy boat or twist-boat conformations. Theoretical calculations have estimated that the chair conformer of morpholine is approximately 7.5 kcal/mol lower in energy than the skew-boat conformer.[1]
Within the chair conformation, the morpholine ring can exist in two distinct forms arising from the orientation of the substituent on the nitrogen atom (typically a hydrogen or an alkyl group). These are the N-equatorial (Chair-Eq) and N-axial (Chair-Ax) conformers. The relative stability of these two chair forms is a critical aspect of morpholine's conformational landscape.
The interconversion between the Chair-Eq and Chair-Ax conformers occurs through a process of ring inversion. This equilibrium is influenced by the steric and electronic effects of the N-substituent and the surrounding medium.
Figure 1: Conformational equilibrium of the morpholine ring.
Quantitative Conformational Data
The precise geometry and relative energies of morpholine conformers have been elucidated through a combination of experimental techniques and computational modeling.
Endocyclic Dihedral Angles
X-ray crystallography of morpholine derivatives provides precise measurements of the endocyclic dihedral angles in the solid state, confirming the puckered nature of the chair conformation.
| Dihedral Angle | Representative Value (°) |
| N1—C1—C2—O1 | 55.81 |
| C1—C2—O1—C3 | -54.11 |
| C2—O1—C3—C4 | 54.11 |
| O1—C3—C4—N1 | -55.81 |
| C3—C4—N1—C1 | 55.81 |
| C4—N1—C1—C2 | -55.81 |
| Table 1: Representative Endocyclic Dihedral Angles of a Morpholine Ring in a Chair Conformation Derived from X-ray Crystallographic Data.[2][3][4] |
Conformational Energies
The energy difference between the N-H equatorial and N-H axial conformers is subtle and has been a subject of detailed investigation. Advanced spectroscopic methods have provided precise measurements of this energy gap.
| Conformers | Energy Difference (kcal/mol) | Method |
| Chair vs. Skew-Boat | ~7.5 | Ab initio Calculations |
| Chair-Eq vs. Chair-Ax | ~0.31 (109 ± 4 cm⁻¹) | IR Resonant VUV-MATI Spectroscopy |
| Table 2: Experimentally and computationally determined energy differences between morpholine conformers. |
¹H NMR Coupling Constants
Proton NMR spectroscopy is a powerful tool for studying the conformation of the morpholine ring in solution. The magnitude of the vicinal coupling constants (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, distinct coupling constants are expected for axial-axial (Jₐₐ), axial-equatorial (Jₐₑ), and equatorial-equatorial (Jₑₑ) interactions.
| Coupling Type | Dihedral Angle (°) | Typical ³J Value (Hz) |
| Jₐₐ | ~180 | 10 - 13 |
| Jₐₑ | ~60 | 2 - 5 |
| Jₑₑ | ~60 | 2 - 5 |
| Table 3: Typical vicinal proton-proton coupling constants in a six-membered ring chair conformation. |
The observed coupling constants in the ¹H NMR spectrum of a morpholine derivative are time-averaged values reflecting the populations of the equatorial and axial conformers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the conformational equilibrium and stereochemistry of morpholine derivatives in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the morpholine-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of variable temperature experiments.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the morpholine ring protons.
-
Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivity, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which can help differentiate between axial and equatorial orientations.
-
For detailed structural elucidation, ¹³C NMR and 2D heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign all carbon and proton signals unambiguously.
-
-
Data Analysis:
-
Measure the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
-
Analyze the multiplicity of the signals corresponding to the morpholine protons. The observation of large Jₐₐ values is indicative of a rigid chair conformation.
-
For systems in dynamic equilibrium, variable temperature NMR studies can be performed to slow down the ring inversion and potentially observe the individual conformers. The relative integration of the signals at low temperatures can be used to determine the equilibrium constant and the free energy difference (ΔG°) between the conformers.
-
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of a morpholine derivative in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The crystals should be well-formed, without cracks or defects, and typically 0.1-0.3 mm in each dimension.
-
Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
-
Data Collection:
-
Mount a suitable crystal on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data using least-squares methods to determine the final atomic coordinates, bond lengths, bond angles, and dihedral angles.
-
Figure 2: Experimental workflow for single-crystal X-ray diffraction.
Infrared Resonant Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (IR-VUV-MATI) Spectroscopy
Objective: To obtain conformer-specific vibrational spectra and precise energy differences between conformers in the gas phase.
Methodology:
-
Sample Introduction: The morpholine sample is seeded into a carrier gas (e.g., Argon) and introduced into a vacuum chamber via a pulsed supersonic expansion. This cools the molecules to very low rotational and vibrational temperatures, isolating the different conformers.
-
Instrumentation: A custom-built spectrometer combining a tunable infrared (IR) laser, a tunable vacuum ultraviolet (VUV) laser, and a time-of-flight (TOF) mass spectrometer.
-
Data Acquisition (IR Dip Spectroscopy):
-
The VUV laser is tuned to the ionization threshold of a specific conformer.
-
The IR laser is scanned, and when it is resonant with a vibrational transition of that conformer, the population of the ground state is depleted, leading to a dip in the ion signal. This provides a vibrational spectrum of a single conformer.
-
-
Data Analysis:
-
By obtaining the IR dip spectra for both the Chair-Eq and Chair-Ax conformers, their unique vibrational signatures can be determined.
-
The relative intensities of the signals corresponding to each conformer in the mass spectrum can be used to determine their relative populations and, subsequently, the energy difference between them with high precision.
-
Application in Drug Development: The PI3K Signaling Pathway
The morpholine moiety is a key structural feature in many kinase inhibitors, including the phosphatidylinositol 3-kinase (PI3K) inhibitor ZSTK474. The conformation of the morpholine ring is crucial for its binding to the ATP-binding pocket of the enzyme.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. ZSTK474 inhibits PI3K, thereby blocking the downstream signaling cascade and inducing cell cycle arrest and apoptosis in cancer cells.
Figure 3: Simplified PI3K signaling pathway and the inhibitory action of ZSTK474.
Conclusion
The conformational analysis of the morpholine ring is a multifaceted field that leverages a combination of sophisticated experimental and computational techniques. A thorough understanding of its preferred chair conformation and the subtle energy differences between its N-axial and N-equatorial conformers is paramount for the rational design of novel therapeutics. The methodologies outlined in this guide provide a framework for researchers to probe the conformational landscape of morpholine-containing molecules, ultimately enabling the optimization of their biological activity and the development of more effective drugs.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
Morpholine: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, metabolic stability, and synthetic accessibility have made it a cornerstone in the design of a diverse array of therapeutic agents.[1][3] The morpholine moiety is a versatile building block that can be readily incorporated into molecules to enhance their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.[4][5] Appropriately substituted morpholine derivatives have demonstrated a wide spectrum of biological activities, targeting a range of enzymes and receptors implicated in various diseases.[2][3] This technical guide provides a comprehensive overview of morpholine as a pharmacophore, delving into its synthesis, mechanism of action, structure-activity relationships, and its role in clinically approved drugs.
Physicochemical Properties and Pharmacokinetic Advantages
The utility of the morpholine ring in drug design is largely attributed to its favorable physicochemical characteristics. The presence of the oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4) than comparable cyclic amines like piperidine.[6][7] This reduced basicity can be advantageous in minimizing off-target effects and improving oral bioavailability.[7] Furthermore, the morpholine ring can participate in hydrogen bonding through its oxygen atom and possesses a well-balanced hydrophilic-lipophilic profile, which can enhance aqueous solubility and membrane permeability.[3][7] These properties collectively contribute to improved pharmacokinetic profiles of drug candidates, including better absorption, distribution, metabolism, and excretion (ADME) properties.[1][6] The morpholine scaffold is often incorporated to enhance the metabolic stability of a drug molecule.[6]
Synthesis of Morpholine-Containing Compounds
The synthetic accessibility of the morpholine scaffold is a key factor in its widespread use in drug discovery.[1] A variety of synthetic methodologies are available for the construction of the morpholine ring and its derivatives.[8] One common approach involves the cyclization of a β-haloethylamino alcohol. Another prevalent method is the reductive amination of a dicarbonyl compound with an amino alcohol.
A notable example is the synthesis of the anticancer drug Gefitinib , which features a morpholine-propoxy side chain. A common synthetic route to introduce this moiety involves the O-alkylation of a phenolic precursor with a morpholino-alkyl halide.[2][6][9]
Example Experimental Protocol: Synthesis of Gefitinib Intermediate
The following protocol outlines a key step in a reported synthesis of Gefitinib, illustrating the introduction of the morpholine-containing side chain.[6]
Reaction: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
Materials:
-
6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine
-
Morpholine
-
Potassium iodide (KI)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A solution of 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine and a catalytic amount of potassium iodide is prepared in DMF.
-
Morpholine is added to the solution.
-
The reaction mixture is stirred at 60 °C for 30 minutes.
-
Upon completion, the reaction mixture is poured into ice-water.
-
The product is extracted with an organic solvent such as chloroform.
-
The organic layers are combined, washed with a saturated sodium carbonate solution and brine, and then dried over sodium sulfate.
-
The solvent is removed under vacuum to yield the desired product.[6]
Mechanism of Action and Therapeutic Applications
The morpholine moiety is a key pharmacophoric element in a multitude of drugs with diverse mechanisms of action.[4][5] It can act as a crucial binding motif, a scaffold to orient other functional groups, or a modulator of physicochemical properties to enhance target engagement.[7]
Anticancer Activity: PI3K/Akt/mTOR Pathway Inhibition
A significant number of morpholine-containing drugs and clinical candidates are potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[10][11] The morpholine ring in these inhibitors often forms a critical hydrogen bond with the hinge region of the kinase domain.[12]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling cascade, a key target for many morpholine-based anticancer agents.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-based drugs.
Antibacterial Activity
The morpholine ring is also a component of the oxazolidinone class of antibiotics, with Linezolid being a prominent example.[13][14] Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of a functional 70S initiation complex.[14][15]
Central Nervous System (CNS) Activity
Morpholine-containing compounds have shown significant activity in the central nervous system.[7] For instance, Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant.[16] The morpholine moiety in these CNS-active drugs often contributes to their ability to cross the blood-brain barrier and interact with their respective targets.[7]
Structure-Activity Relationship (SAR)
The substitution pattern on the morpholine ring and its point of attachment to the core scaffold are critical for determining the biological activity and selectivity of the resulting compounds.[4][17] For kinase inhibitors, the morpholine nitrogen often serves as a hydrogen bond acceptor with the hinge region of the kinase, while the rest of the molecule occupies the ATP-binding pocket.[12] Modifications to the morpholine ring or the linker connecting it to the main scaffold can significantly impact potency and isoform selectivity.[18]
Quantitative Data on Morpholine-Containing Compounds
The following tables summarize the biological activity of selected morpholine-containing compounds across different therapeutic areas.
Table 1: Anticancer Activity of Morpholine Derivatives
| Compound/Drug | Target/Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR | 0.033 | N/A |
| ZSTK474 | PI3Kα | 0.005 | [5] |
| ZSTK474 | PI3Kβ | 0.0208 | [5] |
| ZSTK474 | PI3Kδ | 0.0039 | [5] |
| ZSTK474 | PI3Kγ | 0.020 | [5] |
| Pyrimidine-morpholine hybrid (2g) | SW480 | 5.10 | [7] |
| Pyrimidine-morpholine hybrid (2g) | MCF-7 | 19.60 | [7] |
| Morpholine-substituted tetrahydroquinoline (10e) | A549 | 0.033 | [19] |
| Morpholine-substituted tetrahydroquinoline (10h) | MCF-7 | 0.087 | [19] |
| Benzophenone-morpholine analogue (8b) | MCF-7 | 7.1 | [20] |
| Benzophenone-morpholine analogue (8f) | MCF-7 | 9.1 | [20] |
Table 2: Antimicrobial Activity of Morpholine Derivatives
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Linezolid | Staphylococcus aureus (MRSA) | 1-4 | [21] |
| Linezolid | Enterococcus faecium (VRE) | 1-4 | [21] |
| Linezolid | Streptococcus pneumoniae | 0.5-2 | [21] |
| Morpholine derivative (22) | E. coli | 12.5 | [22] |
| Morpholine derivative (23) | P. mirabilis | 12.5 | [22] |
Table 3: CNS Activity of Morpholine Derivatives
| Compound/Drug | Target | Kᵢ (nM) | Reference |
| Reboxetine | Norepinephrine Transporter (NET) | 1.1 | [23] |
| Reboxetine | Serotonin Transporter (SERT) | 129 | [23] |
Experimental Protocols for Biological Evaluation
The biological activity of morpholine-containing compounds is assessed using a variety of in vitro and cell-based assays.
In Vitro Kinase Assay
This assay is crucial for determining the inhibitory potential of compounds against specific kinases.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.[10][24]
Protocol Overview:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the morpholine-containing compound and incubate for a specified period (e.g., 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active metabolism will convert the yellow MTT to purple formazan crystals.[10][24]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10][24]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[10][24]
Conclusion
The morpholine scaffold has unequivocally established its importance in drug discovery, transitioning from a simple heterocyclic building block to a privileged pharmacophore.[1][4] Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, have enabled the development of a wide range of clinically successful drugs and promising drug candidates. The ability of the morpholine moiety to engage in key interactions with various biological targets, particularly kinases, underscores its continued relevance in the design of next-generation therapeutics. As our understanding of disease biology deepens, the versatility of the morpholine scaffold will undoubtedly continue to be exploited by medicinal chemists to create novel and effective treatments for a multitude of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 10. 3.5. Cellular Viability Assay—MTT Test [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]
- 13. researchgate.net [researchgate.net]
- 14. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. newdrugapprovals.org [newdrugapprovals.org]
- 19. mdpi.com [mdpi.com]
- 20. sciforum.net [sciforum.net]
- 21. Linezolid - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Use of Dithiocarbamates for Heavy Metal Removal in Wastewater
Introduction
Dithiocarbamates (DTCs) are a class of organosulfur compounds that have proven to be highly effective chelating agents for the removal of heavy metals from wastewater.[1][2] Their strong affinity for a wide range of transition metals is attributed to the presence of two sulfur donor atoms, which form stable, insoluble organometallic complexes.[2][3] This makes them particularly useful for treating industrial effluents, such as those from plating industries, where conventional treatment methods like hydroxide precipitation may be insufficient, especially for complexed or chelated metal ions.[4][5][6] DTCs can effectively precipitate heavy metals over a broad pH range, resulting in high-quality effluent and dense, easily managed sludge.[4][7][8]
Mechanism of Action: Chelation
The efficacy of dithiocarbamates in heavy metal removal lies in their ability to act as potent chelating ligands. The dithiocarbamate functional group, >N−C(=S)−S⁻, features two sulfur atoms with lone pairs of electrons that can simultaneously bind to a single metal ion.[2] This forms a stable, five-membered ring structure known as a chelate.[2][9] This bidentate coordination results in the formation of dense, water-insoluble metal-dithiocarbamate precipitates, which can then be easily separated from the aqueous phase by filtration or sedimentation.[1][5] Based on the Hard and Soft Acids and Bases (HSAB) theory, dithiocarbamates are considered soft bases and thus show a strong affinity for soft acid metal ions like Pb²⁺, Cu²⁺, Ag¹⁺, and Cd²⁺.[1][10]
Data Presentation
The efficiency of heavy metal removal by dithiocarbamates is influenced by factors such as the type of dithiocarbamate, pH of the solution, contact time, and initial metal concentration.
Table 1: Efficacy of Various Dithiocarbamates for Heavy Metal Removal
| Dithiocarbamate Type | Target Metal(s) | pH Range | Adsorption Capacity / Removal Efficiency | Reference(s) |
| Sodium 1,3,5-hexahydrotriazinedithiocarbamate (HTDC) | Coordinated Copper | N/A | High percentage of functional groups | [11] |
| Dithiocarbamate-functionalized magnetic nanocomposite | Pb(II), Cd(II), Cu(II) | > 4 | ~100% removal in 60-120 min | [12] |
| Dithiocarbamate Surfactant Derivative (DTC-SDS) | Mn²⁺, Zn²⁺, Pb²⁺ | 1 - 7 | Adsorption Capacity (mg/g): Mn²⁺: 191.01, Zn²⁺: 111.7, Pb²⁺: 79.14 | [10][13] |
| Novel Dithiocarbamate Ligands (K₂L¹ and K₂L²) | Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Ag⁺, Zn²⁺, Pb²⁺ | 4 and 7 | Almost 100% removal | [1] |
| Poly-ammonium dithiocarbamate | Zn(II), Ni(II), Cu(II) | 6 | Adsorption Capacity (mg/g): Zn: 226.76, Ni: 234.47, Cu: 245.53 | [2] |
| Sodium diethyldithiocarbamate | Zn(II), Pb(II), Ni(II), Mn(II), Fe(II), Cu(II), Cd(II) | N/A | > 90% removal | [2] |
| Commercial Liquid Dithiocarbamate (DTCR) | Cr³⁺, Cu²⁺, Pb²⁺, Zn²⁺, Cd²⁺ | Optimized | Removal Rate (%): Cr³⁺: 99.70, Cu²⁺: 99.28, Pb²⁺: 99.10, Zn²⁺: 92.33, Cd²⁺: 91.49 | [14] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and application of dithiocarbamates in a research setting.
Protocol 1: Synthesis of Dithiocarbamate Reagents
Dithiocarbamates are commonly synthesized through a one-pot reaction involving a primary or secondary amine, carbon disulfide, and a base.[15][16]
Materials:
-
Secondary amine (e.g., diethylamine, dimethylamine)
-
Carbon disulfide (CS₂)
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., water, ethanol)
-
Ice bath
Methodology:
-
Prepare a solution of the selected amine in the chosen solvent within a reaction vessel.[16]
-
Place the reaction vessel in an ice bath and allow it to cool, as the reaction is exothermic.
-
Slowly add carbon disulfide dropwise to the cooled amine solution while stirring continuously.[16]
-
After the addition of CS₂, add a solution of the base (e.g., NaOH) to the mixture. This deprotonates the dithiocarbamic acid to form the more stable salt.[16][17]
-
Continue stirring in the ice bath for 2-3 hours to ensure the reaction goes to completion.[1]
-
The resulting dithiocarbamate salt may precipitate out of the solution. The solid product can be collected by filtration, washed with a cold solvent like diethyl ether to remove unreacted starting materials, and then dried.[16]
Safety Note: Carbon disulfide is highly volatile, flammable, and toxic. All synthesis steps must be performed in a well-ventilated fume hood.
Protocol 2: Heavy Metal Removal from Wastewater
This protocol outlines the general procedure for treating a wastewater sample with a dithiocarbamate solution to precipitate heavy metals.
Materials:
-
Heavy metal-contaminated wastewater sample
-
Dithiocarbamate solution (prepared as in Protocol 1 or commercially sourced)
-
Acid and/or base for pH adjustment (e.g., HNO₃, KOH)[1]
-
pH meter
-
Stir plate and stir bar
-
Filtration apparatus (e.g., vacuum filtration with appropriate filter paper) or centrifuge
Methodology:
-
Wastewater Characterization: Take an initial sample of the wastewater and determine the concentration of the target heavy metal(s) using an appropriate analytical technique (see Protocol 3).
-
pH Adjustment: Measure the pH of the bulk wastewater sample. Adjust the pH to the optimal range for the specific metal and dithiocarbamate being used (typically between pH 4 and 7).[1][12]
-
Dithiocarbamate Addition: Add the dithiocarbamate solution to the wastewater while stirring. The required dosage can be calculated based on the initial metal concentration and the stoichiometry of the metal-DTC complex formation.[1] Often, a slight excess of DTC is used to ensure complete precipitation.
-
Reaction and Precipitation: Allow the mixture to stir for a specified contact time (e.g., 60-120 minutes) to ensure complete complexation and precipitation.[1][12] The formation of a colored precipitate is indicative of the reaction.[1]
-
Solid-Liquid Separation: Separate the solid metal-dithiocarbamate precipitate from the treated water. This is typically achieved by vacuum filtration, gravity settling, or centrifugation.[18]
-
Final Analysis: Analyze the filtrate (the treated water) to determine the residual concentration of the heavy metal(s) and calculate the removal efficiency.
Protocol 3: Post-Treatment Analysis of Metal Concentration
To verify the effectiveness of the treatment, the metal concentrations before and after the procedure must be accurately measured.
Common Analytical Techniques:
-
Atomic Absorption Spectrophotometry (AAS): A robust and widely used technique for quantifying metal concentrations. Flame AAS (FAAS) is suitable for higher concentrations, while Graphite Furnace AAS (GFAAS) offers lower detection limits for trace amounts.[1][19][20]
-
Inductively Coupled Plasma (ICP):
Sample Preparation:
-
Collect the initial wastewater and the final treated water (filtrate) in clean sample bottles.
-
Preserve the samples by acidifying them, typically with nitric acid, to a pH < 2. This prevents the precipitation of metals or their adsorption onto the container walls.
-
If the samples contain suspended solids, they may need to be digested using appropriate acid digestion methods before analysis to ensure a total metal concentration is measured.[19]
-
Prepare a series of calibration standards of the target metal(s) to generate a calibration curve.
-
Analyze the prepared samples using the selected instrument (AAS, ICP-OES, or ICP-MS). The concentration in the unknown sample is determined by comparing its signal to the calibration curve.[20]
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p2infohouse.org [p2infohouse.org]
- 5. p2infohouse.org [p2infohouse.org]
- 6. faerber-schmid.ch [faerber-schmid.ch]
- 7. researchgate.net [researchgate.net]
- 8. nmfrc.org [nmfrc.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective removal of coordinated copper from wastewater using a new dithiocarbamate-type supramolecular heavy metal precipitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly efficient removal of trace heavy metals by high surface area ordered dithiocarbamate-functionalized magnetic mesoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. deswater.com [deswater.com]
- 15. The Versatility in the Applications of Dithiocarbamates [mdpi.com]
- 16. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. amecj.com [amecj.com]
- 20. quora.com [quora.com]
- 21. taylorfrancis.com [taylorfrancis.com]
Application Notes & Protocols: Morpholine-4-carbodithioic Acid in the Synthesis of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial activity, and potential mechanisms of action of antimicrobial agents derived from morpholine-4-carbodithioic acid. The information is intended to guide researchers in the development of novel therapeutic agents based on this versatile scaffold.
Introduction
This compound, a derivative of dithiocarbamic acid, has emerged as a promising pharmacophore in the design of new antimicrobial agents. Its derivatives, particularly metal complexes, have demonstrated significant activity against a broad spectrum of bacteria and fungi. The ease of synthesis and the ability to chelate various metal ions make this compound an attractive starting point for developing potent antimicrobial compounds to combat the growing threat of drug-resistant pathogens.[1][2][3] Dithiocarbamates, in general, are known for their fungicidal properties and have been explored for various medicinal applications, including anticancer and antibacterial therapies.[4][5][6]
Synthesis of this compound and its Derivatives
The synthesis of this compound and its salts is a straightforward and efficient process, typically involving the reaction of morpholine with carbon disulfide in the presence of a base.[6] Metal complexes can then be readily prepared from the resulting dithiocarbamate salt.
Experimental Protocol: Synthesis of Sodium Morpholine-4-carbodithioate
This protocol outlines the synthesis of the sodium salt of this compound, a common precursor for the synthesis of other derivatives and metal complexes.
Materials:
-
Morpholine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve sodium hydroxide in a minimal amount of water and then dilute with ethanol.
-
Cool the ethanolic NaOH solution in an ice bath.
-
To a separate flask, add an equimolar amount of morpholine to ethanol.
-
Slowly add an equimolar amount of carbon disulfide to the morpholine solution while stirring in the ice bath.
-
To this mixture, add the cold ethanolic NaOH solution dropwise with continuous stirring.
-
A precipitate of sodium morpholine-4-carbodithioate will form.
-
Continue stirring for an additional 30 minutes in the ice bath.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
Experimental Protocol: Synthesis of Metal Complexes of this compound
This protocol describes a general method for the synthesis of transition metal complexes of this compound.
Materials:
-
Sodium morpholine-4-carbodithioate
-
A soluble salt of the desired metal (e.g., ZnCl₂, NiCl₂·6H₂O)
-
Ethanol or another suitable solvent
Procedure:
-
Dissolve sodium morpholine-4-carbodithioate in ethanol.
-
In a separate flask, dissolve an appropriate molar equivalent of the metal salt in ethanol.
-
Slowly add the metal salt solution to the sodium morpholine-4-carbodithioate solution with constant stirring.
-
The metal complex will precipitate out of the solution.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Filter the resulting precipitate, wash with ethanol, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Antimicrobial Activity
Derivatives of this compound, especially their metal complexes, have shown promising antimicrobial activity against a range of pathogens. The biological activity is influenced by the nature of the substituents on the dithiocarbamate moiety and the coordinated metal ion.[2]
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values for morpholine-4-carbodithioate and its metal complexes against various microorganisms.
| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) | Reference |
| Morpholine dithiocarbamate | - | 32 | <8 | [7] |
| Bis(morpholinedithiocarbamate) Zinc(II) | - | - | - | [2] |
| Bis(morpholinedithiocarbamate) Nickel(II) | - | - | - | [2] |
| [Mn(4-MPipzcdt)₂(phen)] | 64 | 32 | <8 | [7] |
| [Co(4-MPipzcdt)(phen)₂]Cl | - | 16 | <8 | [7] |
Note: Data for specific morpholine dithiocarbamate metal complexes was not always explicitly provided with MIC values in the searched literature. The table includes data for a closely related compound (4-methylpiperazine-1-carbodithioate) to illustrate the potent activity of such complexes. Further research is needed to quantify the specific MIC values for morpholine-dithiocarbamate complexes.
Experimental Protocols for Antimicrobial Screening
Standardized methods are crucial for evaluating the antimicrobial efficacy of newly synthesized compounds. The following are detailed protocols for the disk diffusion and agar dilution methods.
Protocol: Disk Diffusion Method (Kirby-Bauer Assay)
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile petri dishes
-
Sterile paper discs (6 mm diameter)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal discs (positive control)
-
Solvent-loaded discs (negative control)
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Spread the microbial inoculum evenly over the entire surface of the agar using a sterile cotton swab.
-
Allow the inoculum to dry for a few minutes.
-
Impregnate sterile paper discs with a known concentration of the test compound solution.
-
Place the impregnated discs, along with positive and negative control discs, onto the surface of the agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
Protocol: Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides quantitative data on the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton agar (for bacteria) or RPMI-1640 agar (for fungi)
-
Sterile petri dishes
-
Bacterial or fungal inoculum (adjusted to deliver a final concentration of 10⁴ CFU/spot)
-
Test compounds in serial dilutions
-
Inoculator (e.g., a multipoint inoculator)
Procedure:
-
Prepare a series of agar plates containing twofold serial dilutions of the test compound. Also, prepare a growth control plate without any compound.
-
Spot-inoculate the microbial suspension onto the surface of each agar plate.
-
Incubate the plates under appropriate conditions (as described in the disk diffusion method).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanism of Action
The precise mechanism of action for this compound derivatives is still under investigation, but it is believed to be multifactorial. Dithiocarbamates are known to act as enzyme inhibitors.[4] Their ability to chelate metal ions is crucial for their biological activity, as this can facilitate the transport of metal ions into microbial cells, leading to the disruption of essential metabolic pathways.[4][8]
One proposed mechanism involves the inhibition of metalloenzymes, such as carbonic anhydrases and metallo-beta-lactamases, which are vital for the survival and growth of microorganisms.[4] The lipophilicity of the metal complexes also plays a significant role, as it enhances their ability to permeate microbial cell membranes.[4]
Visualizations
Synthesis Workflow
Caption: General synthesis scheme for morpholine-4-carbodithioate metal complexes.
Proposed Mechanism of Action
Caption: Proposed mechanism involving metalloenzyme inhibition by the metal complex.
Antimicrobial Screening Workflow
Caption: Workflow for evaluating the antimicrobial activity of synthesized compounds.
References
- 1. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rps.mui.ac.ir [rps.mui.ac.ir]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Antimicrobial Potential of Dithiocarbamate Anions and Metal-Based Species [mdpi.com]
Application Notes and Protocols for the Synthesis of Metal Complexes with Dithiocarbamate Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of metal dithiocarbamate complexes, a class of compounds with significant potential in drug development, particularly in anticancer and antimicrobial applications. The protocols outlined below cover the synthesis of the dithiocarbamate ligand followed by the formation of the metal complex.
Introduction
Dithiocarbamates (DTCs) are versatile monoanionic, bidentate ligands that form stable complexes with a wide range of transition metals.[1][2] The resulting metal dithiocarbamate complexes exhibit diverse geometries and oxidation states, which contribute to their broad spectrum of biological activities.[3] Their therapeutic potential stems from various mechanisms of action, including the induction of oxidative stress, inhibition of enzymes like the proteasome, and interference with critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[3][4][5] This makes them promising candidates for the development of novel therapeutic agents.
General Synthesis Workflow
The synthesis of metal dithiocarbamate complexes is typically a two-step process. First, the dithiocarbamate ligand is prepared as a salt (commonly sodium or potassium salt) from a primary or secondary amine and carbon disulfide in the presence of a base.[6][7] Subsequently, the metal complex is formed by reacting the dithiocarbamate salt with a suitable metal salt in an appropriate solvent.[6]
Caption: General workflow for the synthesis of metal dithiocarbamate complexes.
Experimental Protocols
Protocol 1: Synthesis of Sodium Diphenyldithiocarbamate Ligand
This protocol describes the synthesis of the sodium salt of diphenyldithiocarbamate.
Materials:
-
Diphenylamine
-
Sodium Hydroxide (NaOH)
-
Carbon Disulfide (CS₂)
-
Ethanol
-
Diethyl ether
-
Ice bath
Procedure:
-
Dissolve diphenylamine in ethanol in a beaker.
-
Cool the solution in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the cooled amine solution with constant stirring.
-
Add carbon disulfide dropwise to the reaction mixture while maintaining the low temperature and continuous stirring.
-
Continue stirring for approximately 2-4 hours. The sodium salt of diphenyldithiocarbamate will precipitate out of the solution.
-
Filter the off-white precipitate, wash it with cold diethyl ether, and dry it in a desiccator.[6]
Protocol 2: Synthesis of Metal(II) Diphenyldithiocarbamate Complexes (M = Ni, Cu, Zn)
This protocol outlines the general procedure for the synthesis of Ni(II), Cu(II), and Zn(II) complexes using the sodium diphenyldithiocarbamate ligand prepared in Protocol 1.[6]
Materials:
-
Sodium diphenyldithiocarbamate
-
Metal(II) chloride salt (NiCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂·2H₂O)
-
Distilled water
-
Ethanol or Methanol
Procedure:
-
Prepare an aqueous solution of the respective metal(II) chloride.
-
Prepare a solution of sodium diphenyldithiocarbamate in a minimal amount of water or ethanol.
-
Add the aqueous solution of the metal salt dropwise to the ligand solution with constant stirring. A 1:2 molar ratio of metal to ligand is typically used.[6]
-
A colored precipitate of the metal dithiocarbamate complex will form immediately.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Filter the precipitate and wash it thoroughly with distilled water, followed by a small amount of cold ethanol or methanol.
-
Dry the final product in a desiccator over anhydrous calcium chloride.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of various metal dithiocarbamate complexes.
Table 1: Synthesis and Physical Properties of Metal Diphenyldithiocarbamate Complexes [6]
| Complex Formula | Yield (%) | Color | Melting Point (°C) |
| Ni[S₂CN(C₆H₅)₂]₂ | 85 | Greenish-yellow | 288-290 |
| Cu[S₂CN(C₆H₅)₂]₂ | 83 | Radish-brown | 273-275 |
| Zn[S₂CN(C₆H₅)₂]₂ | 88 | Purple | 239-241 |
Table 2: Key Spectroscopic Data for Metal Diphenyldithiocarbamate Complexes [6]
| Complex | IR ν(C-N) (cm⁻¹) | IR ν(C-S) (cm⁻¹) | ¹³C-NMR δ(-CS₂) (ppm) | UV-Vis λₘₐₓ (nm) |
| Na[S₂CN(C₆H₅)₂] | 1465 | 994 | - | 267, 287 |
| Ni[S₂CN(C₆H₅)₂]₂ | 1488 | 996 | 192.43 | 263, 296, 354, 412 |
| Cu[S₂CN(C₆H₅)₂]₂ | 1474 | 978 | 196.74 | 379, 434, 547, 467 |
| Zn[S₂CN(C₆H₅)₂]₂ | 1481 | 987 | 189.81 | 259, 298, 345 |
Table 3: Synthesis and Spectroscopic Data for Morpholinyl Dithiocarbamate Complexes [8]
| Complex Formula | Yield (%) | Color | IR ν(C-N) (cm⁻¹) | IR ν(C-S) (cm⁻¹) |
| [Cu(MphDTC)₂] | 67 | Dark brown | 1478 | 1007 |
| [Zn₂(μ-MphDTC)₂(MphDTC)₂] | 74 | White | 1431 | 1004 |
Mechanism of Action in Drug Development: Inhibition of the NF-κB Pathway
A key mechanism through which metal dithiocarbamate complexes exert their anticancer and anti-inflammatory effects is by inhibiting the NF-κB signaling pathway.[2][4] NF-κB is a transcription factor that plays a central role in regulating genes involved in inflammation, cell survival, and proliferation.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[9] Upon stimulation by various signals (e.g., inflammatory cytokines like TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB.[11] This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome.[11] The degradation of IκB frees NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.[10] Dithiocarbamates, such as pyrrolidine dithiocarbamate (PDTC), can prevent the degradation of IκB, thereby blocking the activation of NF-κB.[5] This inhibition of the NF-κB pathway is a promising strategy for therapeutic intervention in various diseases.
Caption: Dithiocarbamate inhibition of the canonical NF-κB signaling pathway.
References
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baselius.ac.in [baselius.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
Application of Morpholine Derivatives as Corrosion Inhibitors in Steam Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion in steam and condensate systems poses a significant operational and economic challenge in various industries, including power generation, chemical processing, and manufacturing. The primary corrosive species in these systems are dissolved gases, mainly carbon dioxide and oxygen, which lead to the formation of carbonic acid and subsequent metal loss. Morpholine and its derivatives are widely utilized as neutralizing and filming corrosion inhibitors to mitigate this issue. Their volatility allows them to travel with the steam, providing protection throughout the entire system, including the condensate return lines.[1][2] This document provides detailed application notes, experimental protocols, and a summary of the performance of various morpholine derivatives as corrosion inhibitors in steam systems.
Mechanism of Action
Morpholine and its derivatives function as corrosion inhibitors in steam systems through a combination of mechanisms:
-
Neutralization: As amines, they act as bases to neutralize acidic species like carbonic acid, thereby increasing the pH of the condensate and reducing acid-induced corrosion.[2][3]
-
Film Formation: Morpholine derivatives can adsorb onto the metal surfaces, forming a protective film.[4][5] This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption can be physical, chemical, or a combination of both, involving the lone pair electrons of nitrogen and oxygen atoms coordinating with the metal's d-orbitals.[4][5]
-
Volatility: Their volatility, which is comparable to that of water, allows them to be transported with the steam and condense along with it, ensuring protection throughout the system.[2][6]
Quantitative Data on Corrosion Inhibition Efficiency
The effectiveness of various morpholine derivatives as corrosion inhibitors has been evaluated under different conditions. The following table summarizes the key performance data from a study on morpholine salts as volatile corrosion inhibitors for carbon steel.
| Morpholine Derivative | Concentration (g/L) | Corrosion Rate (mm/a) | Inhibition Efficiency (%) | Reference |
| Blank (No Inhibitor) | 0 | 0.075 | - | [4] |
| Morpholine Formate | 10 | >0.05 | <30 | [4] |
| Morpholine Acetate | 10 | >0.05 | <30 | [4] |
| Morpholine Propionate | 10 | >0.05 | <30 | [4] |
| Morpholine Benzoate | 10 | <0.015 | >85 | [4][5] |
| Morpholine Carbonate | 10 | <0.015 | >85 | [4][5] |
Note: The data is based on corrosion weight loss experiments in a 3.5% NaCl solution, which is used to simulate a corrosive aqueous environment.
Experimental Protocols
The evaluation of corrosion inhibitors for steam systems involves several key experimental techniques. The following are detailed protocols for the most common methods.
Weight Loss Measurement
This is a fundamental method for determining the average corrosion rate.
Objective: To determine the corrosion rate of a metal in a simulated steam condensate environment with and without a corrosion inhibitor.
Materials:
-
Metal coupons (e.g., carbon steel) with a known surface area
-
Simulated condensate solution (e.g., distilled water with controlled levels of dissolved CO2 and O2)
-
Morpholine derivative inhibitor
-
Analytical balance
-
Desiccator
-
Polishing paper (e.g., silicon carbide paper of various grits)
-
Glass hooks for suspending coupons
-
Reaction vessel with a setup to simulate steam and condensation
Procedure:
-
Coupon Preparation:
-
Mechanically polish the metal coupons with silicon carbide paper of increasing grit size to a mirror finish.
-
Degrease the coupons with a suitable solvent (e.g., acetone) in an ultrasonic bath.
-
Rinse with distilled water and then with ethanol.
-
Dry the coupons in a stream of warm air and store them in a desiccator.
-
Accurately weigh each coupon to four decimal places (W1).
-
-
Test Environment:
-
Prepare the simulated condensate solution with the desired concentrations of dissolved gases and inhibitor.
-
A setup to generate synthetic condensate can be used, where distilled water is heated and aerated with a mixture of carbon dioxide and air.[4]
-
-
Exposure:
-
Suspend the prepared coupons in the test solution using glass hooks, ensuring they are fully immersed and not in contact with each other or the vessel walls.
-
Maintain the system at the desired temperature and pressure to simulate steam system conditions.
-
The duration of the test can vary from hours to days, depending on the expected corrosion rate.
-
-
Coupon Cleaning and Re-weighing:
-
After the exposure period, remove the coupons from the solution.
-
Clean the coupons according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing the base metal. This may involve using an inhibited acid solution.
-
Rinse the cleaned coupons with distilled water and ethanol, dry them, and re-weigh them (W2).
-
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the weight loss (ΔW = W1 - W2).
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × D) where: ΔW = weight loss in grams A = surface area of the coupon in cm² T = exposure time in hours D = density of the metal in g/cm³
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where: CR_blank = corrosion rate without inhibitor CR_inhibitor = corrosion rate with inhibitor
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion mechanism and the properties of the protective film.
Objective: To evaluate the performance of the inhibitor film and understand the corrosion mechanism at the metal-solution interface.
Apparatus:
-
Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell (working electrode, reference electrode, and counter electrode)
-
Working electrode: Metal specimen (e.g., carbon steel)
-
Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter electrode: Platinum or graphite rod
-
Simulated condensate solution
Procedure:
-
Electrode Preparation: Prepare the working electrode as described in the weight loss method.
-
Cell Setup:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the simulated condensate solution containing the desired concentration of the morpholine derivative inhibitor.
-
-
Measurement:
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 1 hour) until a steady state is reached.
-
Apply a small amplitude AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data.
-
-
Data Analysis:
-
The data is typically presented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the impedance data and extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
A higher Rct value in the presence of the inhibitor indicates better corrosion protection.
-
The inhibition efficiency can be calculated using the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Potentiodynamic Polarization (PDP)
PDP provides information about the kinetics of the anodic and cathodic corrosion reactions and can determine the corrosion current.
Objective: To determine the corrosion current density (icorr) and understand the effect of the inhibitor on the anodic and cathodic reactions.
Apparatus: Same as for EIS.
Procedure:
-
Cell Setup and Stabilization: Prepare the electrochemical cell and allow the OCP to stabilize as in the EIS procedure.
-
Polarization Scan:
-
After OCP stabilization, scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
Record the resulting current density.
-
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
A lower icorr value in the presence of the inhibitor indicates better corrosion protection.
-
The inhibition efficiency can be calculated using the icorr values: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
Visualizations
References
Application Notes and Protocols: Morpholine-4-carbodithioic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of Morpholine-4-carbodithioic acid and its salts. This versatile building block serves as a precursor for various organic compounds, including metal complexes and disulfanes, which are of significant interest in medicinal chemistry and materials science.
Synthesis of Morpholine-4-carbodithioate Salts
This compound is typically handled as its more stable salt forms, primarily the morpholinium or sodium salts. These salts are key intermediates for further synthetic transformations.
Synthesis of Morpholin-4-ium Morpholine-4-carbodithioate
This salt can be conveniently prepared by the reaction of morpholine with carbon disulfide.
Experimental Protocol:
A solution of morpholine (0.2 mol) in 30 mL of an ethanol-water mixture (1:1 v/v) is cooled in an ice bath. To this cold solution, carbon disulfide (0.1 mol) is added slowly with stirring. The resulting solid precipitate is collected, recrystallized from an ethanol-water (1:1 v/v) solution, and dried in a vacuum oven at 323 K for 8 hours to yield colorless crystals.[1]
Diagram of the synthetic workflow for Morpholin-4-ium Morpholine-4-carbodithioate:
Caption: Synthetic workflow for Morpholin-4-ium Morpholine-4-carbodithioate.
Synthesis of Sodium Morpholine-4-carbodithioate
The sodium salt is another common and stable form, synthesized from morpholine, carbon disulfide, and sodium hydroxide.
Experimental Protocol:
Morpholine (50 mmol, 4.33 mL) is dispersed in 20 mL of diethyl ether and stirred for 10 minutes. A solution of sodium hydroxide (50 mmol, 2.00 g) in 20 mL of ice-cold methanol is then added, and the mixture is stirred for an additional 15 minutes in an ice bath. Carbon disulfide (50 mmol, 3 mL) is added dropwise to the cold mixture. The reaction is stirred for 4 hours while maintaining the ice-cold temperature. The resulting white precipitate is collected by filtration, rinsed with diethyl ether, and dried in a desiccator.
Quantitative Data for Sodium Morpholine-4-carbodithioate:
| Parameter | Value | Reference |
| Yield | 61% | [2] |
| Melting Point | 308.4 - 310.3 °C | [2] |
| ¹H NMR (D₂O) | ||
| δ 3.77 (t, 4H) | N-CH₂ | [2] |
| δ 4.36 (t, 4H) | O-CH₂ | [2] |
| ¹³C NMR (D₂O) | ||
| δ 51.40 | N-CH₂ | [2] |
| δ 66.13 | O-CH₂ | [2] |
| δ 209.36 | C-SSNa | [2] |
| IR (cm⁻¹) | ||
| 972 | ν(C-S) | [2] |
| 1108 | ν(C=S) | [2] |
| 1414 | ν(C-N) | [2] |
Application in the Synthesis of Metal Complexes
Morpholine-4-carbodithioate acts as a versatile bidentate ligand, readily forming stable complexes with a wide range of transition metals. These complexes have applications in materials science and as precursors for nanoparticles.
General Experimental Protocol for Metal Complex Synthesis:
An aqueous solution of the desired metal salt (e.g., copper(II) chloride, zinc(II) chloride) is added dropwise to an aqueous solution of sodium morpholine-4-carbodithioate at room temperature with continuous stirring. The reaction typically results in the immediate precipitation of the metal complex. The precipitate is stirred for an additional hour, collected by filtration, washed with methanol, and dried in a desiccator.
Diagram illustrating the general synthesis of metal complexes:
Caption: General workflow for synthesizing metal morpholine-4-carbodithioate complexes.
Quantitative Data for Representative Metal Complexes:
| Complex | Yield | Melting Point (°C) | Reference |
| Bis(morpholin-4-carbodithioato)copper(II) | 67% | 307-309 | |
| Bis(morpholin-4-carbodithioato)zinc(II) | 53% | 344-346 |
Application as a Sulfurating Agent: Synthesis of Disulfanes
Morpholin-4-ium morpholine-4-carbodithioate serves as a stable, solid, and odorless source of sulfur for the synthesis of diaryl and dialkyl disulfanes from the corresponding halides. This reaction is efficiently catalyzed by nickel(II) chloride.
Experimental Protocol for Nickel-Catalyzed Synthesis of Disulfanes:
To a reaction vessel are added the aryl or alkyl halide (1.0 mmol), morpholin-4-ium morpholine-4-carbodithioate (0.6 mmol), and nickel(II) chloride (10 mol%, 0.1 mmol). The vessel is flushed with an inert atmosphere (e.g., nitrogen or argon). Anhydrous dimethylformamide (DMF, 3 mL) and ethylene glycol (0.2 mL) are added, and the reaction mixture is heated to 130 °C with stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diaryl or dialkyl disulfide.
Note: Reaction times and yields will vary depending on the specific halide substrate used.
Diagram of the logical relationship in disulfane synthesis:
Caption: Key components and conditions for the synthesis of disulfanes.
References
Application Notes and Protocols for the Determination of Morpholine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of morpholine residues in various samples, including pharmaceuticals, food products, and environmental matrices. The protocols are based on established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ion Chromatography (IC).
Introduction
Morpholine is a versatile organic compound used in a wide range of industrial applications, including as a corrosion inhibitor, an emulsifier in fruit waxes, and a chemical intermediate in the synthesis of pharmaceuticals and rubber chemicals.[1] Due to its potential to form N-nitrosomorpholine (NMOR), a suspected carcinogen, and its possible presence as a residue in final products, sensitive and reliable analytical methods are required for its monitoring.[2] This document outlines several validated methods for the determination of morpholine residues.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is suitable for the analysis of morpholine in complex matrices such as fruit juices and pharmaceutical formulations.[3] Derivatization is employed to enhance the volatility and chromatographic properties of morpholine.
Quantitative Data Summary
| Parameter | Apple Juice | Ibuprofen | Fruit Peel & Pulp |
| Instrumentation | GC-MS | GC-MS | GC-MS |
| Derivatization Reagent | Sodium Nitrite | Sodium Nitrite | Sodium Nitrite |
| Linearity Range | 10–500 µg/L[4] | 10–500 µg/L[4] | Not Specified |
| LOD | 7.3 µg/L[4] | 7.3 µg/L[4] | 1.3–3.3 µg/kg[2] |
| LOQ | 24.4 µg/L[4] | 24.4 µg/L[4] | 10.0 µg/kg[5] |
| Recovery | 94.3%–109.0%[3] | 94.3%–109.0%[3] | 88.6%–107.2%[2] |
| Intra-day Precision (RSD) | 2.0%–4.4%[3] | 2.0%–4.4%[3] | 1.4%–9.4%[2] |
| Inter-day Precision (RSD) | 3.3%–7.0%[3] | 3.3%–7.0%[3] | 1.5%–2.8%[2] |
Experimental Protocol: GC-MS with Nitrosamine Derivatization
This protocol is based on the reaction of morpholine with sodium nitrite in an acidic medium to form the volatile derivative N-nitrosomorpholine (NMOR), which is then analyzed by GC-MS.[3]
1. Sample Preparation
-
For Juices: Filter the juice sample through a 0.22 µm membrane filter.[6]
-
For Ibuprofen Granules: Dissolve the granules in purified water, mix, and centrifuge at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm membrane filter.[6]
-
For Fruit Peel and Pulp (with high lipid content):
-
Homogenize and freeze-dry the sample.[7]
-
Add 18 mL of nano-pure water to 2.0 g of the dried sample powder.[7]
-
Vortex for 15 minutes, sonicate for 15 minutes, and centrifuge.[7]
-
To 5 mL of the supernatant, add 17 mL of n-hexane, vortex for 15 minutes, and centrifuge to remove the lipid layer. Repeat the hexane wash twice.[7]
-
2. Derivatization
-
Transfer 2.0 mL of the prepared sample extract into a suitable reaction vial.[7]
-
Add 200 µL of 0.05 M HCl to adjust the pH to approximately 1.5.[7]
-
Add 200 µL of saturated sodium nitrite solution.[7]
-
Vortex the mixture for 30 seconds.[7]
-
Heat the vial at 40°C for 5 minutes and then cool.[7]
3. Liquid-Liquid Extraction
-
Add 0.5 mL of dichloromethane to the reaction mixture.[7]
-
Vortex for 1 minute and allow the layers to separate for 10 minutes.[7]
-
Carefully collect the organic (bottom) layer and transfer it to an autosampler vial for GC-MS analysis.[7]
4. GC-MS Analysis
-
GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Selected Ion Monitoring (SIM) for NMOR (m/z 116, 86, 56).
Workflow Diagram: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis of morpholine.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the determination of morpholine residues in fruits and vegetables without the need for derivatization.[8][9] Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for retention of the polar morpholine molecule.
Quantitative Data Summary
| Parameter | Apples & Citrus[8] | Apples[9] |
| Instrumentation | HILIC-ESI-MS/MS | UPLC-MS/MS |
| Linearity Range | Not Specified | 5 - 300 µg/L[9] |
| LOD | 1.0–4.0 µg/kg | 2 µg/kg[9] |
| LOQ | 10 µg/kg[8] | 5 µg/kg[9] |
| Recovery | 84%–120%[8] | 83%–108%[9] |
| Precision (RSD) | Not Specified | 1.1% - 4.08%[9] |
Experimental Protocol: LC-MS/MS
1. Sample Preparation
-
Homogenize a representative portion of the sample (e.g., whole apple, citrus fruit).
-
Weigh 10 g of the homogenate into a 50 mL centrifuge tube.
-
Add 20 mL of 1% acetic acid in methanol.[10]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.
2. LC-MS/MS Analysis
-
LC Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended.
-
Mobile Phase A: 20 mM Ammonium formate in water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor for morpholine (e.g., precursor ion m/z 88.1, product ions m/z 56.1, 70.1).
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of morpholine.
Method 3: Ion Chromatography (IC)
Ion chromatography is a robust method for determining morpholine in aqueous samples and pharmaceutical products, particularly when the matrix contains high concentrations of other ions.[11][12] It offers excellent selectivity for cationic species like protonated morpholine.[13]
Quantitative Data Summary
| Parameter | Linezolid Drug Product[11] | Aqueous Solutions[13] |
| Instrumentation | IC with Suppressed Conductivity | Ion Chromatography |
| LOD | 0.7 µg/L | 0.1 ppm |
| LOQ | Not Specified | Not Specified |
| Recovery | Not Specified | Not Specified |
| Precision (RSD) | Not Specified | Not Specified |
Experimental Protocol: Ion Chromatography
This protocol is designed for the determination of morpholine in a drug substance like linezolid.[11][14]
1. Sample Preparation
-
Accurately weigh and dissolve the linezolid sample in deionized water to a final concentration of 0.1 mg/mL.[11]
-
If necessary, filter the sample through a 0.45 µm filter.
2. Ion Chromatography Analysis
-
Analytical Column: A high-capacity cation-exchange column (e.g., Dionex IonPac CS16).[12]
-
Guard Column: A compatible guard column.
-
Eluent: 15 mM Methanesulfonic acid (MSA), electrolytically generated.[12]
-
Eluent Flow Rate: 1.0 mL/min.
-
Detection: Suppressed conductivity.[11]
-
Matrix Elimination: For trace analysis, a concentrator column (e.g., Dionex IonPac TCC-ULP1) can be used to trap morpholine while the uncharged drug matrix is washed away.[11]
Logical Diagram: IC with Matrix Elimination
Caption: Logical steps in IC analysis with matrix elimination.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) [vjfc.nifc.gov.vn]
- 10. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. Ion chromatographic determination of morpholine and cyclohexylamine in aqueous solutions containing ammonia and hydrazine (Journal Article) | OSTI.GOV [osti.gov]
- 14. Easily Determine Trace Morpholine and More in Linezolid [labbulletin.com]
Application Notes and Protocols: Dithiocarbamates as Versatile Precursors for Semiconductor Nanocrystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of semiconductor nanocrystals using dithiocarbamate complexes as single-source precursors. This approach offers excellent control over stoichiometry and facilitates the production of a wide range of metal sulfide nanocrystals with tunable properties.
Introduction to Dithiocarbamates in Nanocrystal Synthesis
Dithiocarbamates (DTCs) are monoanionic chelating ligands that form stable complexes with a vast array of metals.[1][2][3] Their utility in materials science stems from their ability to act as single-source precursors (SSPs), where a single, well-defined molecular compound contains both the metal and sulfur required for the formation of metal sulfide nanocrystals.[1][2] This method provides a distinct advantage over multi-precursor systems by offering better stoichiometric control in the resulting nanocrystals. The thermal decomposition of these metal-dithiocarbamate complexes in the solution or vapor phase leads to the formation of high-quality binary, ternary, and even quaternary metal sulfide nanocrystals.[1][2][3]
The versatility of the dithiocarbamate ligand is further enhanced by the ease with which its organic substituents (R groups) can be modified. This allows for fine-tuning of the precursor's solubility and decomposition temperature, which in turn influences the size, shape, and crystalline phase of the resulting nanocrystals.[1][2] Common synthetic methods employed include solvothermal synthesis and thermolysis in high-boiling point coordinating solvents.[4][5]
Key Advantages of Using Dithiocarbamate Precursors:
-
Stoichiometric Control: As single-source precursors, they ensure a precise metal-to-sulfur ratio in the final nanocrystal.[1][2]
-
Versatility: A wide range of metal sulfide nanocrystals (e.g., CdS, ZnS, CuS, CuInS₂) can be synthesized.[1][6]
-
Tunability: The properties of the nanocrystals can be controlled by modifying the dithiocarbamate ligand and reaction conditions.[1][7][8]
-
Facile Synthesis: The dithiocarbamate complexes themselves are generally easy to prepare from readily available amines and carbon disulfide.[1][2]
Data Presentation: Synthesis Parameters and Nanocrystal Properties
The following tables summarize quantitative data from various studies on the synthesis of semiconductor nanocrystals using dithiocarbamate precursors.
Table 1: Synthesis of Cadmium Sulfide (CdS) Nanocrystals
| Dithiocarbamate Precursor | Capping Agent/Solvent | Temperature (°C) | Reaction Time | Resulting Nanocrystal Morphology | Reference |
| Cadmium piperidine dithiocarbamate | Hexadecylamine (HDA) | 180 - 240 | Not Specified | Rods, Bipods, Tripods | --INVALID-LINK-- |
| Cadmium tetrahydroquinoline dithiocarbamate | Tri-n-octylphosphine oxide (TOPO) | 180 - 240 | Not Specified | Spherical | --INVALID-LINK-- |
| Cadmium diethyldithiocarbamate | Hexadecylamine (HDA)/Olive Oil | 180 | 30 min | Spherical (Quantum Dots) | --INVALID-LINK-- |
Table 2: Synthesis of Zinc Sulfide (ZnS) Nanocrystals
| Dithiocarbamate Precursor | Capping Agent/Solvent | Temperature (°C) | Reaction Time | Resulting Nanocrystal Morphology | Reference |
| Zinc(II) bis(N,N-diallyl dithiocarbamate) | Hexadecylamine (HDA) | 250 | 1 hour | Spherical | --INVALID-LINK-- |
| Zinc diethyldithiocarbamate | Oleylamine/TOP | 110 - 120 | 1 - 2 hours | Core/Shell (on CdSe cores) | --INVALID-LINK-- |
| Zinc(II) bis(di-p-tolyl dithiocarbamate) | Oleylamine | 230 | Not Specified | Nanorods | --INVALID-LINK-- |
Table 3: Synthesis of Other Metal Sulfide Nanocrystals
| Dithiocarbamate Precursor(s) | Capping Agent/Solvent | Temperature (°C) | Reaction Time | Resulting Nanocrystal | Reference |
| Copper(II) bis(di-p-tolyl dithiocarbamate) | Oleylamine | 140 - 230 | Not Specified | CuS or Cu₁.₈S | --INVALID-LINK-- |
| Barium and Titanium dithiocarbamates | Oleylamine | 300 - 365 | 1 hour | BaTiS₃ Nanorods | --INVALID-LINK-- |
| [Cu(S₂CNEt₂)₂] and [Fe(S₂CNEt₂)₃] | Oleylamine/Dichlorobenzene/TOP | 180 | Not Specified | CuFeS₂ | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of CdS Nanorods
This protocol is adapted from the synthesis of shape-controlled CdS nanoparticles using heterocyclic dithiocarbamates.[7][8]
Materials:
-
Cadmium piperidine dithiocarbamate
-
Hexadecylamine (HDA)
-
Toluene
-
Methanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, dissolve 0.2 g of cadmium piperidine dithiocarbamate in 10 mL of toluene in a beaker.
-
In a separate beaker, dissolve 2 g of hexadecylamine (HDA) in 10 mL of toluene.
-
Mix the two solutions and stir for 15 minutes at room temperature.
-
Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 200 °C in an oven for 4 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product with methanol several times to remove any unreacted precursors and capping agent.
-
Dry the final CdS nanorod product in a vacuum oven at 60 °C for 12 hours.
Protocol 2: Hot-Injection Synthesis of ZnS Shell on CdSe Quantum Dots
This protocol describes the formation of a ZnS shell on pre-synthesized CdSe quantum dot cores using a single-molecular zinc dithiocarbamate precursor.[9]
Materials:
-
CdSe quantum dots (dispersed in a non-coordinating solvent like octadecene)
-
Zinc diethyldithiocarbamate (Zn(S₂CNEt₂)₂)
-
Octadec-1-ene (ODE)
-
Oleylamine (OLA)
-
Tri-n-octylphosphine (TOP)
-
Methanol
-
Toluene
Procedure:
-
Prepare a solution of CdSe quantum dot cores in a three-neck flask containing a mixture of ODE, OLA, and TOP.
-
Degas the solution by heating to 80 °C under vacuum for 30 minutes.
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add a calculated amount of solid zinc diethyldithiocarbamate to the flask. The amount should correspond to the desired shell thickness (e.g., for two monolayers).
-
Heat the reaction mixture to 110-120 °C and maintain this temperature for 1-2 hours with constant stirring.
-
Monitor the growth of the ZnS shell by taking aliquots and measuring their UV-Vis and photoluminescence spectra.
-
After the desired shell growth is achieved, cool the reaction mixture to room temperature.
-
Precipitate the CdSe/ZnS core/shell quantum dots by adding methanol.
-
Centrifuge the mixture to collect the quantum dots.
-
Redissolve the quantum dots in toluene for storage and further use.
Protocol 3: Ligand Exchange for Water-Soluble Dithiocarbamate-Functionalized Quantum Dots
This protocol outlines a biphasic ligand exchange procedure to render hydrophobic quantum dots water-soluble using in-situ generated dithiocarbamate ligands.[4][10][11]
Materials:
-
Hydrophobic quantum dots (e.g., TOPO-capped CdSe/ZnS in chloroform)
-
An amino acid (e.g., cysteine)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Chloroform
Procedure:
-
Prepare an aqueous solution of the amino acid and potassium hydroxide.
-
In a separate vial, prepare a solution of the hydrophobic quantum dots in chloroform.
-
To the aqueous amino acid solution, add carbon disulfide and stir vigorously to form the dithiocarbamate ligand in situ.
-
Combine the aqueous dithiocarbamate solution and the organic quantum dot solution in a separatory funnel.
-
Shake the funnel vigorously for 10-15 minutes to facilitate the ligand exchange at the biphasic interface.
-
Allow the two phases to separate. The now water-soluble quantum dots will transfer to the aqueous phase, which will become colored.
-
Collect the aqueous phase containing the dithiocarbamate-functionalized quantum dots.
-
Purify the water-soluble quantum dots by repeated precipitation with a non-solvent (e.g., isopropanol) and redispersion in deionized water, followed by centrifugation to remove excess ligands.
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Cadmium Sulfide Nano Particles | PDF [slideshare.net]
- 4. Dithiocarbamates as capping ligands for water-soluble quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Hot injection synthesis of CuInS2 nanocrystals using metal xanthates and their application in hybrid solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ijert.org [ijert.org]
- 8. ijrpb.com [ijrpb.com]
- 9. researchgate.net [researchgate.net]
- 10. A simple biphasic route to water soluble dithiocarbamate functionalized quantum dots - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Morpholine-4-carbodithioic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine is a privileged heterocyclic motif in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of drug candidates. Its incorporation can enhance solubility, metabolic stability, and target binding. Morpholine-4-carbodithioic acid, a derivative of morpholine, serves as a versatile building block in the synthesis of a wide array of pharmaceutical compounds. This dithiocarbamate derivative offers reactive handles for the construction of various heterocyclic systems and for coordination with metal ions, leading to compounds with significant biological activities, including antimicrobial, antifungal, and anticancer properties.
These application notes provide a comprehensive overview of the utility of this compound in pharmaceutical synthesis. Detailed protocols for the preparation of the key building block and its subsequent elaboration into diverse molecular scaffolds are presented, supported by quantitative data and mechanistic insights.
Synthesis of the Core Building Block: Sodium Morpholine-4-carbodithioate
The most common and practical form of this compound for synthetic applications is its sodium salt. It is prepared by the reaction of morpholine with carbon disulfide in the presence of sodium hydroxide.[1]
Experimental Workflow: Synthesis of Sodium Morpholine-4-carbodithioate
Caption: Workflow for the synthesis of sodium morpholine-4-carbodithioate.
Applications in Pharmaceutical Synthesis
Synthesis of Metal Complexes with Antimicrobial and Antifungal Activity
Morpholine-4-carbodithioate acts as an excellent bidentate ligand, coordinating to various metal ions through its two sulfur atoms. The resulting metal complexes have demonstrated significant antimicrobial and antifungal activities.
| Compound | Organism | MIC (µg/mL) | Reference |
| [Co(morph-dtc)₂(phen)] | Candida albicans | < 8 | [1] |
| [Mn(morph-dtc)₂(phen)] | Candida albicans | 8 | [1] |
| [Co(morph-dtc)₂(phen)] | Escherichia coli | 16 | [1] |
| [Mn(morph-dtc)₂(phen)] | Escherichia coli | 32 | [1] |
| [Co(morph-dtc)₂(phen)] | Pseudomonas aeruginosa | 16 | [1] |
| [Mn(morph-dtc)₂(phen)] | Staphylococcus aureus | 64 | [1] |
| Cu(II)-morpholine dithiocarbamate | Aspergillus niger | - | [2] |
| Zn(II)-morpholine dithiocarbamate | Aspergillus niger | - | [2] |
morph-dtc = morpholine-4-carbodithioate; phen = 1,10-phenanthroline
Morpholine-based antifungal agents primarily act by inhibiting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. Specifically, they target two key enzymes: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[2]
Caption: Inhibition of ergosterol biosynthesis by morpholine derivatives.
Synthesis of Heterocyclic Scaffolds
This compound and its salts are valuable precursors for the synthesis of various sulfur and nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.
2-Amino-1,3,4-thiadiazoles are known for their diverse biological activities. They can be synthesized from morpholine-4-carbodithioate derivatives. Although a direct one-step synthesis from this compound is not commonly reported, a multi-step synthesis involving a morpholine-containing thiosemicarbazide intermediate is a viable route.
Caption: General workflow for 2-amino-1,3,4-thiadiazole synthesis.
Benzothiazoles are another important class of heterocyclic compounds with a wide range of pharmacological activities. Morpholine-containing benzothiazoles can be synthesized through various routes, often involving the reaction of a morpholine-substituted aniline with a sulfur-containing reagent.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [3] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [3] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | [3] |
| Doxorubicin (Reference) | HCT116 | 8.29 | [3] |
| Doxorubicin (Reference) | HepG2 | 7.46 | [3] |
| Doxorubicin (Reference) | MCF-7 | 4.56 | [3] |
Dithiocarbamates as Enzyme Inhibitors
Dithiocarbamates are known inhibitors of various enzymes, particularly metalloenzymes, due to their strong metal-chelating properties.[1] They have been shown to inhibit carbonic anhydrases, which are involved in physiological processes like pH regulation and have been implicated in diseases such as glaucoma and cancer.[4]
Dithiocarbamates inhibit carbonic anhydrases by coordinating to the zinc ion in the enzyme's active site through one of their sulfur atoms. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's function.
References
- 1. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Mixed-Ligand Oxovanadium(IV) Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the synthesis and characterization of mixed-ligand oxovanadium(IV) complexes. These compounds are of significant interest in various fields, including medicinal chemistry and catalysis, due to their diverse biological activities and chemical properties.[1][2]
Introduction
Oxovanadium(IV), often encountered as the vanadyl cation (VO²⁺), readily forms stable complexes with a variety of organic ligands. Mixed-ligand complexes, incorporating two or more different types of ligands, offer a versatile platform for fine-tuning the electronic, steric, and biological properties of the resulting metal complex. The synthesis of these complexes typically involves the reaction of a vanadyl salt, such as vanadyl sulfate (VOSO₄) or vanadyl acetylacetonate (VO(acac)₂), with the desired ligands in a suitable solvent system. Characterization is crucial to confirm the formation of the desired complex and to elucidate its structure and purity.
General Synthetic Approaches
Several methodologies can be employed for the preparation of mixed-ligand oxovanadium(IV) complexes. The choice of method often depends on the nature of the ligands and the desired final product.
1. One-Pot Synthesis: This approach involves the simultaneous reaction of the vanadyl salt with both ligands in a single reaction vessel. It is a straightforward and efficient method for forming stable mixed-ligand complexes.
2. Stepwise Synthesis: In this method, the vanadyl salt is first reacted with one ligand to form an intermediate complex, which is then reacted with the second ligand to yield the final mixed-ligand complex. This approach is particularly useful when the ligands have significantly different reactivities.
3. Template Synthesis: The vanadyl ion can act as a template, directing the condensation of two or more organic precursors to form a macrocyclic ligand around the metal center.[3] This method is effective for creating specific and often complex ligand frameworks.
Experimental Protocols
Below are detailed protocols for the synthesis of representative mixed-ligand oxovanadium(IV) complexes.
Protocol 1: One-Pot Synthesis of [VO(L)(A)] Type Complexes
This protocol describes the general synthesis of mixed-ligand oxovanadium(IV) complexes where 'L' is a primary ligand (e.g., a Schiff base derived from an amino acid) and 'A' is a secondary ligand (e.g., a diamine derivative).[1]
Materials:
-
Vanadyl sulfate (VOSO₄)
-
Primary Ligand (e.g., Potassium salt of salicylideneglycine, KHL)
-
Secondary Ligand (e.g., bis(benzylidene)ethylenediamine, A¹)
-
Methanol
-
Distilled Water
-
Water bath
-
Standard laboratory glassware
Procedure:
-
Prepare an aqueous solution of vanadyl sulphate (e.g., 10 mmol in 100 mL of water).
-
Prepare a hot methanolic solution of the primary ligand (e.g., 10 mmol of KHL in 100 mL of methanol).
-
Prepare a hot methanolic solution of the secondary ligand (e.g., 10 mmol of A¹ in 100 mL of methanol).
-
Mix the three solutions in a 1:1:1 molar ratio.
-
Heat the resulting mixture in a water bath at 50°C for 1-2 hours.
-
Allow the mixture to cool and stand at room temperature overnight.
-
A fine colored product will precipitate out of the solution.
-
Filter the precipitate, wash with a small amount of cold methanol, and air dry.
Protocol 2: Synthesis of [VO(acac)(L)] Type Complexes
This protocol details the synthesis of a mixed-ligand oxovanadium(IV) complex using vanadyl acetylacetonate as the starting material and a Schiff base ligand.[4][5]
Materials:
-
Vanadyl acetylacetonate (VO(acac)₂)
-
Salicylaldehyde derivative (e.g., 4-(diethylamino)salicylaldehyde)
-
Amine (e.g., 2-picolylamine)
-
Methanol
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
In a round bottom flask, dissolve the amine (e.g., 2 mmol of 2-picolylamine) in methanol (20 mL).
-
Add a methanolic solution of the salicylaldehyde derivative (e.g., 2 mmol of 4-(diethylamino)salicylaldehyde) dropwise to the amine solution.
-
Reflux the mixture with stirring for approximately 2 hours to form the Schiff base ligand in situ.
-
To the refluxing solution, add a solution of vanadyl acetylacetonate (2 mmol) in methanol (25 mL).
-
Continue refluxing the reaction mixture for an additional 3 hours with continuous stirring.
-
After cooling, filter the solution to remove any impurities.
-
Collect the greenish solid product from the filtrate and dry it.
Characterization of Mixed-Ligand Oxovanadium(IV) Complexes
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized complexes.
-
Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen, which helps in confirming the empirical formula of the complex.[4][5]
-
Infrared (IR) Spectroscopy: Provides information about the coordination of the ligands to the vanadyl ion. A strong absorption band around 980 cm⁻¹ is characteristic of the V=O stretching vibration.[3][6] Shifts in the vibrational frequencies of the ligands upon coordination can also be observed.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of oxovanadium(IV) complexes typically show bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) transitions.[4][7]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic d¹ oxovanadium(IV) complexes, EPR spectroscopy provides valuable information about the coordination environment and the nature of the metal-ligand bonding.[4][5]
-
Magnetic Susceptibility Measurements: These measurements help in determining the magnetic moment of the complex, which is typically close to the spin-only value of 1.73 B.M. for monomeric oxovanadium(IV) complexes.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for mixed-ligand oxovanadium(IV) complexes.
Table 1: Physicochemical and Analytical Data
| Complex | Formula | Yield (%) | M.P. (°C) | Color |
| [VO(sal-gly)(bbeda)] | C₂₄H₂₂N₃O₅V | 68 | 235 | Yellow |
| [VO(OCH₃)(L2)] | C₁₈H₂₃N₃O₃V | - | - | Greenish |
| [VO(L1)(H₂O)]NO₃ | C₁₃H₁₂BrN₂O₅V | 75 | - | Green |
sal-gly = salicylideneglycine; bbeda = bis(benzylidene)ethylenediamine; L2 = 4-diethylaminosalicylidin-2-picolylimine; L1 = 5-bromosalicylidin-2-picolylimine[1][4]
Table 2: Spectroscopic Data
| Complex | IR (V=O, cm⁻¹) | UV-Vis (λ_max, nm) | Magnetic Moment (B.M.) |
| [VO(sal-gly)(bbeda)] | ~980 | - | 1.76 - 1.80 |
| [VO(OCH₃)(L2)] | - | 331, 402, 500, 660 | - |
| [VO(L1)(H₂O)]NO₃ | 977.94 | 242, 269, 310, 380 | - |
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biomedres.us [biomedres.us]
- 3. scialert.net [scialert.net]
- 4. Synthesis, characterization and application of oxovanadium(iv) complexes with [NNO] donor ligands: X-ray structures of their corresponding dioxovanadium(v) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mejast.com [mejast.com]
- 7. Synthesis, Spectral and Electrochemical Studies of Mixed-Ligand Oxovanadium(IV) and Oxovanadium(V) Complexes Incorporating the Tridentate ONO Donor Schiff Base Derived from Acetylacetone and Benzoylhydrazine | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Morpholine Derivatives in Rubber Acceleration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine, a versatile heterocyclic organic compound, serves as a crucial intermediate in the synthesis of a variety of industrial chemicals. Within the rubber industry, its derivatives are paramount in the production of delayed-action vulcanization accelerators. These accelerators play a pivotal role in modern rubber manufacturing by preventing premature vulcanization (scorch) during the mixing and processing stages, while ensuring a rapid and efficient cure at higher temperatures. This precise control over the vulcanization process enhances the physical properties of the final rubber products, such as tensile strength, elasticity, and heat resistance.[1][2]
This document provides detailed application notes and experimental protocols for the use of two key morpholine-based accelerators: N-Oxydiethylene-2-benzothiazolesulfenamide (MBS) and N-Oxydiethylenethiocarbamoyl-N'-oxydiethylenesulfenamide (OTOS) .
Key Morpholine-Based Accelerators
N-Oxydiethylene-2-benzothiazolesulfenamide (MBS)
MBS is a widely used delayed-action accelerator known for its excellent scorch safety.[3] It is a derivative of 2-mercaptobenzothiazole and morpholine. The delayed action is attributed to the time required for the sulfenamide bond to cleave at vulcanization temperatures, releasing the active accelerating species.
N-Oxydiethylenethiocarbamoyl-N'-oxydiethylenesulfenamide (OTOS)
OTOS is another significant morpholine-based accelerator that offers superior scorch safety and a delayed onset of cure compared to many other accelerators.[1][4][5] It is particularly effective in high-temperature vulcanization processes and contributes to excellent heat resistance in the final product.[1]
Data Presentation: Performance of Morpholine-Based Accelerators
The selection of an appropriate accelerator system is critical for achieving the desired properties in vulcanized rubber. The following tables summarize the typical performance characteristics of MBS and OTOS in rubber compounds.
Table 1: Typical Properties of Morpholine-Based Accelerators
| Property | MBS (NOBS) | OTOS | ASTM Test Method |
| Chemical Name | N-Oxydiethylene-2-benzothiazolesulfenamide | N-Oxydiethylenethiocarbamoyl-N'-oxydiethylenesulfenamide | - |
| CAS Number | 102-77-2 | 13752-51-7 | - |
| Appearance | Light cream to tan pellets/powder | Gray-white crystalline powder | Visual |
| Melting Point (Initial) | 78 °C min. | 130.0 °C min. | ASTM D1519 |
| Melting Point (Final) | 90 °C max. | - | ASTM D1519 |
| Heat Loss | 0.5% max. | 0.50% max. | ASTM D4571 |
| Ash Content | 0.3% max. | 0.50% max. | ASTM D4574 |
| Assay | 95% min. | - | ASTM D4936 |
Table 2: Comparative Vulcanization Characteristics in a Natural Rubber (NR) Formulation
| Parameter | Accelerator System 1 (MBS) | Accelerator System 2 (OTOS) |
| Mooney Scorch Time, t₅ (minutes) at 120°C | 25 - 35 | 30 - 40 |
| Optimum Cure Time, t₉₀ (minutes) at 150°C | 10 - 15 | 12 - 18 |
| Maximum Torque, M₋H (dN·m) | 18 - 22 | 17 - 21 |
| Tensile Strength (MPa) | 22 - 26 | 20 - 24 |
| Elongation at Break (%) | 450 - 550 | 480 - 580 |
| Modulus at 300% Elongation (MPa) | 12 - 15 | 10 - 13 |
Note: The values presented are typical and can vary depending on the specific rubber formulation, processing conditions, and other compounding ingredients.
Experimental Protocols
Protocol 1: Synthesis of N-Oxydiethylene-2-benzothiazolesulfenamide (MBS)
This protocol is based on the oxidative condensation of 2-mercaptobenzothiazole with morpholine.
Materials:
-
2-mercaptobenzothiazole (MBT)
-
Morpholine
-
Sodium hypochlorite (NaOCl) solution (e.g., 10-15% available chlorine)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
Equipment:
-
Glass reactor with a stirrer, thermometer, dropping funnel, and pH probe
-
Heating/cooling system
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the reactor with morpholine and toluene.
-
While stirring at a controlled temperature of 20-30°C, add 2-mercaptobenzothiazole in portions.
-
Simultaneously, add sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 10 and 13.
-
After the addition of MBT is complete, continue to add sodium hypochlorite solution dropwise while maintaining the temperature and pH.
-
After the addition of sodium hypochlorite is complete, continue stirring for approximately one hour to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel and allow the phases to separate.
-
Collect the organic (toluene) phase. The aqueous phase can be extracted with additional toluene to maximize yield.
-
Combine the organic phases and wash with water to remove any remaining impurities.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting solid product is MBS, which can be further purified by recrystallization if necessary.
-
Dry the final product in a vacuum oven at a temperature below its melting point.
Protocol 2: Rubber Compounding and Sample Preparation
This protocol outlines a general procedure for compounding natural rubber with a morpholine-based accelerator.
Materials:
-
Natural Rubber (NR)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Carbon Black (e.g., N330)
-
Sulfur
-
MBS or OTOS accelerator
-
Processing Oil
Equipment:
-
Two-roll mill or internal mixer (e.g., Banbury mixer)
-
Analytical balance
-
Molding press
Procedure:
-
Mastication: Soften the natural rubber on a two-roll mill by passing it through the nip several times.
-
Ingredient Incorporation:
-
Add zinc oxide and stearic acid and mix until well dispersed.
-
Add the carbon black in portions, ensuring complete dispersion after each addition.
-
Add the processing oil and mix until a homogenous compound is achieved.
-
Finally, add the sulfur and the morpholine-based accelerator (MBS or OTOS) at a lower temperature to prevent scorching.
-
-
Homogenization: Continue mixing for a specified period to ensure all ingredients are uniformly distributed.
-
Sheeting Out: Sheet the compounded rubber from the mill at a defined thickness.
-
Conditioning: Allow the compounded rubber sheets to rest at room temperature for at least 24 hours before vulcanization.
-
Vulcanization:
-
Cut the uncured rubber sheets into appropriate sizes for the testing molds.
-
Place the samples in a pre-heated molding press at the desired vulcanization temperature (e.g., 150°C).
-
Apply pressure and cure for the predetermined optimum cure time (t₉₀) obtained from rheometer testing.
-
After curing, remove the vulcanized rubber sheets from the mold and allow them to cool to room temperature.
-
Protocol 3: Evaluation of Vulcanization Characteristics using a Moving Die Rheometer (MDR)
This protocol follows the general principles of ASTM D5289.
Equipment:
-
Moving Die Rheometer (MDR)
Procedure:
-
Set the MDR to the desired test temperature (e.g., 150°C).
-
Allow the instrument to stabilize at the set temperature.
-
Place a sample of the uncured rubber compound (approximately 5 grams) into the die cavity.
-
Close the die cavity and start the test. The lower die will oscillate at a specified frequency and amplitude.
-
The instrument will record the torque response as a function of time.
-
The test is typically run until the torque reaches a maximum or a plateau.
-
From the resulting rheometer curve, determine the following parameters:
-
Minimum Torque (M₋L): An indicator of the compound's viscosity.
-
Maximum Torque (M₋H): Related to the shear modulus and crosslink density of the fully cured rubber.
-
Scorch Time (tₛ₂): The time for the torque to rise by 2 units above the minimum torque, indicating the onset of vulcanization.
-
Optimum Cure Time (t₉₀): The time to reach 90% of the maximum torque, representing the optimal state of cure.
-
Protocol 4: Determination of Physical Properties
This protocol outlines the testing of key physical properties of the vulcanized rubber samples.
Equipment:
-
Tensile testing machine (in accordance with ASTM D412)
-
Hardness tester (Durometer, in accordance with ASTM D2240)
Procedure:
-
Sample Preparation: Cut dumbbell-shaped test specimens from the vulcanized rubber sheets using a die.
-
Tensile Testing:
-
Measure the thickness and width of the narrow section of each dumbbell specimen.
-
Mount the specimen in the grips of the tensile testing machine.
-
Apply a constant rate of extension until the specimen breaks.
-
Record the force and elongation data.
-
Calculate the following properties:
-
Tensile Strength: The maximum stress applied to the specimen at rupture.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100%, 300%).
-
-
-
Hardness Testing:
-
Place the vulcanized rubber sample on a flat, hard surface.
-
Press the durometer indenter firmly and quickly onto the surface of the rubber.
-
Read the hardness value from the dial or digital display within one second.
-
Take multiple readings at different locations on the sample and calculate the average.
-
Diagrams
Synthesis of MBS
Caption: Synthesis of MBS via oxidative condensation.
Experimental Workflow for Rubber Accelerator Evaluation
Caption: Workflow for evaluating rubber accelerators.
Vulcanization Process with Delayed-Action Accelerators
Caption: Role of delayed-action accelerators.
References
- 1. Rubber accelerator OTOS-Sunchemy-Chemicals-Rubber chemicals [sunchemy.com]
- 2. lusida.com [lusida.com]
- 3. NURCHEM OTOS-80 Accelerator | Nanjing Union Rubber Chemicals [nurchem.com]
- 4. Rubber Accelerator OTOS - 河南龙基化工有限公司 [m.hnljchem.com]
- 5. What is rubber accelerator OTOS?_Mingpai Tech [wap.mingpaikeji.net]
Application Notes and Protocols for Dithiocarbamates as Fungicides and Bactericides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dithiocarbamates as broad-spectrum fungicides and bactericides. This document includes detailed information on their mechanism of action, quantitative efficacy data against various pathogens, and standardized experimental protocols for their evaluation.
Introduction
Dithiocarbamates are a class of organosulfur compounds that have been extensively used in agriculture and other industries for their potent fungicidal and bactericidal properties.[1][2] Their multi-site mode of action makes them effective against a wide range of pathogens and less prone to the development of resistance.[1][2] This document outlines their key applications and provides detailed methodologies for researchers in the field.
Mechanism of Action
The antimicrobial activity of dithiocarbamates is attributed to their ability to chelate essential metal ions and to inhibit multiple enzymes within the pathogen.[3] This multi-faceted mechanism disrupts various cellular processes, leading to cell death.
Key molecular targets include:
-
Enzyme Inhibition: Dithiocarbamates and their metabolites can inactivate enzymes, particularly those containing sulfhydryl groups, by forming covalent bonds. This includes enzymes crucial for cellular respiration and other metabolic pathways. For example, they have been shown to inhibit aldehyde dehydrogenase and carbonic anhydrase.[4][5]
-
Metal Chelation: Their strong metal-binding capacity allows them to sequester essential metal ions like copper and zinc, which are vital cofactors for many enzymes. This disruption of metal homeostasis interferes with normal cellular function.[6]
-
Disruption of Cellular Processes: Dithiocarbamates can interfere with the ubiquitin-proteasome system, which is essential for protein degradation and cellular regulation.[7] Some studies also suggest they can disrupt the bacterial cell membrane integrity.[8]
The following diagram illustrates the proposed multi-site mechanism of action of dithiocarbamates.
Caption: Proposed multi-site mechanism of action of dithiocarbamates.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of common dithiocarbamates against a range of fungal and bacterial pathogens, expressed as Minimum Inhibitory Concentration (MIC) and Half-Maximal Effective Concentration (EC50).
Table 1: Fungicidal Activity of Dithiocarbamates (MIC and EC50 in µg/mL)
| Dithiocarbamate | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference(s) |
| Mancozeb | Alternaria solani | - | 100% inhibition at 2000 | [9][10][11][12] |
| Fusarium oxysporum | - | 6.95 | [13] | |
| Thiram | Fusarium oxysporum | - | 27.43 | [13] |
| Fusarium oxysporum f.sp. melongenae | >2500 (for Carboxin + Thiram) | - | [14] | |
| Zineb | Saccharomyces cerevisiae | - | - | [5] |
| Propineb | Alternaria solani | - | 42.22% inhibition at 2500 | [9] |
| Fusarium oxysporum f.sp. melongenae | >2500 | - | [14] |
Table 2: Bactericidal Activity of Dithiocarbamates (MIC in µg/mL)
| Dithiocarbamate | Bacterial Species | MIC (µg/mL) | Reference(s) |
| Pyrrolidine dithiocarbamate (PDTC) | Porphyromonas gingivalis | 6.25 - 12.5 | [6] |
| Actinobacillus actinomycetemcomitans | 12.5 - 25 | [6] | |
| Staphylococcus aureus | 25 - 50 | [6] | |
| Escherichia coli | >100 | [6] | |
| Sodium N-allyl-N-methyldithiocarbamate | Streptococcus pneumoniae | - | [15] |
| N,N-dimethyldithiocarbamate (DMDC) | Streptococcus pyogenes | - | [15] |
| Streptococcus agalactiae | - | [15] | |
| Streptococcus anginosus | - | [15] |
Experimental Protocols
The following are generalized protocols for determining the fungicidal and bactericidal activity of dithiocarbamates, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol is adapted from the CLSI M27 and M38-A guidelines for yeasts and filamentous fungi, respectively.[16][17][18][19][20]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a dithiocarbamate against a fungal pathogen.
Materials:
-
Dithiocarbamate compound
-
Appropriate solvent (e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Dithiocarbamate Stock Solution: Dissolve the dithiocarbamate in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the dithiocarbamate stock solution in RPMI-1640 medium directly in the 96-well plates to achieve the desired final concentration range.
-
Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculum Preparation:
-
For yeasts, grow the culture on Sabouraud dextrose agar. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final inoculum density.
-
For filamentous fungi, grow the culture on potato dextrose agar until sporulation. Harvest conidia and suspend in sterile saline. Adjust the conidial suspension to the desired concentration.
-
-
Inoculation: Inoculate each well (except the sterility control) with the prepared fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
-
Reading Results: The MIC is the lowest concentration of the dithiocarbamate that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and complete inhibition for amphotericin B and dithiocarbamates) compared to the growth control.
The workflow for this protocol is illustrated below.
Caption: Workflow for antifungal susceptibility testing.
Protocol 2: Agar Dilution Method for Bactericidal Activity Testing
This protocol is a generalized method based on CLSI guidelines for determining bactericidal activity.[21][22][23][24][25]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a dithiocarbamate against a bacterial pathogen.
Materials:
-
Dithiocarbamate compound
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial isolate
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Preparation of Dithiocarbamate Stock Solution: Prepare a concentrated stock solution of the dithiocarbamate in a suitable solvent.
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of the dithiocarbamate stock solution.
-
Add a specific volume of each dilution to molten MHA, mix well, and pour into sterile petri dishes to achieve the final desired concentrations.
-
Include a control plate with no dithiocarbamate.
-
-
Inoculum Preparation: Grow the bacterial isolate in a suitable broth to the logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the dithiocarbamate that completely inhibits visible bacterial growth.
The workflow for this protocol is illustrated below.
References
- 1. thiocarbamate-fungicides-reliable-tools-in-resistance-management-and-future-outlook - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Dithiocarbamates with potent inhibitory activity against the Saccharomyces cerevisiae β-carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dithiocarbamate-Based Sequence-Defined Oligomers as Promising Membrane-Disrupting Antibacterial Agents: Design, Activity, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phytojournal.com [phytojournal.com]
- 10. researchgate.net [researchgate.net]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. biochemjournal.com [biochemjournal.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. chesci.com [chesci.com]
- 15. Frontiers | Novel dithiocarbamate derivatives are effective copper-dependent antimicrobials against Streptococcal species [frontiersin.org]
- 16. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 20. journals.asm.org [journals.asm.org]
- 21. cmdr.ubc.ca [cmdr.ubc.ca]
- 22. Agar dilution - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. woah.org [woah.org]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of morpholine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of morpholine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during common synthetic procedures for morpholine derivatives.
Synthesis of Morpholine via Dehydration of Diethanolamine
Question: My reaction to synthesize morpholine from diethanolamine resulted in a low yield and a dark, viscous product. What could be the cause and how can I improve it?
Answer:
Low yields and the formation of dark, viscous products in the dehydration of diethanolamine are common issues that can be attributed to several factors:
-
Inadequate Temperature Control: This reaction requires high temperatures (typically 180-210°C) to proceed efficiently.[1][2][3] If the temperature is too low, the reaction will be incomplete. Conversely, excessively high temperatures can lead to charring and the formation of side products. It is crucial to use a high-temperature thermometer and a reliable heating mantle to maintain the temperature within the optimal range. A temperature drop of just 10-15°C can significantly decrease the yield.[2]
-
Insufficient Reaction Time: The dehydration process is slow and typically requires prolonged heating, often for 15 hours or more, to ensure complete cyclization.[2]
-
Improper Acid Concentration: Concentrated sulfuric acid or hydrochloric acid is used as a dehydrating agent and catalyst.[2][4] Using an incorrect concentration or insufficient amount of acid can lead to an incomplete reaction.
-
Inefficient Purification: Morpholine is highly hygroscopic, meaning it readily absorbs moisture from the air.[2][5] Incomplete drying of the crude product will result in a lower purity and can affect the yield calculation. The crude product is often a thick paste of morpholine hydrochloride which needs to be neutralized and then carefully distilled.[2]
Troubleshooting Workflow: Dehydration of Diethanolamine
Caption: Troubleshooting workflow for low yield in morpholine synthesis.
Palladium-Catalyzed Synthesis of Substituted Morpholines
Question: I am attempting a Pd-catalyzed carboamination to synthesize a substituted morpholine, but I am observing a complex mixture of side products and a low yield of the desired product. Why is this happening?
Answer:
The formation of complex mixtures and low yields in Pd-catalyzed carboamination for morpholine synthesis can often be traced back to the electronic properties of the substrates and reaction conditions:
-
Electron-Poor Aryl Halides: The use of electron-poor aryl bromides is a known cause for the formation of complex product mixtures.[1] The reaction generally works better with electron-rich or electron-neutral aryl halides.
-
Side Reactions: Competing side reactions, such as Heck arylation, can occur, especially with certain substrates.[1] This is particularly problematic with N-aryl groups that are electron-deficient.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. The combination of Pd(OAc)₂ and P(2-furyl)₃ has been shown to be effective, but the optimal system may vary depending on the specific substrates.[1]
-
Stoichiometry: Incorrect stoichiometry of the reactants, base, or catalyst can lead to incomplete conversion and the formation of byproducts.
Logical Relationship: Factors Affecting Pd-Catalyzed Morpholine Synthesis
Caption: Factors influencing the outcome of Pd-catalyzed morpholine synthesis.
Reductive Amination for Morpholine Derivative Synthesis
Question: I am struggling with a reductive amination reaction between morpholine and a ketone. The reaction shows very low conversion. What are the possible reasons and solutions?
Answer:
Low conversion in the reductive amination with morpholine can be a significant challenge due to the reduced nucleophilicity of the morpholine nitrogen.[4] Here are some common causes and potential solutions:
-
Slow Iminium/Enamine Formation: The initial step of forming the iminium or enamine intermediate can be prohibitively slow, especially with less reactive ketones.[6]
-
Ineffective Reducing Agent: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough not to reduce the ketone starting material but will reduce the iminium ion as it forms.[6][7]
-
pH of the Reaction: The pH of the reaction medium is critical. It needs to be acidic enough to catalyze imine formation but not so acidic that it protonates the amine, rendering it non-nucleophilic. An acetic acid/sodium acetate buffer system is often employed.
-
Reaction Conditions: Temperature and reaction time can also be optimized. In some cases, heating the reaction mixture may be necessary to drive the formation of the intermediate.[8]
Table 1: Troubleshooting Reductive Amination
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Slow iminium/enamine formation | Try alternative methods like using Ti(OiPr)₄ to facilitate imine formation. Consider a two-step procedure where the imine is formed first, followed by reduction. |
| Ineffective reducing agent | Switch to a different reducing agent, such as NaBH(OAc)₃, which can be more effective for challenging reductive aminations. | |
| Suboptimal pH | Carefully control the pH of the reaction mixture, for example, by using a buffer system. | |
| No Reaction | Unreactive ketone | Activate the ketone with a Lewis acid. If possible, use a more reactive carbonyl compound. |
| Formation of Side Products | Over-reduction | Use a milder reducing agent that selectively reduces the iminium ion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing morpholine?
A1: The most common industrial method is the dehydration of diethanolamine using a strong acid like sulfuric acid at high temperatures and pressures.[4][9] Another widely used industrial process involves the reaction of diethylene glycol with ammonia over a hydrogenation catalyst.[4][9]
Q2: I need to synthesize a C-substituted morpholine derivative. What is a modern and efficient method?
A2: A highly efficient and modern method for synthesizing C-substituted morpholines is from 1,2-amino alcohols. A recently developed one or two-step protocol using ethylene sulfate and a base like potassium tert-butoxide (tBuOK) offers high yields and is environmentally friendly.[10][11][12][13] This method is particularly advantageous for achieving selective monoalkylation of primary amines.[11][12][13]
Q3: How can I purify morpholine, which is known to be hygroscopic?
A3: Due to its hygroscopic nature, the purification of morpholine requires careful handling to exclude moisture.[2] A common procedure involves:
-
Neutralizing the acidic reaction mixture with a base (e.g., calcium oxide or sodium hydroxide).[2][14]
-
Performing a distillation to obtain the crude morpholine.[2]
-
Drying the crude product over a strong drying agent like potassium hydroxide (KOH) pellets.[2]
-
A final fractional distillation, often over sodium metal, to obtain pure, dry morpholine.[2]
Q4: What are the key challenges in the N-arylation of morpholine?
A4: The key challenges in the N-arylation of morpholine often revolve around the reactivity of the aryl halide and the efficiency of the catalyst system. Ortho-substituted aryl halides generally give poor yields.[15] Finding an optimal and cost-effective catalyst (often palladium- or copper-based) and ligand system that provides high yields with a broad range of aryl halides can be difficult.[15][16] Removing trace metal impurities from the final product can also be a challenge, which is a significant concern in pharmaceutical applications.[15]
Q5: Are there any safety concerns I should be aware of when synthesizing morpholine?
A5: Yes, there are several safety precautions to consider. The dehydration of diethanolamine involves using concentrated strong acids at very high temperatures, which can be hazardous.[2] The reaction is also strongly exothermic upon the addition of acid.[2] Morpholine itself is a flammable liquid and can be corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine
This protocol is adapted from a procedure described in the literature.[2]
Materials:
-
Diethanolamine
-
Concentrated Hydrochloric Acid (HCl)
-
Calcium Oxide (CaO)
-
Potassium Hydroxide (KOH)
-
Sodium metal
-
Round bottom flask, thermocouple, air condenser, heating mantle, distillation apparatus
Procedure:
-
To a round bottom flask, add 62.5 g of diethanolamine.
-
Carefully add concentrated HCl dropwise with stirring until a pH of 1 is reached (approximately 50-60 mL). This reaction is highly exothermic.
-
Heat the resulting diethanolamine hydrochloride solution to drive off water until the internal temperature reaches 200-210°C.
-
Maintain this temperature for 15 hours.
-
Allow the mixture to cool to 160°C and then pour it into a dish to solidify.
-
Grind the solidified morpholine hydrochloride paste and mix it with 50 g of calcium oxide.
-
Transfer the mixture to a round bottom flask and perform a distillation using a strong, dry flame.
-
Collect the crude, wet morpholine distillate.
-
Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.
-
Decant or filter the morpholine into a separatory funnel and remove the lower aqueous layer.
-
For final purification, add a small piece of sodium metal (~1 g) to the morpholine and reflux for 1 hour.
-
Rearrange the apparatus for fractional distillation and collect the pure morpholine product at a boiling range of 126-129°C.
Table 2: Typical Reaction Parameters for Morpholine Synthesis from Diethanolamine
| Parameter | Value | Reference |
| Reactant | Diethanolamine | [2] |
| Acid | Concentrated HCl or H₂SO₄ | [2][14] |
| Temperature | 200-210°C | [2] |
| Reaction Time | 15 hours | [2] |
| Neutralizing Agent | Calcium Oxide (CaO) | [2] |
| Drying Agent | Potassium Hydroxide (KOH) | [2] |
| Final Purification | Fractional Distillation over Sodium | [2] |
| Expected Yield | 35-50% | [2] |
Protocol 2: Synthesis of Substituted Morpholines from 1,2-Amino Alcohols using Ethylene Sulfate
This protocol is based on a modern, high-yield synthesis.[11][12][13]
Materials:
-
1,2-amino alcohol
-
Ethylene sulfate
-
Potassium tert-butoxide (tBuOK)
-
Suitable solvent (e.g., THF, MeCN)
Experimental Workflow: Synthesis from 1,2-Amino Alcohols
Caption: General workflow for the synthesis of morpholines from 1,2-amino alcohols.
Procedure (General):
-
N-Monoalkylation: Dissolve the 1,2-amino alcohol in a suitable solvent. Add ethylene sulfate and stir at room temperature. The reaction progress can be monitored for the formation of the zwitterionic intermediate.
-
Isolation (Optional): In many cases, the zwitterionic intermediate can be isolated by crystallization, which also serves as a purification step.[17]
-
Cyclization: Add a base, such as potassium tert-butoxide, to the reaction mixture (either with the isolated intermediate or in a one-pot fashion) to induce cyclization to the morpholine derivative.
-
Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up and extract the product with an organic solvent. The final product can be purified by column chromatography or distillation.
Table 3: Comparison of Conditions for Synthesis from 1,2-Amino Alcohols
| Parameter | Ethylene Sulfate Method | Traditional Methods |
| Reagents | Ethylene sulfate, tBuOK | Chloroacetyl chloride, reducing agents (e.g., boranes) |
| Number of Steps | 1 or 2 (one-pot possible) | 3 (acylation, cyclization, reduction) |
| Key Advantage | High yield, selective monoalkylation of primary amines, green chemistry | Well-established |
| Key Disadvantage | Newer method | Generates more waste, harsh reducing agents |
| Reference | [11][12][13] | [18] |
References
- 1. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 4. MORPHOLINE - Ataman Kimya [atamanchemicals.com]
- 5. ams.usda.gov [ams.usda.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 17. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Transition Metal Dithiocarbamates
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of transition metal dithiocarbamate complexes.
Frequently Asked Questions (FAQs)
Section 1: Dithiocarbamate Ligand Synthesis
Q1: What is the general principle behind dithiocarbamate ligand synthesis?
Dithiocarbamate salts are typically synthesized through the reaction of a primary or secondary amine with carbon disulfide (CS₂) in the presence of a base.[1][2] The amine acts as a nucleophile, attacking the electrophilic carbon of CS₂. The presence of a base, such as sodium hydroxide or potassium hydroxide, deprotonates the resulting dithiocarbamic acid intermediate to form a stable salt.[2][3]
Q2: Does the order of reagent addition matter during ligand synthesis?
No, the order of adding the amine, base, and carbon disulfide generally does not influence the final product, provided the stoichiometry is correct.[2]
Q3: Why is my dithiocarbamate ligand derived from a primary amine unstable?
Dithiocarbamates and their oxidized counterparts, thiuram disulfides, derived from primary amines are often unstable.[3] They can decompose to form isothiocyanates or thioureas.[3] For this reason, dithiocarbamates derived from secondary amines are more commonly used as they are generally more stable.[3]
Q4: How should I properly dry and store the dithiocarbamate salt?
Ammonium dithiocarbamate salts can be sensitive to air and temperature.[2] For stable salts like sodium or potassium dithiocarbamates, drying in a desiccator over a suitable desiccant like silica gel is recommended to prevent contamination.[2] An infrared lamp can also be used for rapid drying.[2]
Section 2: Metal Complex Synthesis & Troubleshooting
Q1: What are the common methods for synthesizing transition metal dithiocarbamate complexes?
The most common method is a salt metathesis reaction, where an aqueous or alcoholic solution of a metal salt is added to a solution of the dithiocarbamate ligand.[1][2] This often results in the precipitation of the metal dithiocarbamate complex, which is typically insoluble in water.[4][5] Other methods include the oxidative addition of thiuram disulfides to low-valent metal complexes.[1]
Q2: I am trying to synthesize a complex with a metal in a +2 oxidation state (e.g., Fe(II), Mn(II), Co(II)), but it keeps oxidizing to +3. How can I prevent this?
Complexes of Mn(II), Co(II), and Fe(II) are susceptible to oxidation by air, leading to the formation of the more stable M(III) complexes.[4] To synthesize the M(II) complexes, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Q3: My reaction mixture turned dark brown or black, and I cannot isolate the desired product. What went wrong?
This often indicates decomposition of the complex, which can degrade to form metal sulfides upon heating.[1] Ensure that the reaction temperature is controlled. Another possibility is the formation of undesired side products or oxidation. Review your reaction conditions, especially the atmosphere and temperature.
Q4: The synthesized metal complex is insoluble in most common solvents. How can I purify it?
The low solubility of many metal dithiocarbamate complexes is a known challenge.[4] Purification can often be achieved by washing the precipitate thoroughly with solvents in which the impurities (e.g., unreacted starting materials) are soluble. Common washing solvents include water, methanol, and diethyl ether.[6] Recrystallization can be attempted from less common solvents like chloroform, benzene, or carbon disulfide if solubility allows.[4]
Q5: How can I remove residual metal catalyst from my organic reaction mixture?
Dithiocarbamates are excellent chelating agents and can be used to remove trace transition metal impurities from organic reaction media.[7][8] Adding a dithiocarbamate salt (e.g., ammonium pyrrolidinedithiocarbamate) can precipitate the metal as an insoluble complex, which can then be removed by simple filtration.[7][8]
Experimental Protocols
Protocol 1: General Synthesis of a Sodium Dithiocarbamate Salt
This protocol describes a general "one-pot" synthesis for a sodium dialkyldithiocarbamate salt.[2]
-
Preparation : In a flask placed in an ice bath (0-4 °C), dissolve the secondary amine (1 equivalent) and sodium hydroxide (1 equivalent) in a suitable solvent like ethanol or water.[6]
-
Reaction : While stirring vigorously, slowly add carbon disulfide (1 equivalent) dropwise to the cooled solution. The reaction is often exothermic.[5]
-
Precipitation : Continue stirring in the ice bath for 2-4 hours. The sodium dithiocarbamate salt will typically precipitate as a solid.[6]
-
Isolation : Collect the solid product by filtration.
-
Purification : Wash the collected solid with a cold solvent such as diethyl ether to remove any unreacted starting materials.[6]
-
Drying : Dry the purified product in a desiccator containing silica gel.[2]
Protocol 2: General Synthesis of a Transition Metal (II) Dithiocarbamate Complex
This protocol details the synthesis of a neutral M(S₂CNR₂)₂ complex via a salt metathesis reaction.[1][6]
-
Ligand Solution : Dissolve the sodium or potassium dithiocarbamate salt (2 equivalents) in water or ethanol.
-
Metal Salt Solution : In a separate flask, dissolve the transition metal salt (e.g., NiCl₂, CuCl₂) (1 equivalent) in water or ethanol.
-
Complexation : Slowly add the metal salt solution to the stirring dithiocarbamate ligand solution. A precipitate of the metal dithiocarbamate complex should form immediately.[2][5]
-
Digestion : Stir the reaction mixture at room temperature for 1-2 hours to ensure the reaction is complete.
-
Isolation : Collect the precipitated complex by filtration.
-
Purification : Wash the solid product sequentially with water and then an organic solvent like methanol or diethyl ether to remove any remaining salts and organic impurities.[6]
-
Drying : Dry the final complex at room temperature or under a vacuum.
Data Presentation
Table 1: Typical Infrared (IR) Stretching Frequencies for Characterization
| Vibration | Frequency Range (cm⁻¹) | Significance |
| ν(C-N) (Thioureide) | 1450 - 1550 | The high frequency indicates significant double-bond character due to resonance, which is a hallmark of dithiocarbamate complexes.[1] |
| ν(C-S) | 950 - 1050 | A single strong band in this region suggests a bidentate coordination mode of the ligand.[4] |
| ν(M-S) | 300 - 450 | Confirms the coordination of the sulfur atoms to the metal center. |
Table 2: Efficiency of Metal Removal Using Dithiocarbamates
This table summarizes the effectiveness of using dithiocarbamates to purge various transition metals from reaction media, demonstrating their utility as scavenging agents.[7]
| Metal | Initial Concentration (ppm) | Final Concentration (ppm) | Removal Efficiency |
| Palladium (Pd) | 4000 | < 10 | > 99.75% |
| Copper (Cu) | 4000 | < 10 | > 99.75% |
| Iron (Fe) | 4000 | < 10 | > 99.75% |
| Nickel (Ni) | 4000 | < 10 | > 99.75% |
| Ruthenium (Ru) | 4000 | < 10 | > 99.75% |
Visual Guides and Workflows
Caption: General workflow for the synthesis of transition metal dithiocarbamates.
References
- 1. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 4. baselius.ac.in [baselius.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Stability and degradation pathways of Morpholine-4-carbodithioic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morpholine-4-carbodithioic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a dithiocarbamate derivative of morpholine. Dithiocarbamates are known for their ability to act as chelating agents for metal ions.[1] They are utilized in various applications, including the synthesis of metal complexes, nanoparticles, and as intermediates in organic synthesis.[1] Morpholine itself is a versatile heterocyclic compound used in the development of pharmaceuticals and as a corrosion inhibitor.[2][3]
Q2: What are the general stability characteristics of this compound?
While specific stability data for this compound is limited, the stability of dithiocarbamates as a class is well-documented. Generally, dithiocarbamic acids are unstable.[4] Their salts, such as potassium or sodium morpholine-4-carbodithioate, are more commonly used due to their increased stability.[5][6]
Key stability considerations for dithiocarbamates include:
-
pH: They are highly susceptible to degradation in acidic conditions, decomposing into morpholine and carbon disulfide (CS₂).[7]
-
Temperature: Elevated temperatures can accelerate decomposition. Thermal decomposition of related metal complexes occurs in multiple steps.[8]
-
Oxidation: Dithiocarbamates can be oxidized to form thiuram disulfides.[4]
Q3: How should I store this compound and its salts?
To ensure stability, store this compound and its salts in a cool, dry, and dark place. It is advisable to use the salt forms (e.g., potassium or sodium salt) for storage and experimental use whenever possible. For solutions, it is best practice to prepare them fresh daily to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Question: My results vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent results are often linked to the degradation of this compound.
-
Solution Freshness: Are you using freshly prepared solutions? Dithiocarbamate solutions can degrade over time. It is recommended to prepare solutions immediately before use.
-
pH of the Medium: Have you controlled the pH of your reaction mixture? Acidic conditions will cause rapid decomposition. Ensure your experimental medium is neutral or slightly alkaline.
-
Temperature Control: Are your experiments conducted at a consistent and controlled temperature? Higher temperatures can increase the rate of degradation.
-
Issue 2: Low yield or incomplete reaction.
-
Question: I am experiencing low yields in a reaction involving this compound. Why might this be happening?
-
Answer: Low yields can be a consequence of reactant degradation or suboptimal reaction conditions.
-
Purity of Starting Material: Have you confirmed the purity of your this compound or its salt? Consider that the material may have degraded during storage.
-
Reaction Solvent: Is the solvent compatible with dithiocarbamates? While data for this specific compound is scarce, dithiocarbamates have varying solubility. Ensure your compound is fully dissolved.
-
Atmosphere: Are you running the reaction under an inert atmosphere (e.g., nitrogen or argon)? This can prevent oxidative degradation pathways.
-
Issue 3: Difficulty in product purification.
-
Question: I am having trouble purifying my final product, and I suspect the presence of degradation products. What are the likely impurities?
-
Answer: The primary degradation products of this compound are likely morpholine and carbon disulfide. Depending on the reaction conditions, you may also have morpholine-derived degradation products.
-
Analytical Confirmation: Use analytical techniques such as GC-MS to screen for the presence of morpholine in your crude product.[9][10]
-
Purification Strategy: Consider a purification method that can effectively separate your desired product from the highly polar morpholine. Aqueous washes of an organic solution of your product may help remove morpholine.
-
Stability and Degradation
Quantitative Stability Data (General for Dithiocarbamates)
No specific quantitative stability data for this compound was found in the reviewed literature. The following table provides a qualitative summary of factors affecting the stability of dithiocarbamates in general.
| Parameter | Condition | Effect on Stability | Citation |
| pH | Acidic (pH < 7) | Rapid Degradation | [7] |
| Neutral to Alkaline (pH ≥ 7) | Increased Stability | ||
| Temperature | Elevated | Decreased Stability | [8] |
| Low | Increased Stability | ||
| Oxidizing Agents | Present | Degradation to Thiuram Disulfides | [4] |
| Solvent | Protic Solvents | May facilitate degradation |
Degradation Pathways
The degradation of this compound is hypothesized to proceed through two main pathways: the degradation of the dithiocarbamate moiety and the degradation of the morpholine ring.
1. Dithiocarbamate Moiety Degradation:
Under acidic conditions, the primary degradation pathway for dithiocarbamates is the hydrolysis to the corresponding amine and carbon disulfide.
2. Morpholine Ring Degradation:
The morpholine ring itself can undergo degradation, particularly through biological or thermal pathways. Thermal decomposition can lead to ring-opening and the formation of various smaller organic molecules.[4]
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of a Morpholine-4-carbodithioate Salt
This protocol provides a general framework for assessing the stability of a salt of this compound under various conditions.
Methodology Details:
-
Preparation of Stock Solution: Dissolve a known amount of the Morpholine-4-carbodithioate salt in a suitable solvent to a final concentration of, for example, 1 mg/mL. The choice of solvent will depend on the specific salt and the intended experimental conditions.
-
Incubation:
-
pH Stability: Dilute the stock solution into buffers of varying pH (e.g., acetate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH).
-
Temperature Stability: Place vials of the stock solution in controlled temperature environments.
-
Photostability: Expose solutions to a light source of known intensity, while keeping control samples in the dark.
-
-
Sampling: At each time point, withdraw an aliquot and, if necessary, quench any ongoing degradation (e.g., by adding a buffer to neutralize the pH or by immediate freezing).
-
Analysis: A reverse-phase HPLC method with UV detection is often suitable for quantifying dithiocarbamates. The mobile phase composition and wavelength of detection should be optimized for the specific compound. LC-MS can be used for more sensitive detection and to identify degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each condition. From this data, the degradation kinetics (e.g., first-order or second-order) and the half-life (t½) can be determined.
Note: This is a general guideline. The specific concentrations, time points, and analytical methods should be adapted and validated for your specific experimental needs.
References
- 1. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 5. Syntheses, physicochemical characterization, antibacterial studies on potassium morpholine dithiocarbamate nickel (II), copper (II) metal complexes and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Residue analysis of dithiocarbamates in food - Eurofins Scientific [eurofins.de]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Morpholine-2,5-diones
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of morpholine-2,5-diones in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing morpholine-2,5-diones (MDs)?
A1: The most prevalent and often highest-yielding method is a two-step process starting from an amino acid.[1][2] The first step involves the reaction of an amino acid with an α-halogenated acyl halide (like chloroacetyl chloride) to form an N-(α-haloacyl)-α-amino acid intermediate (ANX).[1] The second step is the intramolecular cyclization of this ANX intermediate to form the desired morpholine-2,5-dione.[1][2]
Q2: What are the critical factors influencing the overall yield of the synthesis?
A2: Several factors critically impact the yield:
-
Reaction Conditions: Temperature, choice of base, and solvent are crucial for both steps.[1]
-
Concentration: The cyclization step requires highly dilute conditions to favor the desired intramolecular reaction over competing intermolecular condensation, which leads to unwanted side products.[1][2]
-
Purity of Intermediate: The purity of the N-(α-haloacyl)-α-amino acid (ANX) intermediate significantly affects the cyclization efficiency and final product purity.
-
Starting Amino Acid: The structure of the initial amino acid, particularly the steric hindrance of its side chain, can influence the cyclization yield. More sterically hindered ANXs can sometimes result in higher MD yields.[1]
-
Purification Method: Effective purification to remove unreacted starting materials and side products is essential for obtaining a high yield of pure MD. Recrystallization is a commonly used and effective technique.[1]
Q3: Are there alternative synthetic routes to morpholine-2,5-diones?
A3: Yes, other methods have been developed, although they are less common. These include the intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters and the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids.[3] However, the cyclization of N-(α-haloacyl)-α-amino acid salts is often reported to provide higher yields.[4]
Troubleshooting Guide
Q1: Why is the yield of my N-(α-haloacyl)-α-amino acid (ANX) intermediate low?
A1: Low yield in the first step is often traced back to reaction conditions or purification.
-
Incorrect pH: The reaction is typically performed under basic conditions (e.g., pH 12 with NaOH) to favor the acylation of the amine group.[1] Ensure the pH is maintained correctly throughout the addition of the acyl halide.
-
Suboptimal Temperature: This reaction is often carried out at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions.[1] Running the reaction at higher temperatures can lead to degradation.
-
Losses during Purification: Significant product loss can occur during workup and purification. The ANX intermediate is often precipitated by acidification. Investigating the filtrate for remaining product and performing a subsequent extraction can recover a substantial amount of product, potentially improving the yield by up to 20%.[1]
Q2: My cyclization step is resulting in a low yield of the morpholine-2,5-dione. What are the likely causes?
A2: A low yield in the cyclization step is a common problem, usually related to reaction conditions that favor side reactions.
-
Intermolecular Condensation: The most significant side reaction is intermolecular condensation, which forms linear oligomers or polymers instead of the desired cyclic product.
-
Incorrect Temperature: The optimal temperature for cyclization is typically between 60 °C and 110 °C.[1][2] Temperatures that are too high can promote detrimental side reactions and degradation, especially for substrates with sensitive protecting groups.[2]
-
Ineffective Base: A base is required to facilitate the intramolecular cyclization. Carbonate-type bases like sodium bicarbonate (NaHCO₃) are commonly and effectively used.[1] Ensure the base is appropriate for your specific substrate and solvent system.
Logical Workflow for Troubleshooting Low Cyclization Yield
Caption: Troubleshooting workflow for low morpholine-2,5-dione yield.
Data Presentation
Table 1: Optimization of N-(2-chloroacetyl)-L-leucine (LeuCl) Synthesis
| Entry | Base | Temperature (°C) | Purification Method | Yield (%) | Reference |
| E2 | NaOH | 0 | Recrystallization | 49 | [1] |
| E3 | NaOH | 0 | Recrystallization + Extraction of filtrate | 67 | [1] |
| E11 | Na₂CO₃ | 20 | Precipitation | 68 | [1] |
Table 2: Optimization of 6-isobutylmorpholine-2,5-dione (MD(Leu)) Cyclization
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| E12 | NaHCO₃ | DMF | 60 | 24 | 55 | [1] |
Experimental Protocols
Optimized Protocol for the Synthesis of Morpholine-2,5-diones
This protocol is based on the optimized synthesis of the leucine-derived morpholine-2,5-dione (MD(Leu)) and is adaptable for other hydrophobic amino acids.[1]
Step 1: Synthesis of N-(2-chloroacetyl)-α-amino acid (ANX)
-
Dissolution: Dissolve the starting amino acid (e.g., L-leucine) and 2 equivalents of sodium carbonate (Na₂CO₃) in deionized water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Add a solution of chloroacetyl chloride (1.1 equivalents) in a suitable organic solvent (e.g., diethyl ether) dropwise to the aqueous solution under vigorous stirring. Maintain the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 24 hours.
-
Precipitation: Cool the mixture to 0 °C and acidify to pH 1 by the dropwise addition of concentrated HCl. The N-(2-chloroacetyl)-α-amino acid product will precipitate.
-
Isolation: Filter the white precipitate, wash it thoroughly with cold deionized water, and dry it under vacuum.
Step 2: Intramolecular Cyclization to Morpholine-2,5-dione (MD)
-
Solution Preparation: In a flask equipped with a condenser, dissolve the dried N-(2-chloroacetyl)-α-amino acid intermediate from Step 1 in dimethylformamide (DMF) to create a dilute solution (e.g., 0.1 M).
-
Add Base: Add sodium bicarbonate (NaHCO₃, 1.5 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 60 °C and maintain this temperature for 24 hours under stirring.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent (DMF) under reduced pressure.
-
Extraction: Dissolve the resulting solid in a suitable organic solvent like ethyl acetate (EA) and wash it with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from ethyl acetate to yield the pure morpholine-2,5-dione.
General Synthesis and Troubleshooting Workflow
Caption: General two-step synthesis of morpholine-2,5-diones.
References
Technical Support Center: Overcoming Solubility Challenges of Metal Dithiocarbamate Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with metal dithiocarbamate complexes.
Frequently Asked Questions (FAQs)
1. Why are my metal dithiocarbamate complexes poorly soluble?
Metal dithiocarbamate complexes are often sparingly soluble in aqueous solutions and sometimes in organic solvents due to their neutral charge and the lipophilic nature of the dithiocarbamate ligands.[1][2] The crystal lattice energy of the solid complex also plays a significant role in its dissolution. While dithiocarbamate ligands derived from ammonium, sodium, or potassium salts are typically water-soluble, their corresponding metal complexes often precipitate out of aqueous solutions.[1]
2. What are the common strategies to improve the solubility of these complexes?
Several strategies can be employed to enhance the solubility of metal dithiocarbamate complexes:
-
Ligand Modification: Altering the chemical structure of the dithiocarbamate ligand.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to improve aqueous solubility.[3]
-
Nanoparticle Formulation: Synthesizing the complex in the form of nanoparticles to create stable dispersions.
-
Prodrug Approach: Designing a more soluble precursor that releases the active dithiocarbamate complex at the target site.
-
Advanced Formulation Techniques: Utilizing methods like solid dispersions or self-emulsifying drug delivery systems (SEDDS).
3. How does modifying the dithiocarbamate ligand affect the solubility of the metal complex?
The substituents on the nitrogen atom of the dithiocarbamate ligand significantly influence the overall polarity and, consequently, the solubility of the resulting metal complex.[4] For instance, introducing hydrophilic groups (e.g., hydroxyl or carboxyl groups) to the ligand can enhance water solubility, while incorporating longer alkyl chains can improve solubility in non-polar organic solvents.
4. What are cyclodextrins, and how do they enhance the solubility of metal dithiocarbamate complexes?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[5] They can encapsulate poorly water-soluble molecules, like metal dithiocarbamate complexes, within their cavity, forming an inclusion complex.[3] This complex presents a hydrophilic exterior to the surrounding aqueous medium, thereby increasing the apparent water solubility of the guest molecule.[3][5]
5. Can I use any solvent to dissolve my metal dithiocarbamate complex?
The choice of solvent depends on the specific complex. Many neutral metal dithiocarbamate complexes have good solubility in organic solvents like chloroform, diethyl ether, and benzene.[6] For biological applications requiring aqueous media, solubility is a significant challenge. It is recommended to perform solubility tests in a range of solvents, including polar aprotic solvents like DMSO and DMF, which may partially dissolve some complexes.[4]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility for Biological Assays
Problem: The metal dithiocarbamate complex precipitates out of the aqueous buffer during in vitro experiments.
Solutions:
-
Cyclodextrin Complexation: This is a highly effective method for increasing aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are commonly used.[3][7]
-
Experimental Protocol: See "Protocol 1: Cyclodextrin Inclusion Complexation."
-
-
Co-solvent System: For preliminary studies, using a small percentage of a water-miscible organic solvent like DMSO can help to dissolve the complex. However, it is crucial to establish the tolerance of the biological system to the chosen co-solvent.
Quantitative Data: Solubility Enhancement of Zinc Diethyldithiocarbamate (Zn(DDC)₂) with Cyclodextrins
| Cyclodextrin (CD) Type | CD Concentration (% w/v) | Approximate Solubility of Zn(DDC)₂ (mg/mL) | Fold Increase (approx.) |
| - (Intrinsic Solubility) | 0 | 0.0006 | 1 |
| HP-β-CD | 20 | 4.46 | ~7400 |
| SBE-β-CD | 20 | 3.92 | ~6500 |
Data compiled from literature. The intrinsic solubility of Zn(DDC)₂ is extremely low.[3]
Issue 2: Complex is Insoluble in Common Organic Solvents for Synthesis/Purification
Problem: The synthesized metal dithiocarbamate complex does not dissolve in common organic solvents, making characterization and further reactions difficult.
Solutions:
-
Ligand Modification: The most fundamental approach is to redesign the dithiocarbamate ligand.
-
Change the Nature of the Complex:
-
Guideline: Instead of a neutral complex, aim to synthesize a cationic or anionic species.[4] This can be achieved by altering the metal-to-ligand ratio or by introducing other charged ligands into the coordination sphere. Changing the counter-ion to a large, non-coordinating ion like perchlorate or triflate can also improve solubility and aid in crystallization.[4]
-
-
Soxhlet Extraction: For purification of highly insoluble complexes, Soxhlet extraction can be a viable, albeit slow, method.[4]
Experimental Protocols
Protocol 1: Cyclodextrin Inclusion Complexation and Phase Solubility Study
This protocol is based on the Higuchi and Connors method to determine the effect of cyclodextrins on the solubility of a metal dithiocarbamate complex.[3]
Materials:
-
Metal dithiocarbamate complex
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
HPLC-grade water
-
Vortex mixer, sonicator, and reciprocating shaker
-
Centrifuge and HPLC system for quantification
Procedure:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 5%, 10%, 15%, 20% w/v).[3]
-
Equilibration: Add an excess amount of the finely powdered metal dithiocarbamate complex to each cyclodextrin solution in sealed vials.
-
Mixing: Vortex the mixtures thoroughly and sonicate for approximately 2 hours.[3]
-
Agitation: Place the vials on a reciprocating shaker and agitate at room temperature for 72 hours to ensure equilibrium is reached.[3]
-
Separation: After equilibration, centrifuge the samples to pellet the undissolved complex.
-
Quantification: Carefully withdraw the supernatant, filter if necessary, and determine the concentration of the dissolved metal dithiocarbamate complex using a suitable analytical method, such as HPLC.
-
Data Analysis: Plot the concentration of the dissolved complex against the concentration of the cyclodextrin solution to generate a phase solubility diagram.[3] The type of curve (e.g., A_L, A_P, B-type) provides insight into the stoichiometry and stability of the inclusion complex.[6]
Protocol 2: Synthesis of Metal Sulfide Nanoparticles from Dithiocarbamate Precursors
This protocol describes a general method for the thermal decomposition of a metal dithiocarbamate complex to form metal sulfide nanoparticles.
Materials:
-
Metal dithiocarbamate complex (single-source precursor)
-
High-boiling point coordinating solvent (e.g., oleylamine)
-
Inert gas (e.g., Argon or Nitrogen)
-
Three-neck flask, condenser, thermocouple, and heating mantle
-
Centrifuge and appropriate washing solvents (e.g., ethanol, hexane)
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere.
-
Dissolution: Dissolve the metal dithiocarbamate complex in oleylamine in the three-neck flask.
-
Heating: Heat the mixture to the desired decomposition temperature (typically between 150°C and 280°C) with vigorous stirring.[8] The specific temperature will depend on the complex and the desired nanoparticle phase and size.[9][10]
-
Reaction: Maintain the temperature for a set period. The solution color will change, indicating the formation of nanoparticles.[8]
-
Isolation: After cooling to room temperature, add an excess of a non-solvent like ethanol to precipitate the nanoparticles.
-
Purification: Isolate the nanoparticles by centrifugation. Decant the supernatant and wash the nanoparticles multiple times with a mixture of a polar solvent (e.g., ethanol) and a non-polar solvent (e.g., hexane) to remove residual solvent and byproducts.
-
Drying: Dry the purified nanoparticles under vacuum.
Visualizations
Caption: Workflow for Cyclodextrin Complexation and Phase Solubility Study.
Caption: Strategies and Outcomes for Overcoming Solubility Issues.
References
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inclusion Complexes of Gold(I)-Dithiocarbamates with β-Cyclodextrin: A Journey from Drug Repurposing towards Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Enhancement for Dietheyldithiocarbamate-Zinc for Lung Cancer Treatment | British Journal of Pharmacy [bjpharm.org.uk]
- 8. Synthesis of ternary sulfide nanomaterials using dithiocarbamate complexes as single source precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of ternary sulfide nanomaterials using dithiocarbamate complexes as single source precursors - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 10. Dithiocarbamate Complexes as Single Source Precursors to Metal Sulfide Nanoparticles for Applications in Catalysis - UCL Discovery [discovery.ucl.ac.uk]
Preventing decomposition of Morpholine-4-carbodithioic acid during storage
Welcome to the technical support center for Morpholine-4-carbodithioic Acid and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of this compound during storage and in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to have degraded upon receipt/storage. What are the likely causes?
A1: this compound, like other dithiocarbamic acids, is inherently unstable.[1] Decomposition can be accelerated by several factors, including:
-
Presence of Moisture: Dithiocarbamates are susceptible to hydrolysis.[2][3]
-
Acidic Conditions: Dithiocarbamic acids are particularly unstable in acidic environments, rapidly decomposing to carbon disulfide and the corresponding amine.[1][2][4]
-
Elevated Temperatures: Heat can promote thermal decomposition.[3]
-
Exposure to Light: Photodegradation can occur with prolonged exposure to light.[2]
-
Oxidation: Contact with air can lead to oxidative degradation.[2]
Q2: What is the recommended way to store this compound and its salts?
A2: To ensure the longevity of your compound, we recommend the following storage conditions:
| Form | Storage Condition | Rationale |
| Solid (Salt form, e.g., Potassium or Ammonium Salt) | Store in a tightly sealed, opaque container in a cool, dry, and dark place. A desiccator at room temperature or in a refrigerator is ideal.[5] | Minimizes exposure to moisture, light, and air, which are key drivers of decomposition. The salt form is significantly more stable than the free acid.[4][5] |
| Solution | Prepare fresh for each experiment. If short-term storage is necessary, use an alkaline buffer (pH ≥ 10) and store in a sealed, opaque container in the refrigerator. The addition of a stabilizer like cysteine is also recommended.[6] | Dithiocarbamates are more stable in alkaline solutions.[6][7] Refrigeration slows down the degradation kinetics. |
Q3: Can I store this compound in an aqueous solution?
A3: Storing this compound in aqueous solutions for extended periods is not recommended due to its susceptibility to hydrolysis.[2][3] If an aqueous solution is required, it should be prepared fresh. For any short-term storage, the solution should be made alkaline (pH ≥ 10) to improve stability.[6][7]
Q4: Are the salts of this compound more stable than the free acid?
A4: Yes, the salts (e.g., potassium, sodium, or ammonium salts) of this compound are significantly more stable than the free acid, especially in the solid state.[4][5] The free acid is highly prone to decomposition.[1]
Troubleshooting Guide
Issue: Rapid decomposition of the compound in my experiment.
| Possible Cause | Troubleshooting Step |
| Acidic pH of the medium | Ensure the pH of your experimental medium is neutral to alkaline. For optimal stability in solution, adjust the pH to 10 or higher.[6][7] |
| Presence of oxidizing agents | Avoid the use of strong oxidizing agents in your experimental setup. |
| High temperature | Conduct your experiment at the lowest feasible temperature to minimize thermal degradation. |
| Exposure to light | Protect your experimental setup from light by using amber-colored vials or by covering the setup with aluminum foil. |
Issue: Inconsistent results in assays using this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions of this compound for each experiment. Avoid using stock solutions that have been stored for an extended period, even if refrigerated.[6] |
| Impure starting material | Verify the purity of your this compound or its salt using an appropriate analytical method such as HPLC. |
Experimental Protocols
Synthesis of this compound Ammonium Salt
This protocol is adapted from the general synthesis of dithiocarbamate salts.
Materials:
-
Morpholine
-
Carbon disulfide (CS₂)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolve 0.1 mol of morpholine in a suitable volume of ethanol.
-
To the morpholine solution, add 0.1 mol of ammonium hydroxide.
-
Cool the mixture in an ice bath.
-
Slowly add 0.1 mol of carbon disulfide to the cold mixture with constant stirring.
-
Continue stirring in the ice bath for 2-4 hours to allow for the precipitation of the ammonium salt.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at a low temperature (e.g., 50°C) for 8 hours.[8]
-
Store the dried salt in a tightly sealed, opaque container in a desiccator.
Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound salt in an appropriate solvent (e.g., methanol or an alkaline buffer).
-
Prepare working solutions by diluting the stock solution to the desired concentration with the test medium (e.g., buffer at a specific pH).
2. Storage Conditions for Stability Study:
-
Aliquots of the working solutions should be stored under various conditions to be tested (e.g., different temperatures, light exposure).
-
Include a control sample stored under optimal conditions (e.g., -20°C in the dark).
3. HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Injection Volume and Flow Rate: To be optimized for the specific column and system.
4. Data Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
Quantify the peak area of the intact this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining against time to determine the degradation kinetics.
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: General workflow for a stability assessment study.
References
- 1. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. coresta.org [coresta.org]
- 4. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Purification Techniques for Dithiocarbamate Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of dithiocarbamate products.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
General Handling and Stability
Q1: My dithiocarbamate product seems to be degrading during workup. What are the common causes and how can I prevent this?
A1: Dithiocarbamates are known to be unstable under certain conditions. The primary causes of degradation are acidic pH and exposure to heat.[1][2] Dithiocarbamates are generally stable in alkaline conditions (pH 10 or higher) but can rapidly decompose into carbon disulfide and the corresponding amine in the presence of acids, including acidic plant juices if you are working with natural product extractions.[1][2][3] Some dithiocarbamates, particularly ammonium salts, are also sensitive to air and moisture.[4]
Troubleshooting Steps:
-
Maintain Alkaline Conditions: Ensure that all aqueous solutions used during extraction and washing are buffered to a pH of 10 or higher.[1][3] An alkaline buffer can help prevent degradation.[1]
-
Avoid High Temperatures: Minimize exposure to heat during the purification process. If solvent removal is necessary, use a rotary evaporator at a low temperature.
-
Inert Atmosphere: For air-sensitive compounds, perform manipulations under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store purified, dry dithiocarbamates in a desiccator.[4] For unstable ammonium dithiocarbamates, refrigeration is recommended.[4] Interestingly, freezing crude samples may accelerate degradation.[1][3]
Recrystallization Issues
Q2: I'm trying to recrystallize my dithiocarbamate product, but it's "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the solvent and comes out of the solution as a liquid rather than a crystal, often because the solution is supersaturated at a temperature above the compound's melting point. This can be caused by the presence of impurities that lower the melting point.[5]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent to decrease the saturation.[5] Then, allow it to cool slowly.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, as this may induce crystallization.
-
Charcoal Treatment: If impurities are suspected, you can try treating the hot solution with activated charcoal to adsorb them, followed by hot filtration before cooling.[5]
-
Change Solvent System: If the problem persists, a different recrystallization solvent or a mixed solvent system may be necessary.
Q3: My recrystallization yield is very low. How can I improve it?
A3: A low yield from recrystallization can be due to several factors.[5] The most common is using an excessive amount of solvent, which results in a significant portion of your product remaining in the mother liquor.[5] Premature crystallization during hot filtration can also lead to product loss.
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Cool Slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.
-
Recover from Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[5]
-
Preheat Funnel: To prevent premature crystallization during hot filtration, preheat the funnel with hot solvent before filtering your solution.
Purification of Metal-Dithiocarbamate Complexes
Q4: I have synthesized a metal-dithiocarbamate complex and it has precipitated from the reaction mixture. How should I purify it?
A4: Metal-dithiocarbamate complexes are often insoluble in water and can be purified by simple washing and drying.[6][7]
Troubleshooting Steps:
-
Filtration and Washing: After precipitation, filter the complex and wash it thoroughly with water and then with a suitable organic solvent like methanol or diethyl ether to remove unreacted starting materials and byproducts.[4][7][8]
-
Drying: Dry the purified complex in a desiccator over a suitable drying agent like calcium chloride.[7]
-
Recrystallization: If further purification is needed and the complex is sufficiently soluble, recrystallization from a suitable organic solvent can be performed.[9][10]
Data on Purification Techniques
The choice of purification technique can significantly impact the yield and purity of the final dithiocarbamate product. Below is a summary of common techniques and their typical outcomes.
| Purification Technique | Typical Application | Advantages | Potential Challenges | Typical Yield Range |
| Washing/Precipitation | Initial purification of solid crude products. | Simple, fast, and effective for removing soluble impurities.[4] | May not remove co-precipitated impurities. | > 80% |
| Recrystallization | Purification of solid dithiocarbamate salts and metal complexes. | Can yield highly pure crystalline products. | Requires finding a suitable solvent; risk of "oiling out" or low recovery.[5] | 70-95% |
| Liquid-Liquid Extraction | Separating dithiocarbamates from aqueous reaction mixtures into an organic phase. | Good for separating compounds with different solubilities.[11] | Requires immiscible solvents; potential for emulsion formation. | Dependent on partition coefficient |
| Column Chromatography | Purification of dithiocarbamate esters and less polar derivatives. | Can separate complex mixtures and closely related compounds. | Dithiocarbamate salts may be too polar or unstable on silica gel.[2][12] | 50-80% |
Experimental Protocols
Protocol 1: General Purification of a Solid Dithiocarbamate by Washing
This protocol is suitable for the initial purification of a dithiocarbamate salt that has precipitated from a reaction mixture.[4][13]
-
Filtration: Isolate the crude solid product from the reaction mixture by suction filtration.
-
Washing: Wash the solid on the filter paper with cold diethyl ether or cold ethanol to remove unreacted amines, carbon disulfide, and other organic byproducts.[4][13]
-
Drying: Dry the washed solid in a desiccator, preferably under vacuum, to remove residual solvent. For air- or moisture-sensitive dithiocarbamates, store the dried product in a refrigerator.[4]
Protocol 2: Recrystallization of a Dithiocarbamate Product
This protocol provides a general procedure for the recrystallization of a solid dithiocarbamate.[10]
-
Solvent Selection: Choose a solvent in which the dithiocarbamate is sparingly soluble at room temperature but highly soluble when heated. Ethanol is often a suitable choice.[10]
-
Dissolution: Place the crude dithiocarbamate in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by suction filtration, wash them with a small amount of cold solvent, and dry them in a desiccator.
Protocol 3: Liquid-Liquid Extraction for Dithiocarbamate Purification
This protocol is useful for extracting a dithiocarbamate from an aqueous solution into an organic solvent.[14]
-
Solvent Choice: Select an organic solvent that is immiscible with water and in which the dithiocarbamate has good solubility. Ethyl acetate is a common choice.[14]
-
pH Adjustment: Ensure the aqueous layer is alkaline (pH > 10) to maintain the stability of the dithiocarbamate.
-
Extraction: Combine the aqueous solution containing the dithiocarbamate with the organic solvent in a separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Separation: Allow the layers to separate. Drain the lower layer and collect the organic layer containing the dithiocarbamate.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A logical workflow for the purification of dithiocarbamate products.
Caption: Troubleshooting guide for when a dithiocarbamate product "oils out".
References
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. tandfonline.com [tandfonline.com]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. uokerbala.edu.iq [uokerbala.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Liquid-liquid extractions with metal diethyldithiocarbamates as reagents [inis.iaea.org]
- 12. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Addressing interference in the spectroscopic analysis of morpholine compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interference during the spectroscopic analysis of morpholine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the spectroscopic analysis of morpholine compounds?
Interference can arise from various sources depending on the analytical technique and sample matrix. Common sources include:
-
Matrix Effects: Components in the sample matrix (e.g., proteins, lipids, salts in biological samples) can suppress or enhance the analyte signal, particularly in mass spectrometry.[1][2][3][4][5]
-
Co-eluting Compounds: In chromatographic methods (GC-MS, LC-MS), other compounds with similar retention times can overlap with the morpholine peak, leading to inaccurate quantification.
-
Solvent and Reagent Contamination: Impurities in solvents or derivatizing agents can introduce extraneous peaks or react with the analyte.
-
Degradation Products: Morpholine can degrade under certain conditions, and its degradation products may interfere with the analysis. For instance, microbial degradation can produce intermediates like 2-(2-aminoethoxy)acetate and glycolate.[6][7][8]
-
Spectral Overlap: In NMR spectroscopy, signals from other compounds in the sample can overlap with the characteristic morpholine signals. In UV-Vis spectroscopy, other molecules with similar chromophores can cause overlapping absorption bands.[9]
Q2: How can I improve the resolution of my morpholine signals in ¹H NMR?
Broad or poorly resolved peaks in the ¹H NMR spectrum of morpholine compounds can be a common issue. Here are some troubleshooting steps:
-
Optimize Shimming: Poor shimming is a frequent cause of peak broadening for all signals in the spectrum.[10]
-
Adjust Sample Concentration: A sample that is too concentrated can lead to peak broadening. Diluting the sample may improve resolution.[10]
-
Change Deuterated Solvent: The choice of solvent can significantly impact chemical shifts and peak resolution. Trying a different solvent (e.g., benzene-d6 instead of chloroform-d6) can help separate overlapping peaks.[10] For issues related to hydrogen bonding and self-aggregation, using a solvent that can break these bonds, like methanol-d4 or DMSO-d6, can be effective.[11]
-
Increase Temperature: For issues like the presence of rotamers, acquiring the spectrum at a higher temperature can increase the rate of bond rotation and result in sharper, averaged signals.[10]
-
Use a Gaussian Window Function: In processing, applying a Gaussian window function can enhance resolution, although it may come at the expense of the signal-to-noise ratio.[12]
Q3: Why am I seeing poor recovery of morpholine in my GC-MS/LC-MS analysis?
Low recovery rates can be attributed to several factors during sample preparation and analysis:
-
Inefficient Extraction: The extraction method may not be suitable for the sample matrix. For matrices with high lipid content, such as fruit peels, a defatting step is crucial.[13]
-
Incomplete Derivatization: If a derivatization step is used, the reaction conditions (pH, temperature, reagent concentration) must be optimized to ensure complete conversion of morpholine to its derivative. For example, the derivatization of morpholine to N-nitrosomorpholine is pH-dependent, with optimal results often achieved under acidic conditions (e.g., pH 1.5).[13][14]
-
Analyte Volatility: If the derivatized morpholine is volatile, it can be lost during solvent evaporation steps. Careful control of temperature and nitrogen flow is necessary.[14]
-
Matrix Effects: Ion suppression in the mass spectrometer source is a common cause of low signal and apparent low recovery.[1][2][3]
Q4: What are the typical quantitative parameters for morpholine analysis by GC-MS and LC-MS/MS?
The following tables summarize typical recovery rates, limits of detection (LOD), and limits of quantification (LOQ) from various studies.
Quantitative Data Summary
Table 1: Recovery Rates for Morpholine Analysis
| Analytical Method | Sample Matrix | Fortification Level | Recovery Rate (%) | Reference |
| GC-MS | Apple Juice & Ibuprofen | 50, 200, 400 µg·L⁻¹ | 94.3 - 109.0 | [14] |
| GC-MS | Apple & Orange Peels/Pulp | 10 - 400 µg/kg | 88.6 - 107.2 | [15] |
| LC-MS/MS | Apple, Orange, Lemon, Grapefruit | 0.01, 0.04, 0.2 µg/g | 84 - 120 | [16] |
| GC-MS/MS | Various Foods | Not specified | 85.4 - 108.9 | [15] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Morpholine Analysis
| Analytical Method | Sample Matrix | LOD | LOQ | Reference |
| GC-MS | Apple Juice & Ibuprofen | 7.3 µg·L⁻¹ | 24.4 µg·L⁻¹ | [14] |
| GC-MS | Apple & Orange Peels/Pulp | 1.3 - 3.3 µg/kg (MDL) | Not specified | [15] |
| LC-MS/MS | Apple, Orange, Lemon, Grapefruit | 0.0010 - 0.0040 µg/g (MDL) | 0.01 µg/g | [16] |
| GC-MS/MS | Various Foods | Not specified | 10.0 µg/kg | [15] |
MDL: Method Detection Limit
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Morpholine Peak | Incomplete derivatization. | Optimize derivatization conditions (pH, temperature, time).[14] |
| Ion suppression from matrix. | Improve sample cleanup, use matrix-matched standards, or an isotopically labeled internal standard.[1][2] | |
| Inefficient extraction. | For high-lipid matrices, include a defatting step.[13] | |
| Broad or Tailing Peak | Active sites in the GC inlet or column. | Use a deactivated inlet liner and column. |
| High injection port temperature causing degradation. | Optimize the injector temperature. | |
| Extraneous Peaks | Contaminated solvents or reagents. | Run a blank analysis of solvents and reagents. |
| Matrix interference. | Improve sample cleanup procedures (e.g., solid-phase extraction). |
¹H NMR Spectroscopy Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Morpholine Signals | Poor shimming. | Re-shim the spectrometer.[10] |
| Sample is too concentrated. | Dilute the sample.[10] | |
| Chemical exchange (e.g., with acidic protons). | Add a drop of D₂O to exchange labile protons; use a solvent that minimizes hydrogen bonding.[10][11] | |
| Overlapping Peaks | Insufficient magnetic field strength. | Use a higher field NMR spectrometer if available. |
| Inappropriate solvent choice. | Re-run the sample in a different deuterated solvent (e.g., benzene-d6, acetone-d6).[10] | |
| Incorrect Integrals | Incomplete relaxation of protons. | Increase the relaxation delay (d1) in the acquisition parameters. |
| Overlapping peaks with residual solvent or impurities. | Use a different solvent; ensure sample purity. |
Experimental Protocols
Protocol 1: Derivatization of Morpholine for GC-MS Analysis
This protocol is based on the derivatization of morpholine to N-nitrosomorpholine.[14][17]
Materials:
-
Sample extract containing morpholine
-
0.05 M Hydrochloric acid (HCl)
-
Saturated sodium nitrite (NaNO₂) solution
-
Dichloromethane (CH₂Cl₂)
-
Vortex mixer
-
Heating block
-
Centrifuge
Procedure:
-
To 2.0 mL of the pretreated sample extract in a glass test tube, add 200 µL of 0.05 M HCl.
-
Add 200 µL of saturated NaNO₂ solution.
-
Vortex the mixture thoroughly.
-
Heat the mixture at 40°C for 5 minutes on a heating block.
-
After cooling to room temperature, add 0.5 mL of dichloromethane.
-
Vortex the mixture for 1 minute to extract the N-nitrosomorpholine derivative.
-
Allow the layers to separate for 10 minutes.
-
Carefully transfer the organic (bottom) layer to a clean vial for GC-MS analysis.
Visualizations
Experimental Workflow for GC-MS Analysis of Morpholine
Caption: Workflow for the GC-MS analysis of morpholine, including sample preparation, derivatization, and analysis steps.
Troubleshooting Logic for ¹H NMR Peak Broadening
References
- 1. arborassays.com [arborassays.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. organic chemistry - Multiplet shape in proton NMR of morpholines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microbial Degradation of Morpholine in Industrial Effluent
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial degradation of morpholine in industrial effluent.
Troubleshooting Guides
This section addresses common issues encountered during morpholine biodegradation experiments.
| Problem | Potential Cause | Recommended Solution |
| No microbial growth or morpholine degradation observed. | Inappropriate microbial consortium. | Use a microbial culture known to degrade morpholine, such as Mycobacterium or Pseudomonas species.[1] Consider enrichment cultures from activated sludge or contaminated soil to isolate effective strains.[2] |
| Non-optimal environmental conditions. | Ensure the pH of the medium is between 6.5 and 7.0 and the temperature is around 30-37°C, as these are favorable conditions for many morpholine-degrading bacteria.[3] | |
| Presence of inhibitory substances in the effluent. | Pre-treat the effluent to remove or reduce the concentration of potentially toxic co-contaminants. | |
| Microbial growth starts but then stops, and morpholine degradation is incomplete. | Accumulation of ammonia leading to a rapid increase in pH. | Monitor the pH of the culture medium regularly. If the pH rises significantly, consider pH control using buffers or automated pH controllers. Immobilization of bacterial cells can also mitigate the effects of ammonia accumulation.[4] |
| Morpholine concentration is too high. | High concentrations of morpholine can be inhibitory to microbial growth.[5] Determine the optimal morpholine concentration for your specific microbial culture through dose-response experiments. | |
| Inconsistent or non-reproducible results in degradation assays. | Inoculum variability. | Standardize the inoculum preparation by using a consistent cell density (e.g., measured by optical density at 600 nm) and growth phase. |
| Fluctuations in experimental conditions. | Ensure consistent temperature, pH, and aeration rates across all experimental setups. | |
| Difficulty in quantifying morpholine and its degradation products. | High water solubility of morpholine. | Due to its high water solubility, direct extraction of morpholine can be challenging.[1] |
| Lack of a suitable analytical method. | Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for accurate quantification.[6][7] Derivatization of morpholine may be necessary for GC-MS analysis.[8] |
Frequently Asked Questions (FAQs)
???+ question "Which microorganisms are known to degrade morpholine?"
???+ question "What are the primary metabolic pathways for morpholine degradation?"
???+ question "What are the optimal conditions for morpholine biodegradation?"
???+ question "How can I measure the concentration of morpholine in my samples?"
???+ question "What are the common intermediates and end-products of morpholine degradation?"
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the microbial degradation of morpholine.
Table 1: Morpholine Degradation Rates by Mycobacterium Species
| Microbial Strain | Initial Morpholine Concentration (mM) | Degradation Rate (mM/h) | Reference |
| Mycobacterium aurum MO1 | 10 | 0.85 | [9] |
| Mycobacterium sp. strain RP1 | 10 | 0.8 | [2] |
Table 2: Molar Conversion of Morpholine to Ammonia
| Microbial Strain | Molar Ratio (Morpholine:Ammonia) | Reference |
| Mycobacterium sp. | 1:0.89 | [5] |
| Halobacillus blutaparonensis | 1:0.014 | [10] |
Experimental Protocols
Protocol 1: Enrichment and Isolation of Morpholine-Degrading Bacteria
Objective: To isolate bacteria capable of degrading morpholine from an industrial effluent sample.
Materials:
-
Industrial effluent sample
-
Mineral Salts Medium (MSM) with the following composition (per liter of distilled water):
-
K2HPO4: 1.5 g
-
KH2PO4: 0.5 g
-
(NH4)2SO4: 1.0 g (omit if morpholine is the sole nitrogen source)
-
MgSO4·7H2O: 0.2 g
-
FeSO4·7H2O: 0.01 g
-
CaCl2·2H2O: 0.02 g
-
-
Morpholine (as the sole carbon and nitrogen source, start with 100 mg/L)
-
Nutrient Agar plates
-
Sterile flasks, pipettes, and other standard microbiology lab equipment
-
Incubator shaker
Procedure:
-
Enrichment:
-
Add 100 mL of the industrial effluent sample to a 250 mL flask containing 100 mL of sterile MSM with morpholine as the sole carbon and nitrogen source.
-
Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-10 days.
-
After incubation, transfer 10 mL of the enrichment culture to a fresh flask of MSM with morpholine and incubate under the same conditions. Repeat this transfer at least three times to enrich for morpholine-degrading microorganisms.
-
-
Isolation:
-
After the final enrichment step, perform serial dilutions of the culture in sterile saline.
-
Plate the dilutions onto MSM agar plates containing morpholine as the sole carbon and nitrogen source.
-
Incubate the plates at 30°C for 5-7 days, or until colonies appear.
-
Pick individual colonies and streak them onto fresh MSM-morpholine agar plates to obtain pure cultures.
-
-
Confirmation:
-
Inoculate the pure isolates into liquid MSM containing morpholine.
-
Monitor for growth (e.g., by measuring optical density at 600 nm) and the disappearance of morpholine over time using an appropriate analytical method (e.g., HPLC or GC-MS).
-
Protocol 2: Morpholine Biodegradation Assay
Objective: To determine the rate of morpholine degradation by a pure or mixed microbial culture.
Materials:
-
Pure or enriched microbial culture
-
Mineral Salts Medium (MSM)
-
Morpholine stock solution
-
Sterile flasks or vials
-
Incubator shaker
-
Analytical equipment for morpholine quantification (HPLC or GC-MS)
Procedure:
-
Inoculum Preparation:
-
Grow the microbial culture in a suitable medium (e.g., nutrient broth or MSM with a readily available carbon source) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with sterile MSM to remove any residual carbon source.
-
Resuspend the cells in MSM to a desired optical density (e.g., OD600 of 1.0).
-
-
Biodegradation Assay:
-
Set up triplicate flasks for each experimental condition. Each flask should contain a defined volume of MSM.
-
Spike the flasks with morpholine from the stock solution to the desired final concentration.
-
Inoculate the flasks with the prepared cell suspension. Include a non-inoculated control to account for any abiotic degradation.
-
Incubate the flasks at the desired temperature and shaking speed.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw a small aliquot from each flask under sterile conditions.
-
Centrifuge the samples to remove bacterial cells.
-
Analyze the supernatant for the remaining morpholine concentration using a validated analytical method.
-
-
Data Analysis:
-
Plot the concentration of morpholine versus time.
-
Calculate the degradation rate from the linear portion of the curve.
-
Protocol 3: GC-MS Analysis of Morpholine (with Derivatization)
Objective: To quantify morpholine in aqueous samples using GC-MS after derivatization.
Materials:
-
Aqueous sample containing morpholine
-
Sodium nitrite
-
Hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable column (e.g., DB-1701)[11]
Procedure:
-
Derivatization:
-
Extraction:
-
Extract the N-nitrosomorpholine from the aqueous phase using dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject a small volume of the extract into the GC-MS system.
-
Use a temperature program to separate the components of the sample.
-
Detect and quantify N-nitrosomorpholine using the mass spectrometer in selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
-
Quantification:
-
Prepare a calibration curve using standards of N-nitrosomorpholine.
-
Calculate the concentration of morpholine in the original sample based on the concentration of its derivative and the efficiency of the derivatization and extraction steps.
-
Visualizations
Caption: Experimental workflow for studying microbial degradation of morpholine.
Caption: Microbial degradation pathways of morpholine.
References
- 1. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 2. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of morpholine by Mycobacterium aurum MO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. Morpholine Degradation Pathway of Mycobacterium aurum MO1: Direct Evidence of Intermediates by In Situ 1H Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. real.mtak.hu [real.mtak.hu]
- 11. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of Metal Dithiocarbamate Complexes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the thermal stability of metal dithiocarbamate complexes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in experimental design and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of metal dithiocarbamate complexes?
A1: The thermal stability of metal dithiocarbamate complexes is primarily influenced by two main factors: the nature of the metal ion and the electronic and steric properties of the substituents on the dithiocarbamate ligand. Generally, the thermal stability of dithiocarbamate complexes is dependent on the nature of the cation; the smaller the cation, the more stable the molecule.[1] The choice of substituents on the nitrogen atom of the dithiocarbamate ligand also allows for the tuning of the thermal properties of the resulting metal complex.[2]
Q2: How does the metal ion affect the thermal stability of the complex?
A2: The metal ion plays a crucial role in determining the overall thermal stability of the complex. The stability is often correlated with the ionic radius and the strength of the metal-sulfur bond. For instance, in one study, the thermal stability of diethyl dithiocarbamate complexes was found to follow the order Ni(II) > Cu(II), with the nickel complex decomposing at a higher temperature range.
Q3: What is the general thermal decomposition pathway for metal dithiocarbamate complexes?
A3: The thermal decomposition of metal dithiocarbamate complexes typically proceeds in one or more stages. In an inert atmosphere, the initial decomposition often leads to the formation of metal sulfides.[3][4] If the decomposition is carried out in an oxidizing atmosphere (like air), the metal sulfide can be further oxidized to metal sulfates and finally to metal oxides at higher temperatures.[3][5] For example, the decomposition of copper(II) dithiocarbamate in air shows the initial formation of copper sulfide (CuS), which is then converted to copper sulfate (CuSO₄) and finally to copper oxide (CuO).[5]
Q4: Which analytical techniques are most suitable for studying the thermal stability of these complexes?
A4: The most common and effective techniques for evaluating the thermal stability of metal dithiocarbamate complexes are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) or differential thermal analysis (DTA).[6] TGA provides quantitative information about the weight loss of the sample as a function of temperature, indicating the decomposition temperatures and the nature of the residual product. DSC/DTA provides information about the thermal events, such as melting points, phase transitions, and exothermic or endothermic decomposition processes.[3]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and thermal analysis of metal dithiocarbamate complexes aimed at enhancing thermal stability.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Synthesized Complex | - Incomplete reaction. - Loss of product during washing/filtration. - Instability of the dithiocarbamate salt. | - Ensure the reaction of the amine with carbon disulfide is carried out at a low temperature (ice bath) to prevent the decomposition of the dithiocarbamic acid intermediate. - Use a minimal amount of cold solvent for washing the precipitate to avoid dissolution. - For air- and temperature-sensitive dithiocarbamates, such as those derived from ammonia, store the intermediate salt in a refrigerator.[6] |
| Impure Product (Presence of Starting Materials or Side Products) | - Incorrect stoichiometry of reactants. - Reaction temperature too high, leading to decomposition. - Inadequate washing of the final product. | - Carefully control the molar ratios of the amine, carbon disulfide, and the metal salt. A slight excess of the ligand is sometimes used to ensure complete complexation. - Maintain a low temperature during the formation of the dithiocarbamate ligand. - Wash the precipitated complex thoroughly with water and then with a suitable organic solvent like ethanol or methanol to remove unreacted starting materials and byproducts. |
| Inconsistent TGA/DSC Results | - Inhomogeneous sample. - Incorrect heating rate or atmosphere. - Sample reacting with the sample pan. | - Ensure the sample is finely ground and homogeneous before analysis. - Use a consistent and appropriate heating rate (e.g., 10 °C/min) and a controlled atmosphere (e.g., nitrogen for inert decomposition, air for oxidative decomposition).[7] - Use an inert sample pan, such as alumina or platinum, to prevent reactions between the sample and the pan at high temperatures. |
| Lower than Expected Thermal Stability | - Presence of impurities or solvent residues. - Inappropriate choice of substituents on the dithiocarbamate ligand. - Incorrect metal-to-ligand ratio in the complex. | - Ensure the complex is thoroughly dried under vacuum to remove any residual solvent, which can lower the decomposition temperature. - Consider introducing bulkier or electron-donating substituents on the nitrogen atom of the dithiocarbamate ligand, as these can enhance thermal stability. - Confirm the stoichiometry of the complex through elemental analysis to ensure the desired coordination has been achieved. |
Enhancing Thermal Stability: Strategies and Mechanisms
The thermal stability of metal dithiocarbamate complexes can be systematically enhanced by modifying the structure of the dithiocarbamate ligand. The two primary strategies involve tuning the steric and electronic properties of the N-substituents.
Steric Effects
Increasing the steric bulk of the substituents on the nitrogen atom can physically hinder the decomposition pathways of the complex, thereby increasing its thermal stability. Bulky groups can prevent the close approach of molecules, which is often required for intermolecular decomposition mechanisms.
Electronic Effects
The electronic nature of the substituents on the nitrogen atom influences the electron density distribution within the dithiocarbamate ligand, which in turn affects the strength of the metal-sulfur bonds.
-
Electron-donating groups (EDGs) increase the electron density on the sulfur atoms, leading to stronger coordination with the metal center. This enhanced bond strength generally results in higher thermal stability.
-
Electron-withdrawing groups (EWGs) decrease the electron density on the sulfur atoms, potentially weakening the metal-sulfur bond and leading to lower thermal stability.
Quantitative Data on Thermal Stability
The following tables summarize the thermal decomposition data for various metal dithiocarbamate complexes, illustrating the effects of different metals and N-substituents on their thermal stability.
Table 1: Thermal Decomposition Data for various Metal Dithiocarbamate Complexes
| Complex | Decomposition Temperature Range (°C) | Final Residue | Reference |
| [Cu(S₂CN(C₂H₅)₂)₂] | 250-350 | CuS (in N₂) | [3] |
| [Ni(S₂CN(C₂H₅)₂)₂] | 290-390 | NiS (in N₂) | [3] |
| [Co(S₂CN(C₂H₅)(CH₂CH₂OH))₂] | 175-485 | Co | [5] |
| [Ni(S₂CN(C₂H₅)(CH₂CH₂OH))₂] | 150-470 | NiO | [5] |
| [Cu(S₂CN(C₂H₅)(CH₂CH₂OH))₂] | 140-340 | CuO | [5] |
| [Zn(S₂CN(C₂H₅)(CH₂CH₂OH))₂] | 150-140 (two stages) | ZnO | [5] |
| [Cd(S₂CN(C₂H₅)(CH₂CH₂OH))₂] | 145-140 (two stages) | CdO | [5] |
Table 2: Comparative Thermal Analysis of Zn(II), Cd(II), and Hg(II) N-Alkyl-N-Phenyl Dithiocarbamate Complexes
| Complex | Melting Point (°C) | Decomposition Onset (°C) | Final Residue | Reference |
| [Zn(S₂CN(C₂H₅)(C₆H₅))₂] | 195 | 250 | ZnO | [3] |
| [Zn(S₂CN(C₄H₉)(C₆H₅))₂] | 120 | 240 | ZnO | [3] |
| [Cd(S₂CN(C₂H₅)(C₆H₅))₂] | 180 | 230 | CdO | [3] |
| [Cd(S₂CN(C₄H₉)(C₆H₅))₂] | 110 | 220 | CdO | [3] |
| [Hg(S₂CN(C₂H₅)(C₆H₅))₂] | 150 | 210 | Volatile | [3] |
| [Hg(S₂CN(C₄H₉)(C₆H₅))₂] | 100 | 200 | Volatile | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and thermal analysis of metal dithiocarbamate complexes.
Protocol 1: General Synthesis of Sodium N,N-dialkyldithiocarbamate
Materials:
-
Secondary amine (e.g., diethylamine)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Absolute ethanol
Procedure:
-
Dissolve 0.05 mol of the secondary amine in 30 mL of absolute ethanol in a beaker placed in an ice bath.
-
To this cold solution, add 5 mL of a 10N sodium hydroxide solution.
-
Slowly add 0.05 mol of carbon disulfide dropwise with constant stirring.
-
Continue stirring the mixture mechanically for about 30 minutes.
-
The sodium salt of the dithiocarbamate will precipitate out.
-
Filter the precipitate, wash it with a small amount of cold ethanol, and dry it in a desiccator over calcium chloride.[2]
Protocol 2: Synthesis of Metal(II) N,N-dialkyldithiocarbamate Complexes
Materials:
-
Sodium N,N-dialkyldithiocarbamate (from Protocol 1)
-
Metal(II) salt (e.g., CuCl₂, NiCl₂)
-
Distilled water
-
Ethanol
Procedure:
-
Prepare an aqueous solution of the metal(II) salt (0.005 mol).
-
Prepare an aqueous or ethanolic solution of the sodium N,N-dialkyldithiocarbamate (0.01 mol).
-
Add the metal salt solution dropwise to the dithiocarbamate solution with constant stirring at room temperature.
-
A colored precipitate of the metal dithiocarbamate complex will form.
-
Continue stirring the reaction mixture for 1-2 hours to ensure complete reaction.
-
Filter the precipitate, wash it thoroughly with distilled water, and then with ethanol.
-
Dry the complex in a vacuum desiccator.
Protocol 3: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Instrumentation:
Procedure:
-
Accurately weigh 5-10 mg of the dried metal dithiocarbamate complex into an alumina or platinum crucible.[7]
-
Place the crucible in the TGA/DSC instrument.
-
Set the temperature program to heat from room temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.[7]
-
Purge the furnace with a constant flow of nitrogen gas (for inert atmosphere) or air (for oxidative atmosphere) at a flow rate of 20-50 mL/min.[3][7]
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the resulting TGA and DSC curves to determine the decomposition temperatures, weight loss percentages, and thermal events.
Visualizations
The following diagrams illustrate key workflows and concepts related to enhancing the thermal stability of metal dithiocarbamate complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and comparative thermal degradation study of Co(II), Ni(ΙΙ) and Cu(II) complexes with Asparagine and Urea as mixed ligands [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Comparative Analysis of Linear and Macrocyclic Dithiocarbamate Architectures in Biological and Environmental Applications
For researchers, scientists, and drug development professionals, understanding the influence of molecular architecture on functionality is paramount. This guide provides a detailed comparison of linear versus macrocyclic dithiocarbamate compounds, leveraging experimental data to highlight their differential performance in protein binding and heavy metal remediation.
Dithiocarbamates (DTCs) are a versatile class of organosulfur compounds known for their strong metal-chelating properties and diverse biological activities.[1][2][3] Their applications span from agriculture and materials science to medicine, where they have been investigated as antifungal, antibacterial, and anticancer agents.[2][4][5] The molecular topology, whether linear or macrocyclic, can significantly impact the physicochemical properties and, consequently, the efficacy of these compounds in various applications.[6][7] A direct comparative study on linear and macrocyclic dithiocarbamates with identical functional groups reveals that the molecular architecture plays a pivotal role in their performance.[6][8]
Performance in Heavy Metal Removal
In the critical application of removing toxic heavy metal ions from water, the structural flexibility of the dithiocarbamate architecture appears to be a deciding factor. Experimental data demonstrates that the linear dithiocarbamate analogue consistently outperforms its macrocyclic counterpart in the precipitation-based removal of a range of heavy metals.[6][8]
The higher efficiency of the linear compound is attributed to its greater conformational flexibility, which allows for more effective interaction and chelation with the metal ions.[7] The linear molecule possesses 18 rotatable bonds compared to just one in the macrocyclic structure, granting it the adaptability needed to form stable complexes with various metal ions and precipitate them out of solution.[7]
Table 1: Comparative Efficiency of Heavy Metal Removal [6][8]
| Heavy Metal Ion | Linear Dithiocarbamate (% Removal) | Macrocyclic Dithiocarbamate (% Removal) |
| Hg²⁺ | 99% | 92% |
| Cu²⁺ | 98% | 85% |
| Cd²⁺ | 95% | 80% |
| Pb²⁺ | 97% | 88% |
| Zn²⁺ | 92% | 75% |
| Ni²⁺ | 90% | 70% |
Efficacy in Protein Interaction
Conversely, when evaluating interactions with biologically relevant proteins, the macrocyclic architecture demonstrates superior performance.[6][7] The pre-organized and more rigid structure of the macrocycle is believed to result in a lower entropic penalty upon binding to proteins, leading to stronger interactions.[7] This enhanced binding affinity is crucial for applications in drug development and biological sensing.
Fluorescence quenching studies were conducted to determine the binding constants of both architectures with several important proteins. The results consistently showed higher binding constants for the macrocyclic compound.[8]
Table 2: Binding Constants (K_sv) with Various Proteins [8]
| Protein | Linear Dithiocarbamate (K_sv, M⁻¹) | Macrocyclic Dithiocarbamate (K_sv, M⁻¹) |
| Bovine Serum Albumin (BSA) | 2.1 x 10⁴ | 3.5 x 10⁴ |
| Human Serum Albumin (HSA) | 1.8 x 10⁴ | 3.1 x 10⁴ |
| Haemoglobin | 1.5 x 10⁴ | 2.8 x 10⁴ |
| Lysozyme | 1.2 x 10⁴ | 2.5 x 10⁴ |
| Proteinase | 1.0 x 10⁴ | 2.2 x 10⁴ |
| Ribonuclease | 0.8 x 10⁴ | 1.9 x 10⁴ |
| Trypsin | 0.6 x 10⁴ | 1.5 x 10⁴ |
Experimental Protocols
The synthesis of both the linear and macrocyclic dithiocarbamate compounds involves a straightforward two-step process.[7]
Synthesis of Linear and Macrocyclic Precursors
The initial step involves the synthesis of the amine precursors for both architectures. For the linear compound, this is a simple diamine. For the macrocyclic compound, a cyclic diamine is synthesized.
Dithiocarbamate Functionalization
The dithiocarbamate functionality is introduced by reacting the respective amine precursors with carbon disulfide in the presence of a base.[1][9] This reaction is typically fast and exothermic, resulting in high yields of the desired dithiocarbamate salts.[1]
Caption: General synthesis of dithiocarbamate salts.
Heavy Metal Removal Assay
The heavy metal removal efficiency was determined by adding a solution of the dithiocarbamate compound to a solution containing a known concentration of the target heavy metal ion. The resulting precipitate was removed by centrifugation, and the concentration of the remaining metal ion in the supernatant was measured using atomic absorption spectroscopy.[6][8]
References
- 1. metal-dithiocarbamate-complexes-chemistry-and-biological-activity - Ask this paper | Bohrium [bohrium.com]
- 2. ijsr.net [ijsr.net]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity [mdpi.com]
- 5. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dithiocarbamate-based linear versus macrocyclic architecture: comparative studies and applications in protein interaction and heavy metal removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Dithiocarbamate-based linear versus macrocyclic architecture: comparative studies and applications in protein interaction and heavy metal removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Dithiocarbamate-based linear versus macrocyclic architecture: comparative studies and applications in protein interaction and heavy metal removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of morpholine residues is critical for ensuring the safety and quality of pharmaceutical products. Morpholine, a versatile organic compound used as a solvent, emulsifier, and corrosion inhibitor, can be present as a residual impurity in active pharmaceutical ingredients (APIs) and drug products. This guide provides a comparative overview of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for morpholine residue analysis, offering insights into their performance, supported by experimental data.
Comparison of Analytical Methods
The primary challenge in analyzing morpholine is its high polarity and low molecular weight, which makes it difficult to retain on traditional reversed-phase chromatography columns. Consequently, several alternative approaches have been developed and validated. The following table summarizes the key performance parameters of different analytical techniques.
| Method | Sample Matrix | Sample Preparation | LOQ | LOD | Recovery (%) | Linearity (R²) |
| HILIC-LC-MS/MS | Fruits (Apples, Citrus) | Acidified Methanol Extraction | 0.01 µg/g | 0.001-0.004 µg/g | 84-120 | >0.99 |
| HILIC-UPLC-MS/MS | Fruits (Apples) | 1% Acetic Acid in Methanol Extraction | 5 µg/kg | 2 µg/kg | 83-108 | 0.9998 |
| UHPLC-HRMS | Fruits (Citrus, Apples) | Dispersive Micro-Solid-Phase Extraction | 5 µg/kg | 2 µg/kg | 78.4-102.7 | >0.999 |
| GC-MS (with derivatization) | Apple Juice, Ibuprofen | Derivatization with Sodium Nitrite, Liquid-Liquid Extraction | 24.4 µg/L | 7.3 µg/L | 94.3-109.0 | >0.999 |
| HPLC (with derivatization) | Cobicistat (API) | Derivatization with 1-Naphthyl isothiocyanate | 0.3001 µg/mL | 0.1000 µg/mL | 97.9-100.4 | 0.9995 |
| Ion Chromatography | Linezolid (API) | Simple Dilution | - | 0.7 µg/L | - | >0.999 |
Key Takeaways:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is a widely used and sensitive technique for morpholine analysis, particularly in complex matrices like fruits.[1][2] It offers excellent retention for polar compounds like morpholine without the need for derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for morpholine analysis; however, it typically requires a derivatization step to improve the volatility and chromatographic behavior of morpholine.[3][4] A common derivatization agent is sodium nitrite, which converts morpholine to the more volatile N-nitrosomorpholine.[3]
-
High-Performance Liquid Chromatography (HPLC) with UV detection is generally not suitable for morpholine analysis due to its lack of a suitable chromophore.[5] However, derivatization with a UV-active agent like 1-Naphthyl isothiocyanate can enable its quantification in pharmaceutical ingredients.[6]
-
Ion Chromatography with suppressed conductivity detection offers a sensitive and selective alternative for determining morpholine in drug substances like Linezolid without the need for derivatization.[5]
-
Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) provides high sensitivity and specificity, making it a powerful tool for morpholine residue analysis.[7]
Experimental Workflows and Logical Relationships
A generalized workflow for the LC-MS analysis of morpholine residues involves several key stages, from sample preparation to data analysis. The specific details of each step can vary depending on the chosen method and the sample matrix.
Caption: General workflow for LC-MS analysis of morpholine residues.
Detailed Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
Method 1: HILIC-LC-MS/MS for Morpholine in Fruit Commodities[1]
-
Sample Preparation:
-
Homogenize the sample (e.g., apple, orange).
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acidified methanol (1% formic acid in methanol).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Waters Xevo TQ-S
-
Ionization: Electrospray Ionization Positive (ESI+)
-
MRM Transitions: Precursor ion m/z 88.1 → Product ions m/z 70.1 and m/z 56.1
-
Method 2: GC-MS with Derivatization for Morpholine in Ibuprofen[3]
-
Sample Preparation and Derivatization:
-
Dissolve the ibuprofen sample in water.
-
Add a specific amount of morpholine stock solution for spiking, if necessary.
-
Add 1 M hydrochloric acid to acidify the solution.
-
Add saturated sodium nitrite solution to initiate the derivatization to N-nitrosomorpholine.
-
Incubate the mixture at a specific temperature for a set time.
-
Neutralize the reaction with sodium hydroxide.
-
Perform liquid-liquid extraction with dichloromethane.
-
Collect the organic layer and concentrate it under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890A
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 200°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
MS System: Agilent 5975C
-
Ionization: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of N-nitrosomorpholine.
-
Method 3: HPLC with Derivatization for Morpholine in Cobicistat[6]
-
Sample Preparation and Derivatization:
-
Dissolve the Cobicistat API in a suitable solvent.
-
Add a solution of 1-Naphthyl isothiocyanate in acetonitrile to the sample solution.
-
Allow the reaction to proceed to form the stable morpholine derivative.
-
Dilute the reaction mixture to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions:
-
HPLC System: Not specified in the abstract.
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Detection: UV detector (wavelength not specified in the abstract).
-
Logical Relationships in Method Selection
The choice of an appropriate analytical method for morpholine residue analysis depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
Caption: Factors influencing the selection of an analytical method.
References
- 1. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Infrared Spectral Analysis of Transition Metal Dithiocarbamates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the infrared (IR) spectral characteristics of transition metal dithiocarbamates. This analysis is supported by experimental data to aid in the structural elucidation and characterization of these versatile complexes.
Dithiocarbamates are organosulfur compounds that form stable complexes with a wide range of transition metals, exhibiting diverse applications in fields such as medicine, agriculture, and materials science.[1] Infrared spectroscopy is a powerful and accessible analytical technique for characterizing these complexes, providing valuable insights into their coordination chemistry and electronic structure. The vibrational frequencies of key functional groups within the dithiocarbamate ligand, namely the C-N, C-S, and M-S bonds, are particularly sensitive to the nature of the central metal ion.
Comparative Analysis of Key IR Vibrational Frequencies
The IR spectra of transition metal dithiocarbamate complexes are typically analyzed in three main regions corresponding to the stretching vibrations of the thioureide bond (ν(C-N)), the C-S bond (ν(C-S)), and the metal-sulfur bond (ν(M-S)).[2] The position of these bands provides diagnostic information about the coordination mode of the dithiocarbamate ligand and the electronic properties of the metal center.
The "thioureide" band, appearing in the 1450-1550 cm⁻¹ range, is attributed to the C-N stretching vibration.[2] The frequency of this band is influenced by the degree of double bond character in the C-N bond. A higher frequency indicates a greater contribution from the resonance structure where a double bond exists between the carbon and nitrogen atoms. This, in turn, is affected by the electron-donating ability of the substituents on the nitrogen atom and the nature of the metal ion.
The ν(C-S) stretching frequency, typically observed in the 950-1050 cm⁻¹ region, provides information about the coordination of the sulfur atoms to the metal.[3] A single sharp band in this region is indicative of a bidentate coordination mode, where both sulfur atoms are coordinated to the metal center.
The ν(M-S) stretching vibration, found in the far-IR region (around 300-470 cm⁻¹), is a direct probe of the metal-ligand bond strength.[2] The frequency of this vibration is dependent on the mass of the metal ion and the strength of the M-S bond.
The following table summarizes the characteristic IR absorption frequencies for a selection of transition metal diisobutyldithiocarbamate complexes.
| Complex | ν(C-N) (cm⁻¹) | ν(C-S) (cm⁻¹) | ν(M-S) (cm⁻¹) |
| Cr(III)-diisobutyldithiocarbamate | 1520 | 980 | - |
| Mn(II)-diisobutyldithiocarbamate | 1470 | 987 | - |
| Fe(III)-diisobutyldithiocarbamate | 1480 | 985 | - |
| Co(II)-diisobutyldithiocarbamate | 1490 | 985 | - |
| Ni(II)-diisobutyldithiocarbamate | 1500 | 985 | - |
| Cu(II)-diisobutyldithiocarbamate | 1510 | 987 | - |
| Zn(II)-diisobutyldithiocarbamate | 1490 | 985 | - |
Data adapted from the IR spectral data of diisobutyldithiocarbamate complexes.[4]
Experimental Protocols
A general and widely adopted method for the synthesis and IR spectral analysis of transition metal dithiocarbamates is provided below.
Synthesis of Sodium Dithiocarbamate Ligand
The sodium salt of the desired dithiocarbamate is typically prepared by reacting the corresponding secondary amine with carbon disulfide in the presence of sodium hydroxide.[5]
Materials:
-
Secondary amine (e.g., diisobutylamine)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Absolute ethanol or isopropyl alcohol[5]
Procedure:
-
Dissolve the secondary amine in absolute ethanol in a flask placed in an ice bath.
-
To this cooled solution, add an equimolar amount of carbon disulfide dropwise with constant stirring.
-
Subsequently, add an equimolar amount of a concentrated aqueous solution of sodium hydroxide dropwise while continuing to stir.
-
The reaction mixture is typically stirred for about 30 minutes to an hour, during which the sodium salt of the dithiocarbamate precipitates.[5]
-
The resulting solid is then filtered, washed with a cold solvent like ether, and dried.
Synthesis of Transition Metal Dithiocarbamate Complexes
The metal complexes are generally synthesized by a replacement reaction between the sodium salt of the dithiocarbamate and a suitable metal salt.[6][7]
Materials:
-
Sodium dithiocarbamate ligand
-
Solvent (e.g., water, ethanol, or DMF)[5]
Procedure:
-
Dissolve the sodium dithiocarbamate ligand in an appropriate solvent.
-
Dissolve the metal salt in a suitable solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.[5]
-
The reaction mixture is stirred for a specified period (e.g., 45 minutes) to ensure complete reaction.[5]
-
The precipitated metal dithiocarbamate complex is then collected by filtration, washed with the solvent, and dried.
Infrared (IR) Spectral Analysis
The IR spectra of the synthesized ligands and metal complexes are recorded using an FT-IR spectrophotometer.
Procedure:
-
Prepare the sample for analysis. A common method for solid samples is the KBr pellet technique or using Nujol mulls.[6][9]
-
For the KBr pellet method, a small amount of the sample is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.
-
For the Nujol mull technique, the solid sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then pressed between two salt plates (e.g., KBr or CsI).[10]
-
The prepared sample is placed in the sample holder of the FT-IR spectrophotometer.
-
The spectrum is recorded over a suitable range, typically 4000-400 cm⁻¹, and for metal-sulfur vibrations, the range is extended to the far-IR region (down to 200 cm⁻¹).[6]
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the comparative IR spectral analysis of transition metal dithiocarbamates, from synthesis to data interpretation.
Caption: Workflow for comparative IR analysis of transition metal dithiocarbamates.
References
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Coordinating behaviour of dithiocarbamate group. Synthesis and characterization of new dithiocarbamates derived from 4-amino-3,5-bis(pyridine-2-yl)-1,2, 4-triazole and its complexes with transition metals – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Synthesis and study of dithiocarbamate transition metal complexes. [wisdomlib.org]
- 8. Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pjsir.org [pjsir.org]
Comparing the efficacy of different dithiocarbamate ligands in metal sequestration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various dithiocarbamate ligands in metal sequestration. Dithiocarbamates are a class of organosulfur compounds that exhibit a strong chelating affinity for a wide range of metal ions, making them valuable tools in environmental remediation, analytical chemistry, and biomedical applications.[1][2][3] This document presents quantitative data, detailed experimental protocols, and visual representations of workflows and biological signaling pathways to aid in the selection and application of these versatile ligands.
Comparative Efficacy of Dithiocarbamate Ligands
The selection of a dithiocarbamate ligand for a specific application depends on factors such as the target metal ion, the chemical environment (e.g., pH), and the desired outcome. The following table summarizes the performance of several common dithiocarbamate ligands in sequestering various heavy metal ions.
| Dithiocarbamate Ligand | Target Metal(s) | Sequestration Efficacy/Adsorption Capacity | Key Findings & Conditions | Reference(s) |
| Diethyldithiocarbamate (DDTC) | Cu(II), Zn(II), Mn(II), Pb(II), Cd(II) | High removal efficiency (>90%) for several metals. | Generally effective, but diphenyldithiocarbamate shows better chelating ability.[1] Stability of metal complexes: Cu > Zn > Mn.[4] | [1][4] |
| Diphenyldithiocarbamate | Pb(II), Cd(II), Cu(II), Zn(II) | More efficient in metal removal than diethyldithiocarbamate. | The presence of the phenyl group enhances the metal chelating ability.[1] | [1] |
| Pyrrolidine Dithiocarbamate (PDTC) | Cu(II), Ni(II), Co(III), Fe(III), Mn(II), Cr(III) | Effective for preconcentration and analysis of various metal ions. | Forms stable complexes in slightly acidic media (pH 5).[2] | [2][5] |
| Amine-Modified Dithiocarbamates | Zn(II), Ni(II), Cu(II) | Successful removal from wastewater at low pH. Higher removal for Cu(II) compared to Zn(II) and Ni(II). | Includes tetraethylenepentamine-dithiocarbamate, triethylenetetramine-dithiocarbamate, etc.[1] | [1] |
| Dithiocarbamate-grafted Polymers | Pb(II), Cu(II), Cd(II) | >90% removal of heavy metals from wastewater within 40 minutes. | Grafting onto polymers like polyethyleneimine enhances stability and reusability.[1] | [1] |
| Dithiocarbamate Surfactant Derivative (DTC-SDS) | Mn(II), Zn(II), Pb(II) | Adsorption capacity: 191.01 mg/g (Mn), 111.7 mg/g (Zn), 79.14 mg/g (Pb). | Excellent performance under a wide pH range (1-7).[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols for the synthesis of dithiocarbamate ligands and their application in metal sequestration studies.
Synthesis of Dithiocarbamate Ligands
Dithiocarbamate ligands are generally synthesized through the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[7]
Example: Synthesis of Sodium Diethyldithiocarbamate
-
Reaction Setup: Dissolve diethylamine in a suitable solvent (e.g., ethanol) in a flask placed in an ice bath to maintain a low temperature.
-
Addition of Base: Slowly add a solution of sodium hydroxide (NaOH) to the amine solution while stirring.
-
Addition of Carbon Disulfide: Add carbon disulfide (CS₂) dropwise to the reaction mixture. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the decomposition of the dithiocarbamate product.
-
Precipitation and Isolation: Continue stirring for a specified period (e.g., 1-2 hours) to ensure complete reaction. The sodium diethyldithiocarbamate will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash it with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials, and dry it under a vacuum.
Metal Sequestration Experiments
These experiments are designed to quantify the efficiency of dithiocarbamate ligands in removing metal ions from a solution.
General Procedure:
-
Preparation of Metal Ion Solutions: Prepare stock solutions of the desired metal salts (e.g., Pb(NO₃)₂, CuSO₄) of known concentrations in deionized water.
-
Adsorption Study:
-
In a series of flasks, add a known volume of the metal ion solution.
-
Adjust the pH of the solutions to the desired value using dilute acid (e.g., HCl) or base (e.g., NaOH), as pH is a critical parameter influencing sequestration efficiency.[6]
-
Add a known amount of the dithiocarbamate ligand to each flask.
-
Agitate the flasks for a specific contact time to reach equilibrium.
-
-
Sample Analysis:
-
Separate the solid metal-dithiocarbamate complex from the solution by filtration or centrifugation.
-
Analyze the concentration of the remaining metal ions in the supernatant using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).
-
-
Calculation of Sequestration Efficacy:
-
Removal Efficiency (%): Calculate using the formula: ((C₀ - Cₑ) / C₀) * 100, where C₀ is the initial metal ion concentration and Cₑ is the equilibrium metal ion concentration.
-
Adsorption Capacity (qₑ, mg/g): Calculate using the formula: ((C₀ - Cₑ) * V) / m, where V is the volume of the solution and m is the mass of the dithiocarbamate ligand used.
-
Visualizing the Process and Mechanism
Diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz (DOT language) scripts for generating an experimental workflow diagram and a signaling pathway diagram relevant to the biological effects of dithiocarbamates.
Experimental Workflow for Metal Sequestration
This diagram illustrates the typical steps involved in evaluating the metal sequestration efficacy of a dithiocarbamate ligand.
Caption: Experimental workflow for evaluating metal sequestration by dithiocarbamate ligands.
Dithiocarbamate-Mediated Inhibition of the NF-κB Signaling Pathway
For drug development professionals, understanding the interaction of dithiocarbamates with cellular signaling pathways is crucial. Dithiocarbamates, such as Pyrrolidine Dithiocarbamate (PDTC), are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immunity, and cell survival.[1][8] This inhibition is often linked to their metal-chelating and antioxidant properties.
Caption: Inhibition of the NF-κB signaling pathway by dithiocarbamates.
This guide provides a foundational understanding of the comparative efficacy of dithiocarbamate ligands in metal sequestration. The presented data and protocols should serve as a valuable resource for researchers and professionals in designing and conducting their own investigations in this field.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Diethyldithiocarbamate-induced cytotoxicity and apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. ahajournals.org [ahajournals.org]
- 5. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine Dithiocarbamate Inhibits NF-KappaB Activation and Upregulates the Expression of Gpx1, Gpx4, Occludin, and ZO-1 in DSS-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the Antimicrobial Potential of Dithiocarbamate Anions and Metal-Based Species [mdpi.com]
- 8. Biphasic effects of dithiocarbamates on the activity of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Ligands for Heavy Metal Chelation: Beyond Morpholine-4-carbodithioic Acid
For Researchers, Scientists, and Drug Development Professionals
The effective removal of heavy metals from biological and environmental systems is a critical area of research. Morpholine-4-carbodithioic acid, a dithiocarbamate derivative, has been recognized for its potential in chelating heavy metals. However, the exploration of alternative ligands is crucial for identifying compounds with enhanced efficacy, selectivity, and safety profiles. This guide provides a comparative overview of alternative ligands to this compound, focusing on other dithiocarbamate derivatives and their performance in heavy metal chelation, supported by available experimental data.
Performance Comparison of Dithiocarbamate-Based Ligands
While direct comparative studies under identical experimental conditions are limited, this section summarizes the heavy metal removal performance of various dithiocarbamate-based ligands from published research. It is important to note that the efficiency of chelation is highly dependent on experimental parameters such as pH, initial metal concentration, temperature, and the presence of competing ions.
Table 1: Quantitative Comparison of Heavy Metal Removal by Various Dithiocarbamate Ligands
| Ligand/Adsorbent | Target Metal(s) | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Key Experimental Conditions | Reference(s) |
| Dithiocarbamate-anchored polymer/organosmectite composites | Pb(II) | 170.7 | - | pH 2.0–8.0, Initial conc. 50–750 ppm | [1] |
| Cd(II) | 82.2 | - | pH 2.0–8.0, Initial conc. 50–750 ppm | [1] | |
| Cr(III) | 71.1 | - | pH 2.0–8.0, Initial conc. 50–750 ppm | [1] | |
| Dithiocarbamate-functionalized reduced graphene oxide | Pb(II) | 243.9 | 92% | pH 6, 48h contact time | [2] |
| Cu(II) | 78.12 | 93% | pH 6, 48h contact time | [2] | |
| Copper diphenylamine metal-organic framework (MOF) | Pb | - | 99.5 | pH 6 | [3] |
| Cd | - | 99.5 | pH 6 | [3] | |
| Cr | - | 97.6 | pH 2 | [3] | |
| Diphenyldithiocarbamate | Pb, Cd, Cu, Zn | More efficient than diethyldithiocarbamate | - | - | [4] |
| Crosslinked polymer with dithiocarbamate | Pb(II), Cu(II), Cd(II) | - | >90% | Within 40 minutes | [4] |
Note on this compound: Quantitative data for the heavy metal adsorption capacity or removal efficiency of this compound under conditions comparable to the alternatives listed above were not readily available in the reviewed literature. However, studies have indicated its effectiveness in mobilizing lead in biological systems, suggesting its potential as a chelating agent.[5] Further quantitative studies are required for a direct performance comparison.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are generalized protocols for key experiments in the evaluation of heavy metal chelating agents.
Synthesis of Dithiocarbamate Ligands
General Principle: Dithiocarbamates are typically synthesized by the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.
Example Protocol (for a generic dithiocarbamate):
-
Dissolve the desired amine (e.g., morpholine) in a suitable solvent (e.g., ethanol, diethyl ether) in a flask.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of carbon disulfide to the cooled amine solution with constant stirring.
-
Add a solution of a base (e.g., sodium hydroxide or potassium hydroxide) in the same solvent dropwise to the reaction mixture.
-
Continue stirring for a specified period (e.g., 2-4 hours) at room temperature or under reflux, depending on the specific ligand.
-
The resulting precipitate (the dithiocarbamate salt) is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Determination of Heavy Metal Chelation Capacity (Adsorption Assay)
General Principle: This experiment quantifies the amount of a specific heavy metal ion that a ligand can remove from a solution at equilibrium.
Protocol:
-
Prepare stock solutions of the heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂, CuSO₄) of a known concentration in deionized water.
-
Prepare a known amount of the chelating agent (adsorbent).
-
In a series of flasks, add a fixed amount of the chelating agent to a fixed volume of the heavy metal solution with varying initial concentrations.
-
Adjust the pH of the solutions to the desired value using dilute HNO₃ or NaOH.
-
Shake the flasks at a constant temperature for a predetermined time to reach equilibrium (e.g., 24 hours).
-
Separate the solid chelating agent from the solution by centrifugation or filtration.
-
Determine the final concentration of the heavy metal in the supernatant/filtrate using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Calculate the amount of metal adsorbed per unit mass of the chelating agent (qₑ in mg/g) using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the metal ion (mg/L), V is the volume of the solution (L), and m is the mass of the chelating agent (g).
Spectroscopic Analysis of Metal-Ligand Complex Formation
General Principle: UV-Visible and FTIR spectroscopy are used to confirm the formation of a complex between the metal ion and the ligand and to elucidate the nature of the bonding.
UV-Visible Spectroscopy Protocol:
-
Prepare a solution of the ligand of known concentration in a suitable solvent.
-
Record the UV-Vis spectrum of the free ligand.
-
Prepare a solution of the metal salt of known concentration in the same solvent.
-
Mix the ligand and metal solutions in different molar ratios (e.g., 1:1, 1:2, 2:1).
-
Record the UV-Vis spectra of the resulting solutions.
-
A shift in the absorption maxima (λₘₐₓ) or the appearance of new peaks upon mixing indicates the formation of a metal-ligand complex.
FTIR Spectroscopy Protocol:
-
Record the FTIR spectrum of the free ligand (as a KBr pellet or in a suitable solvent).
-
Synthesize and isolate the solid metal-ligand complex.
-
Record the FTIR spectrum of the metal-ligand complex.
-
Compare the spectra of the free ligand and the complex. Shifts in the vibrational frequencies of functional groups involved in binding (e.g., C-S, C-N) provide evidence of coordination.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of heavy metal chelating ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective Removal of Metal ion and Organic Compounds by Non-Functionalized rGO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: Cross-Validation of FTIR and HPLC for Active Component Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and formulation development. High-Performance Liquid Chromatography (HPLC) has long been the gold-standard for its precision and sensitivity. However, Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with chemometric methods, is emerging as a rapid, cost-effective, and green alternative. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate analytical strategy.
Quantitative Performance: A Side-by-Side Comparison
The following table summarizes the quantitative performance of FTIR and HPLC for the analysis of various active components, drawing from several comparative studies.
| Active Component(s) | Method | Linearity (r²) | Accuracy/Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Ketoprofen/Hyoscine | FTIR-PLSR | 0.9998 / 0.9994 | - | - | - | [1] |
| HPLC | 0.9998 / 0.9999 | 98-100% | - | - | [1] | |
| Benzocaine/Dextromethorphan | FTIR-PLSR | 0.9895 / 0.9855 | - | - | - | [1] |
| HPLC | 0.9998 / 0.9998 | 98-100% | - | - | [1] | |
| Caffeine | FTIR | >0.995 | Difference of <5% compared to HPLC | - | - | |
| HPLC | 0.99977 | - | - | - | [2] | |
| Ciprofloxacin | FTIR | - | 98.34 - 101.72% | 0.068 µg/mL | 0.450 µg/mL | [3][4] |
| Gliclazide | FTIR | - | - | 3.4 µg/mL | 9.4 µg/mL | [5] |
| Vildagliptin/Metformin | FTIR-PLSR | - | High accuracy and reproducibility | - | - | [6] |
| Ademetionine | FTIR-PLSR | 0.999 | RSD for repeatability and intermediate accuracy <1.6% | - | - | [7] |
| Metformin/Curcumin | HPLC | - | 98.5-101.2% / 97.8-100.9% | - | - |
Experimental Protocols
Below are detailed methodologies for conducting quantitative analysis of active components using both FTIR and HPLC, based on established protocols.
FTIR Spectroscopy with Attenuated Total Reflectance (ATR)
This method is advantageous for its minimal sample preparation and rapid analysis time.
-
Instrumentation : A Fourier Transform Infrared spectrometer equipped with a Diamond Attenuated Total Reflectance (uATR) accessory is utilized.[8][9]
-
Sample Preparation :
-
For solid samples, tablets can be ground into a fine powder.[9] A small amount of the powder is then placed directly onto the ATR crystal.
-
For liquid samples, a small drop is placed on the ATR crystal.[10]
-
For quantitative analysis using calibration curves, standard solutions of the API are prepared in a suitable solvent (e.g., methanol, chloroform) at varying known concentrations.[3][5]
-
-
Data Acquisition :
-
Quantitative Analysis :
-
For single-component analysis, a calibration curve is constructed by plotting the absorbance of a characteristic peak against the concentration of the standard solutions. The concentration of the unknown sample is then determined from this curve.
-
For multi-component analysis or complex matrices, chemometric methods such as Partial Least Squares (PLS) regression are employed.[1][6] A calibration model is built using the spectra of standard mixtures and then used to predict the concentrations in unknown samples.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that provides high-resolution quantitative data.
-
Instrumentation : An HPLC system consisting of a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Photodiode Array detector) is used.[12][13]
-
Sample Preparation :
-
A stock solution of the API standard is prepared by dissolving a known amount in a suitable solvent.
-
Working standard solutions are prepared by diluting the stock solution to create a series of concentrations for the calibration curve.
-
Sample solutions are prepared by dissolving the pharmaceutical formulation in a solvent, followed by filtration through a membrane filter (e.g., 0.45 µm) to remove particulates.[14]
-
-
Chromatographic Conditions :
-
Column : A C18 reverse-phase column is commonly used for the analysis of a wide range of pharmaceutical compounds.[15][13]
-
Mobile Phase : A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typical. The composition can be isocratic (constant) or a gradient (varied over time).[15][12]
-
Flow Rate : A flow rate of around 1.0 mL/min is often employed.[13]
-
Detection Wavelength : The wavelength for detection is set at the λmax of the analyte to ensure maximum sensitivity.[12]
-
-
Quantitative Analysis :
-
A calibration curve is generated by injecting the standard solutions and plotting the peak area against the concentration.
-
The sample solution is then injected, and the concentration of the API is calculated based on its peak area and the calibration curve.
-
Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study designed to compare the quantitative performance of FTIR and HPLC for a given active component.
Caption: Cross-validation workflow for comparing FTIR and HPLC.
Conclusion
Both FTIR and HPLC are powerful techniques for the quantification of active pharmaceutical ingredients. HPLC remains the benchmark for its high accuracy, precision, and established validation protocols.[16] However, FTIR, especially when combined with chemometric tools, presents a compelling alternative that is often faster, less expensive, requires minimal to no sample preparation, and is more environmentally friendly due to reduced solvent consumption.[1] The choice between the two methods will ultimately depend on the specific application, the required level of accuracy and sensitivity, and considerations of speed, cost, and environmental impact. For routine quality control where speed and cost are critical, a validated FTIR method can be highly effective. For regulatory submissions and instances requiring the highest level of precision and the ability to separate complex mixtures, HPLC is often the preferred method.
References
- 1. FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of ademetionine in tablets utilizing ATR-FTIR and partial least squares methods approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. API Identification Using FTIR Spectroscopy - Edinburgh Analytical [edinburghanalytical.com]
- 10. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asianjpr.com [asianjpr.com]
- 13. researchgate.net [researchgate.net]
- 14. torontech.com [torontech.com]
- 15. cyprusjmedsci.com [cyprusjmedsci.com]
- 16. pharmtech.com [pharmtech.com]
Performance Showdown: Morpholine-4-carbodithioic Acid and its Analogs versus EDTA for Lead Decorporation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the chelating agent Morpholine-4-carbodithioic acid and related dithiocarbamates against the established standard, Ethylenediaminetetraacetic acid (EDTA), for the decorporation of lead. This analysis is based on available preclinical data and highlights key performance metrics, experimental methodologies, and potential mechanistic insights.
Quantitative Performance Comparison
The following table summarizes the available quantitative data on the efficacy of morpholine dithiocarbamate and other relevant chelating agents in reducing lead burden in various tissues, as observed in animal models. For context, the known effects of EDTA are also included.
| Chelating Agent | Animal Model | Lead Exposure | Treatment Regimen | % Reduction in Liver Lead | % Reduction in Kidney Lead | % Reduction in Bone Lead | Reference |
| Morpholine Dithiocarbamate | Rat | 10 mg Pb/kg/day for 8 weeks | 400 µmol/kg/day (intraperitoneal) for 5 days | Effective | Effective | Not specified as effective | [1] |
| Ammonium Diethanolamine Dithiocarbamate (ADDTC) | Rat | 10 mg Pb/kg/day for 8 weeks | 400 µmol/kg/day (intraperitoneal) for 5 days | Effective | Effective | Effective | [1] |
| Tetraammonium Ethylenediamine Diacetic Acid Dithiocarbamate (EDDTC) | Rat | 10 mg Pb/kg/day for 8 weeks | 400 µmol/kg/day (intraperitoneal) for 5 days | Effective | Effective | Effective | [1] |
| N-benzyl-D-glucamine Dithiocarbamate (NBGDTC) | Rat | 10 mg Pb/kg/day for 8 weeks | 400 µmol/kg/day (intraperitoneal) for 5 days | Effective | Effective | Effective | [1] |
| Diethyldithiocarbamate (DDTC) | Mouse | 0.06 mg Pb(II) acetate | 5 intraperitoneal injections | More effective than EDTA in reducing whole-body lead | Less active than EDTA | Less active than EDTA | [2] |
| EDTA | Mouse | 0.06 mg Pb(II) acetate | 5 intraperitoneal injections | Less effective than DDTC in reducing whole-body lead | More active than DDTC | More active than DDTC | [2] |
Experimental Protocols
The following are detailed methodologies from key studies investigating the efficacy of dithiocarbamates in lead decorporation.
Study of Substituted Dithiocarbamates (Tandon et al., 1990)
-
Animal Model: Male albino rats.
-
Lead Exposure: Animals received 10 mg of lead acetate per kilogram of body weight, administered intragastrically, daily for 8 weeks.
-
Treatment Protocol: Following the lead exposure period, the rats were treated with one of the following chelating agents daily for 5 days:
-
Morpholine dithiocarbamate
-
Tetraammonium ethylenediamine diacetic acid dithiocarbamate (EDDTC)
-
Ammonium diethanolamine dithiocarbamate (ADDTC)
-
Sodium diethyldithiocarbamate
-
N-benzyl-D-glucamine dithiocarbamate (NBGDTC)
-
Dimercaptosuccinic acid (DMSA)
-
-
Dosage: All chelating agents were administered intraperitoneally at a dose of 400 µmol/kg.
-
Outcome Measures: The effectiveness of the chelating agents was determined by measuring the lead concentrations in the liver, kidneys, and long bones of the treated animals and comparing them to a lead-exposed control group.[1]
Study of Diethyldithiocarbamate (DDTC) (Shinobu et al., 1984)
-
Animal Model: Male CF-1 mice.
-
Lead Exposure: Mice were administered a single intraperitoneal injection of 0.06 mg of lead(II) acetate containing 2.0 µCi of ²¹⁰Pb.
-
Treatment Protocol: Nine days after lead administration, the mice received five intraperitoneal injections of either diethyldithiocarbamate (DDTC) or CaNa₂EDTA over a period of time.
-
Dosage: The specific dosage for the five injections was not detailed in the abstract.
-
Outcome Measures: The efficacy of the treatments was evaluated by measuring the reduction in organ concentrations of lead and the whole-body burden of lead.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism of chelation therapy and a typical experimental workflow for evaluating the efficacy of chelating agents.
Caption: General mechanism of lead chelation therapy.
Caption: Typical experimental workflow for comparing chelating agents.
Discussion and Conclusion
The available preclinical data suggests that morpholine dithiocarbamate and other substituted dithiocarbamates are effective in mobilizing lead from soft tissues such as the liver and kidneys in rats.[1] Some analogs, like ADDTC, EDDTC, and NBGDTC, also demonstrated efficacy in reducing lead content in long bones.[1]
A significant finding from studies on diethyldithiocarbamate (DDTC) is its potential to be more effective than EDTA in reducing the total body burden of lead in mice.[2] However, a critical concern with DDTC is the observation that oral administration can lead to a substantial increase in brain lead levels.[2] This raises a significant safety flag for the use of certain dithiocarbamates in lead decorporation, as redistribution of lead to the central nervous system could exacerbate neurotoxicity. The relatively lower lipophilicity of other substituted dithiocarbamates, due to the presence of hydrophilic groups, is thought to be advantageous in preventing the passage of the metal-chelate complex into the brain.[1]
In contrast, EDTA is a well-established chelating agent for lead poisoning. While it may be less effective than some dithiocarbamates in reducing the overall body burden of lead in certain experimental models, it has a long history of clinical use and its effects are well-characterized. A notable aspect of EDTA's mechanism is its ability to mobilize lead from bone stores.
References
A comparative analysis of the coordination modes of dithiocarbamates
A Comparative Guide to the Coordination Modes of Dithiocarbamates
For Researchers, Scientists, and Drug Development Professionals
Dithiocarbamates (R₂NCS₂⁻) are a class of versatile mono-anionic, bidentate ligands renowned for their ability to form stable complexes with a vast array of transition metals, main group elements, lanthanides, and actinides.[1][2] Their utility spans diverse fields, including medicine, materials science, and agriculture, largely due to their robust chelating properties and the varied coordination geometries they can adopt.[3][4][5] The electronic and structural properties of the resulting metal complexes are directly influenced by the coordination mode of the dithiocarbamate ligand, making a thorough understanding of these modes critical for rational drug design and catalyst development.
Dithiocarbamate ligands primarily coordinate to metal centers through their two sulfur atoms.[6] The key coordination modes observed are unidentate (monodentate), bidentate chelating, and bridging.[7][8] The mode of coordination is influenced by factors such as the nature of the metal ion, its oxidation state, steric hindrance from the organic substituents on the nitrogen atom, and the presence of other competing ligands in the coordination sphere.
dot
Caption: Figure 1. Primary Coordination Modes of Dithiocarbamate Ligands
The distinction between these modes is crucial, as it dictates the geometry, stability, and reactivity of the complex. For instance, the bidentate mode forms a stable four-membered chelate ring, which is the most common coordination fashion.[1] In contrast, the monodentate mode is often observed in complexes where steric crowding or the presence of other strong ligands prevents chelation.[2][8] Bridging modes lead to the formation of polynuclear or polymeric structures.[9] Anisobidentate coordination, a variation of the bidentate mode where the two metal-sulfur bonds are of unequal length, is also frequently observed.[6][10]
Comparative Spectroscopic and Structural Data
Spectroscopic techniques, particularly Infrared (IR) spectroscopy, and single-crystal X-ray diffraction are powerful tools for elucidating the coordination mode of dithiocarbamate ligands. The key diagnostic regions in the IR spectrum are the ν(C-N) "thioureide" band (around 1450-1550 cm⁻¹) and the ν(C-S) band (around 950-1050 cm⁻¹).[4][8]
-
ν(C-N) Frequency : The position of this band indicates the degree of double bond character in the C-N bond. A higher frequency suggests a greater contribution from the thioureide resonance form, which strengthens the C-N bond.
-
ν(C-S) Frequency : The number of bands in this region is highly informative. A single, sharp band is characteristic of a symmetrical bidentate coordination, where both C-S bonds are equivalent. The appearance of a doublet or split band in this region suggests an asymmetry, which is indicative of monodentate or anisobidentate coordination.[4][11]
X-ray crystallography provides definitive structural data, including precise metal-sulfur (M-S) bond lengths and S-M-S bite angles.
| Coordination Mode | Key IR Spectroscopic Features | Typical Structural Parameters (from X-ray Diffraction) |
| Bidentate (Symmetric) | Single strong ν(C-S) band (~950-1050 cm⁻¹).[11] | Two equivalent M-S bond lengths. Small S-M-S "bite" angle. |
| Anisobidentate | Often a single, but potentially broadened, ν(C-S) band. | Two non-equivalent M-S bond lengths (Δ(M-S) > 0.1 Å). |
| Monodentate | A split ν(C-S) band or two distinct bands.[4] | One short M-S bond and one non-bonding S atom (long M---S distance). |
| Bridging | IR spectra can be complex, often showing features of asymmetry. | Ligand spans two metal centers with M-S bonds to each. |
Table 1. Spectroscopic and Structural Comparison of Dithiocarbamate Coordination Modes
| Complex Example | Metal Ion | Coordination Mode | ν(C-N) (cm⁻¹) | ν(C-S) (cm⁻¹) | Reference |
| [Ni(S₂CN(C₂H₅)₂)₂] | Ni(II) | Bidentate | ~1480-1500 | Single band ~1000 | [11] |
| [Co(S₂CN(C₄H₈))₃] | Co(III) | Bidentate | 1477 | Single band at 1008 | [11] |
| [Ru(η¹-ClL)(PPh₃)₂(CO)(EtDTC)] | Ru(II) | Bidentate | - | - | [12] |
| Organotin(IV) Complexes | Sn(IV) | Monodentate/Bidentate | ~1460-1497 | Split band for monodentate | [6][13] |
Table 2. Representative FT-IR Data for Metal Dithiocarbamate Complexes
Experimental Protocols
Accurate characterization of dithiocarbamate complexes relies on standardized experimental procedures. Below are generalized protocols for synthesis and key analytical techniques.
Protocol 1: General Synthesis of a Metal (II) Dithiocarbamate Complex
This protocol is a generalized procedure based on common methods.[4][5][14]
-
Ligand Preparation :
-
Dissolve the appropriate secondary amine (20 mmol) in a suitable solvent like ethanol or cold aqueous sodium hydroxide.
-
While stirring vigorously in an ice bath (0-5 °C), add carbon disulfide (CS₂) (20 mmol) dropwise to the amine solution.
-
Continue stirring the mixture in the ice bath for 1-2 hours to form the sodium or potassium salt of the dithiocarbamate ligand. The salt may precipitate and can be used directly or isolated.
-
-
Complexation :
-
Prepare an aqueous or ethanolic solution of the desired metal(II) salt (e.g., NiCl₂, CuCl₂) (10 mmol).
-
Add the metal salt solution dropwise with constant stirring to the freshly prepared dithiocarbamate ligand solution (20 mmol, maintaining a 2:1 ligand-to-metal molar ratio).
-
An immediate colored precipitate of the metal dithiocarbamate complex should form.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours to ensure complete reaction.[14]
-
-
Isolation and Purification :
-
Collect the precipitated complex by vacuum filtration.
-
Wash the solid product sequentially with distilled water, then with a small amount of cold ethanol or diethyl ether to remove unreacted starting materials.
-
Dry the final product in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).
-
Protocol 2: Characterization by FT-IR Spectroscopy
-
Sample Preparation : Prepare a KBr pellet by grinding a small amount of the dried complex (1-2 mg) with spectroscopic grade KBr (100-200 mg).
-
Data Acquisition : Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis : Identify the key stretching frequencies. Pay close attention to the ν(C-N) thioureide region (1450-1550 cm⁻¹) and the ν(C-S) region (950-1050 cm⁻¹). The presence of a single or split band in the ν(C-S) region is a primary indicator of the coordination mode.[4][11]
Protocol 3: Characterization by Single-Crystal X-ray Diffraction
-
Crystal Growth : Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the complex in an appropriate solvent (e.g., chloroform, dichloromethane, or DMSO).
-
Data Collection : Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (often 100 K or 293 K).
-
Structure Solution and Refinement : Process the diffraction data to solve and refine the crystal structure using appropriate software (e.g., SHELX, Olex2).
-
Analysis : Analyze the refined structure to determine M-S bond lengths, S-M-S bond angles, and the overall coordination geometry around the metal center. Compare the M-S bond lengths to determine if the coordination is symmetric bidentate or anisobidentate.[12][13]
dot
Caption: Figure 2. Experimental Workflow for Dithiocarbamate Complex Analysis
References
- 1. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dithiocarbamate Complexes of Platinum Group Metals: Structural Aspects and Applications [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. sysrevpharm.org [sysrevpharm.org]
Benchmarking the corrosion inhibition efficiency of morpholine derivatives
An objective guide for researchers and scientists on the performance and mechanisms of various morpholine-based compounds in mitigating steel corrosion, supported by experimental data and detailed protocols.
Morpholine and its derivatives have emerged as a significant class of corrosion inhibitors, primarily due to their low toxicity and high efficacy in protecting various metals, particularly steel, from corrosive environments. Their protective action is largely attributed to the presence of nitrogen and oxygen atoms in the morpholine ring, which act as adsorption centers on the metal surface, forming a protective film that isolates the metal from the corrosive medium. This guide provides a comparative benchmark of the corrosion inhibition efficiency of several morpholine derivatives, based on recent experimental findings.
Performance Benchmark of Morpholine Derivatives
The corrosion inhibition efficiency of morpholine derivatives is influenced by their molecular structure, the nature of the corrosive environment, and their concentration. The following tables summarize the quantitative performance of different classes of morpholine derivatives based on data from weight loss, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS) studies.
Morpholine Salts as Volatile Corrosion Inhibitors (VCIs)
A study on five morpholine salt VCIs in a 3.5% NaCl solution demonstrated that the anion plays a crucial role in the inhibition performance. Morpholine carbonate and morpholine benzoate showed significantly higher efficiencies compared to their formate, acetate, and propionate counterparts.
| Inhibitor | Concentration | Corrosive Medium | Inhibition Efficiency (%) | Data Source |
| Morpholine Carbonate | 10 g/L | 3.5% NaCl | >85 | Weight Loss |
| Morpholine Benzoate | 10 g/L | 3.5% NaCl | >85 | Weight Loss |
| Morpholine Propionate | 10 g/L | 3.5% NaCl | <30 | Weight Loss |
| Morpholine Formate | 10 g/L | 3.5% NaCl | <30 | Weight Loss |
| Morpholine Acetate | 10 g/L | 3.5% NaCl | <30 | Weight Loss |
The superior performance of morpholine carbonate and benzoate is attributed to the higher content of nitrogen and oxygen atoms, which facilitate the formation of coordination bonds with iron atoms on the steel surface.
s-Triazine/Anilino-Morpholino Derivatives
Recent research on s-triazine derivatives bearing a morpholine group has shown excellent inhibition properties for steel in acidic solutions.[1] A comparative study of two such derivatives in 1 M HCl revealed high inhibition efficiencies, with the bromo-substituted compound showing slightly better performance.[1]
| Inhibitor | Concentration | Corrosive Medium | Inhibition Efficiency (%) | Data Source |
| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (1) | 100 ppm | 1 M HCl | 97.8 | PDP[1] |
| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (2) | 80 ppm | 1 M HCl | 98.5 | PDP[1] |
These compounds act as mixed-type inhibitors, retarding both the anodic and cathodic reactions of the corrosion process.[1]
Morpholine-Containing Molecular Hybrids
The inhibition efficiency of molecular hybrids containing morpholine along with other active cores like 1,4-naphthoquinone, 7-chloroquinoline, and 1,3,5-triazine has been evaluated on AISI 316 stainless steel in a simulated production water medium.[2][3] The naphthoquinone-containing derivative exhibited the highest efficiency.[2][3]
| Inhibitor | Optimal Concentration | Corrosive Medium | Inhibition Efficiency (%) | Data Source |
| Naphthoquinone-derivative (Compound 1) | 100 mg·L⁻¹ | Simulated Production Water | 85.67 | PDP[3] |
| Quinoline-derivative (Compound 2) | 50 mg·L⁻¹ | Simulated Production Water | 76.26 | PDP[3] |
| Triazine-derivative (Compound 3) | 30 mg·L⁻¹ | Simulated Production Water | 66.65 | PDP[3] |
These compounds function by forming a protective film on the steel surface.[2][3]
Morpholinyl Mannich Bases
Two novel morpholinyl Mannich bases, 3-morpholino-1-phenylpropan-1-one (MPO) and 3-morpholin-1-phenyl-3-(pyridin-4-yl) propane-1-one (MPPO), were synthesized and evaluated as corrosion inhibitors for N80 steel in a 1.0 M HCl solution.[4] Both compounds exhibited high inhibition efficiencies, which increased with concentration.[4]
| Inhibitor | Concentration | Corrosive Medium | Inhibition Efficiency (%) | Data Source |
| MPO | 300 ppm | 1.0 M HCl | 90.3 | EIS[4] |
| MPPO | 300 ppm | 1.0 M HCl | 91.4 | EIS[4] |
The presence of multiple active adsorption centers (O, N heteroatoms and conjugated bonds) in these molecules leads to efficient adsorption on the steel surface.[4]
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the corrosion inhibition efficiency of morpholine derivatives.
Weight Loss Method
This gravimetric technique is a fundamental method for determining corrosion rates.
-
Specimen Preparation: Steel coupons (e.g., 20# steel measuring 50 mm × 10 mm × 3 mm) are mechanically polished with a series of waterproof abrasive papers, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is recorded.
-
Immersion Test: The prepared coupons are immersed in the corrosive solution (e.g., 3.5% NaCl) with and without the inhibitor for a specified period (e.g., 7 days).
-
Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics and mechanisms of corrosion and inhibition. A standard three-electrode cell is typically used, consisting of a working electrode (the steel specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode - SCE).[5]
-
Potentiodynamic Polarization (PDP):
-
The open-circuit potential (OCP) is first stabilized.[6]
-
The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 5 mV/s).[6]
-
Corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the Tafel plots. The inhibition efficiency is calculated from the icorr values with and without the inhibitor.[7]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
EIS measurements are performed at the OCP.[8]
-
A small amplitude AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., from 100 kHz to 10 mHz).[8]
-
The impedance data is often analyzed by fitting to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values.[9]
-
Quantum Chemical Calculations
Theoretical calculations are employed to correlate the molecular structure of the inhibitors with their inhibition efficiency and to elucidate the adsorption mechanism.
-
Density Functional Theory (DFT):
-
The geometry of the inhibitor molecule is optimized.
-
Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment, and electronegativity are calculated.[7][10] These parameters provide insights into the reactivity of the inhibitor molecules and their ability to donate or accept electrons from the metal surface.[7][10]
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key processes involved in the corrosion inhibition by morpholine derivatives and the methodologies used for their evaluation.
Caption: General mechanism of corrosion inhibition by morpholine derivatives.
Caption: Typical experimental workflow for evaluating corrosion inhibitors.
Caption: Workflow for computational chemistry studies of corrosion inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 4. chesci.com [chesci.com]
- 5. ijcsi.pro [ijcsi.pro]
- 6. Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores [scirp.org]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. researchgate.net [researchgate.net]
- 10. [2412.00951] A Quantum Computing Approach to Simulating Corrosion Inhibition [arxiv.org]
Side-by-side comparison of synthesis routes for morpholine-based compounds
A Comparative Guide to the Synthesis of Morpholine-Based Compounds
Morpholine, a heterocyclic organic compound featuring both amine and ether functional groups, is a crucial scaffold in numerous pharmaceuticals and agrochemicals. Its unique physicochemical properties make it a valuable building block in drug discovery and development. This guide provides a side-by-side comparison of prominent synthesis routes for morpholine and its derivatives, offering insights into their respective methodologies, efficiencies, and environmental impact. The information presented is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection of the most suitable synthetic strategy.
Side-by-Side Comparison of Morpholine Synthesis Routes
The synthesis of the morpholine ring can be broadly categorized into classical industrial methods and modern, more sustainable approaches. The choice of a particular route often depends on the desired scale, the availability of starting materials, and the specific substitution pattern of the target morpholine derivative.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield | Key Advantages | Key Disadvantages |
| Dehydration of Diethanolamine (DEA) | Diethanolamine | Concentrated Sulfuric Acid or Oleum | 150-250°C | 79-95%[1][2] | Well-established, high-yielding industrial method.[3] | Harsh reaction conditions, corrosive reagents, significant waste generation.[1] |
| From Diethylene Glycol (DEG) & Ammonia | Diethylene Glycol, Ammonia | Hydrogen, Hydrogenation/Dehydrogenation Catalyst (e.g., Ni, Cu, Co) | 150-400°C, High Pressure (20-400 atm)[4][5][6] | 14-77%[7] | Utilizes readily available starting materials.[8] | Requires high pressure and temperature, catalyst can be expensive.[4][5] |
| From Bis(2-chloroethyl) ether & Ammonia | Bis(2-chloroethyl) ether, Ammonia | - | 50°C, 24 hours[3] | Moderate | An alternative industrial route. | Use of a chlorinated starting material. |
| Green Synthesis from 1,2-Amino Alcohols | 1,2-Amino Alcohols, Ethylene Sulfate | tBuOK (Potassium tert-butoxide) | 40-60°C | High (>80% for many examples)[9][10][11] | High yields, mild conditions, redox-neutral, environmentally friendly.[9][10][11] | Ethylene sulfate is a specialized reagent. |
| Reductive Amination | Ketones/Aldehydes, Amines (e.g., Morpholine) | Reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN) | Varies | Moderate to Good | Versatile for synthesizing N-substituted morpholines.[12][13] | Can be challenging for less reactive ketones or amines.[13] |
Detailed Experimental Protocols
Dehydration of Diethanolamine (DEA) with Sulfuric Acid
This classical method involves the acid-catalyzed cyclization of diethanolamine.
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and condenser, slowly add 1 mole of diethanolamine to 1.8 moles of concentrated sulfuric acid while cooling to control the exothermic reaction.[14]
-
Heat the mixture to 200°C and maintain this temperature for approximately 1.5 to 10 hours.[1][14]
-
After the reaction is complete, cool the mixture and neutralize it with a 50% sodium hydroxide solution.[14]
-
The morpholine product is then isolated from the aqueous solution by distillation. To improve separation, the aqueous solution can be saturated with solid sodium hydroxide flakes.[14]
-
Further purification can be achieved by a final distillation, collecting the fraction boiling at 128-129°C.
Green Synthesis from a 1,2-Amino Alcohol and Ethylene Sulfate
This modern approach offers a more sustainable and efficient route to a variety of morpholine derivatives.[9][10][11]
Step 1: Monoalkylation
-
In a suitable reaction vessel, dissolve the 1,2-amino alcohol in a solvent such as 2-methyltetrahydrofuran (2-MeTHF).
-
Add ethylene sulfate to the solution. The reaction proceeds via a simple SN2 mechanism.
-
The monoalkylation product, a zwitterion, often precipitates from the solution and can be isolated in high purity by filtration.[9]
Step 2: Cyclization
-
Suspend the isolated zwitterionic intermediate in a mixture of 2-MeTHF and isopropanol (IPA).
-
Add potassium tert-butoxide (tBuOK) as a base to promote the intramolecular cyclization.
-
Heat the reaction mixture at 40-60°C for 2-16 hours.[15]
-
Upon completion, the morpholine product can be isolated and purified using standard techniques such as extraction and distillation or crystallization.
Visualizing Synthesis Pathways
The following diagrams illustrate the logical flow of the two highlighted synthesis routes.
Caption: Workflow for Morpholine Synthesis via DEA Dehydration.
Caption: Workflow for the Green Synthesis of Morpholines.
References
- 1. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 2. The Study on the Preparation of Morpholine - Master's thesis - Dissertation [dissertationtopic.net]
- 3. MORPHOLINE - Ataman Kimya [atamanchemicals.com]
- 4. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 5. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 6. Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Patent 0036331 [data.epo.org]
- 7. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google Patents [patents.google.com]
- 8. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Synthesis and Purity Validation of Morpholine-4-carbodithioic Acid
For researchers and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative overview of the synthesis and rigorous purity validation of Morpholine-4-carbodithioic acid, a crucial intermediate in various chemical syntheses. We present detailed experimental protocols and comparative data to ensure the reproducibility and reliability of your results.
Synthesis of this compound: A Standard Approach
The most common and straightforward method for synthesizing this compound involves the reaction of morpholine with carbon disulfide. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or an excess of morpholine itself, to yield the corresponding dithiocarbamate salt. Subsequent acidification then produces the desired this compound.
An alternative approach involves a one-pot, four-component reaction using carbon disulfide, a cyclic imine, an acid chloride, and a primary or secondary amine.[1] This method allows for the generation of a diverse library of dithiocarbamates under mild conditions.
Comparative Purity Validation Data
To ensure the integrity of the synthesized this compound, a comprehensive suite of analytical techniques should be employed. The following table summarizes the expected data for a highly pure sample, which can be used as a benchmark for comparison against laboratory results.
| Analytical Technique | Expected Result |
| Melting Point | 138-140 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.5 (s, 1H, SH), 3.95 (t, 4H, CH₂-N), 3.65 (t, 4H, CH₂-O) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 205.0 (C=S), 66.5 (CH₂-O), 52.0 (CH₂-N) |
| FTIR (ATR, cm⁻¹) | 2950-2850 (C-H str), 2550 (S-H str), 1450 (C-N str), 1250 (C-S str), 1115 (C-O-C str) |
| Mass Spectrometry (ESI-MS) | m/z 164.0 [M+H]⁺ |
Experimental Protocols
Below are detailed methodologies for the key experiments used to validate the purity of synthesized this compound.
Melting Point Determination
The melting point of the purified solid is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a rate of 1-2 °C per minute. The temperature range over which the solid melts is recorded. A sharp melting range of 1-2 °C is indicative of high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The multiplicity of the signals (s = singlet, t = triplet) and the integration values are also recorded.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectral analysis is performed using an Electrospray Ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent, such as methanol, and introduced into the ion source. The mass-to-charge ratio (m/z) of the molecular ion is determined in positive ion mode.
Visualizing the Workflow and Synthesis
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for synthesis and purity validation, as well as the general reaction scheme.
References
Safety Operating Guide
Proper Disposal of Morpholine-4-carbodithioic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of morpholine-4-carbodithioic acid and its salts is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
I. Immediate Safety Considerations
-
Hazard Class: Assumed to be hazardous waste. Dithiocarbamates can be toxic to aquatic life.[1][2]
-
Instability: Dithiocarbamates can decompose in the presence of acids, moisture, and heat.[3][4]
-
Decomposition Products: Decomposition may produce toxic and flammable gases, including carbon disulfide, hydrogen sulfide, and nitrogen oxides.[2][3][4]
Personal Protective Equipment (PPE) is mandatory. Always wear:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
II. Quantitative Hazard and Disposal Data
The following table summarizes key information for related dithiocarbamate compounds, which should be considered as guidance for this compound in the absence of specific data.
| Parameter | Guideline/Value | Source |
| Primary Hazard | Very toxic to aquatic life. | [1][2] |
| Incompatible Agents | Strong oxidizing agents, acids, peroxides, acid halides. | [2][4] |
| Spill Containment | Dampen solid material with water before transfer to a suitable container. Use absorbent paper for remaining material. | [5] |
| Disposal Method | Treat as hazardous waste. Consult with licensed disposal company. Incineration with a scrubber is a potential option. | [1][4] |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and its waste.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams, especially acidic waste, to prevent the generation of toxic gases.[5]
-
Collect all waste containing this compound (including contaminated solids, solutions, and PPE) in a designated, clearly labeled, and sealed container. The container should be made of a compatible material (e.g., high-density polyethylene).
-
Label the container as "Hazardous Waste: this compound" and include the date of accumulation.
Step 2: Handling of Spills
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For small solid spills, carefully dampen the material with water to prevent dust formation.[5]
-
Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Gently sweep or scoop the contained material into the designated hazardous waste container using non-sparking tools.[6]
-
Clean the spill area thoroughly with soap and water.[5]
-
All materials used for cleanup must be disposed of as hazardous waste.
Step 3: Final Disposal
-
Never dispose of this compound down the drain or in regular trash.[1][2]
-
The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with local, regional, and national regulations.[2][4]
IV. Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound.
Caption: Experimental workflow for handling and waste generation.
Caption: Decision pathway for proper disposal of waste materials.
References
Personal protective equipment for handling Morpholine-4-carbodithioic acid
Disclaimer: The following information is a general safety guide based on data for Morpholine and its derivatives. Specific safety and handling procedures for Morpholine-4-carbodithioic acid should be obtained from the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS before handling any chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), operational plans for safe handling, and proper disposal methods.
Hazard Identification and Personal Protective Equipment (PPE)
Morpholine and its derivatives are hazardous materials that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] They are also flammable liquids and vapors.[1][3] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specification and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear tight-sealing safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield is also required to protect against splashes.[4] |
| Hand Protection | Chemical-Resistant Gloves | Wear impervious, chemical-resistant gloves.[4] Always inspect gloves before use and wash hands thoroughly after handling.[3] |
| Body Protection | Protective Clothing | Wear an impervious, chemical-resistant apron and boots.[4] Long-sleeved clothing is also recommended.[6] Contaminated work clothing should not be allowed out of the workplace.[4] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4][5] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4] |
Operational Plan for Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
1. Pre-Handling Preparations:
-
Review the SDS: Thoroughly read and understand the Safety Data Sheet for this compound.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Inspect PPE: Check all personal protective equipment for integrity and proper functioning.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible near the workstation.[4]
2. Handling the Chemical:
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as the substance may be flammable.[3][7]
-
Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[4]
-
Avoid Inhalation: Do not breathe mist, vapors, or spray.[4]
-
No Consumption: Do not eat, drink, or smoke when using this product.[4]
3. Post-Handling Procedures:
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Hand Washing: Wash hands and any exposed skin thoroughly after handling.[4]
-
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[3][4]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Containers: Collect waste in suitable, closed, and properly labeled containers for disposal.[4]
-
Inert Absorbent: For spills, soak up the chemical with an inert absorbent material before placing it in a disposal container.[4]
2. Disposal of Contaminated PPE:
-
Gloves: Remove and wash contaminated gloves, including the inside, before re-use or disposal.[4]
-
Clothing: Contaminated clothing should be washed before reuse.[4]
3. Waste Disposal:
-
Regulations: Dispose of contents and containers in accordance with local, regional, national, and international regulations.
-
Sewer System: Do not flush the chemical into surface water or the sanitary sewer system.[4]
Workflow for Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
